Citric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7, Array | |
| Record name | CITRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CITRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | citric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Citric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141633-96-7 | |
| Record name | Citric acid polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141633-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3020332 | |
| Record name | Citric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air, Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO], Solid, COLOURLESS CRYSTALS., White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry air | |
| Record name | CITRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CITRIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Citric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CITRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Citric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/38/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
| Record name | CITRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
100 °C | |
| Record name | CITRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Very soluble in water; freely soluble in ethanol; soluble in ether, In water, 3.83X10+5 mg/L at 25 °C, Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C, Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform, 592.0 mg/mL, Solubility in water, g/100ml at 20 °C: 59, Very soluble in water, slightly soluble in ether, Freely soluble (in ethanol) | |
| Record name | CITRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CITRIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CITRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Citric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/38/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.665 g/cu cm at 20 °C, BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C, Density: 1.542 g/cu cm /Citric acid monohydrate/, White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ | |
| Record name | CITRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution, Colorless, translucent crystals or powder, Rhombic crystals from water with 1 mol of water of crystallization | |
CAS No. |
77-92-9 | |
| Record name | CITRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citric acid, anhydrous [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | citric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Citric acid, anhydrous | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | citric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANHYDROUS CITRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF417D3PSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CITRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
307 °F (anhydrous) (NTP, 1992), 153 °C | |
| Record name | CITRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CITRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
A Technical Guide to Citric Acid Anhydrous and Monohydrate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between citric acid anhydrous and this compound monohydrate, providing quantitative data, detailed experimental protocols, and visual representations of their roles in key laboratory processes. Understanding the distinct properties of these two forms is crucial for ensuring accuracy, reproducibility, and efficiency in research and development.
Core Differences and Physicochemical Properties
The fundamental distinction between the two forms lies in the presence of a single water molecule in the crystal structure of this compound monohydrate.[1][2] This seemingly minor difference has significant implications for their respective physicochemical properties and, consequently, their applications in a laboratory setting. This compound anhydrous is formed when this compound is crystallized from hot water, while the monohydrate form crystallizes from cold water.[3] The monohydrate can be converted to the anhydrous form by heating it to approximately 78°C.[3]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative differences between this compound anhydrous and monohydrate, providing a clear basis for selecting the appropriate form for a specific application.
Table 1: General Physicochemical Properties
| Property | This compound Anhydrous | This compound Monohydrate | Reference(s) |
| Chemical Formula | C₆H₈O₇ | C₆H₈O₇·H₂O | [1] |
| Molecular Weight | 192.12 g/mol | 210.14 g/mol | |
| Water Content | ≤ 0.5% | 7.5% - 9.0% | |
| Appearance | White crystalline powder | Colorless crystals or white crystalline powder | |
| Melting Point | ~153°C | ~135°C (decomposes) | |
| Density | Higher than monohydrate | Lower than anhydrous |
Table 2: Solubility and Stability
| Property | This compound Anhydrous | This compound Monohydrate | Reference(s) |
| Solubility in Water | Highly soluble, dissolves rapidly | Highly soluble, may dissolve slower than anhydrous | |
| Hygroscopicity | More hygroscopic (readily absorbs moisture) | Less hygroscopic | |
| Stability in Humid Conditions | Less stable, prone to caking and clumping | More stable due to the presence of water of crystallization | |
| Shelf Life (in dry conditions) | Longer shelf life | Shorter shelf life |
Experimental Protocols
The choice between anhydrous and monohydrate this compound is critical in the preparation of laboratory reagents and in various experimental procedures. The following protocols provide detailed methodologies for common laboratory applications.
Preparation of a 10 mM Citrate Buffer (pH 6.0) for Antigen Retrieval
Citrate buffer is widely used in immunohistochemistry for heat-induced epitope retrieval (HIER), a process that unmasks antigenic sites in formalin-fixed, paraffin-embedded tissue sections. The key consideration when choosing between the two forms is the difference in their molecular weights.
Methodology:
-
Using this compound Anhydrous:
-
Weigh out 1.92 grams of this compound anhydrous (C₆H₈O₇).
-
Dissolve in 800 mL of deionized water.
-
Adjust the pH to 6.0 using 1N NaOH.
-
Add deionized water to a final volume of 1 liter.
-
For enhanced performance, 0.5 mL of Tween 20 can be added.
-
-
Using this compound Monohydrate:
-
Weigh out 2.10 grams of this compound monohydrate (C₆H₈O₇·H₂O).
-
Dissolve in 800 mL of deionized water.
-
Adjust the pH to 6.0 using 1N NaOH.
-
Add deionized water to a final volume of 1 liter.
-
For enhanced performance, 0.5 mL of Tween 20 can be added.
-
Note: When preparing buffers, it is crucial to use the correct molecular weight to ensure the desired molarity.
References
An In-depth Technical Guide to the pKa Values of Citric Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acid dissociation constants (pKa values) of citric acid in aqueous solutions. It includes tabulated quantitative data, detailed experimental protocols for pKa determination, and logical diagrams to illustrate key processes and relationships.
Introduction to this compound and its Dissociation
This compound (IUPAC name: 2-Hydroxypropane-1,2,3-tricarboxylic acid) is a weak organic acid with the chemical formula C₆H₈O₇.[1] It is a tribasic, or triprotic, acid, meaning it has three carboxylic acid groups that can sequentially donate protons in an aqueous solution.[2][3] This property makes it a crucial component in various biological systems and a versatile excipient in pharmaceutical formulations, often used as an acidifier, a chelating agent, and in buffer systems.[1]
The extent of ionization of each carboxylic group is defined by its acid dissociation constant (Ka) or, more conveniently, its logarithmic counterpart, pKa. Understanding these pKa values is critical for controlling pH, predicting chemical behavior, and ensuring the stability and efficacy of active pharmaceutical ingredients (APIs) in solution.
Quantitative pKa Data for this compound
This compound's dissociation occurs in three distinct steps, each with a characteristic pKa value. A fourth pKa value associated with the hydroxyl group has also been reported.[1] The pKa values are typically measured at 25 °C and can be extrapolated to zero ionic strength.
| Dissociation Constant | Equilibrium Reaction | pKa Value (at 25 °C) | Ka Value (at 25 °C) |
| pKa₁ | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ | 3.13 | 7.4 x 10⁻⁴ |
| pKa₂ | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ | 4.76 | 1.7 x 10⁻⁵ |
| pKa₃ | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ | 6.40 | 4.0 x 10⁻⁷ |
| pKa₄ (hydroxyl) | C₆H₅O₇(OH) ⇌ C₆H₅O₇(O⁻) + H⁺ | ~14.4 | ~4.0 x 10⁻¹⁵ |
Data compiled from sources.
The speciation diagram of this compound shows that it can act as an effective buffer solution between approximately pH 2 and pH 8. In biological systems, which are typically around pH 7, the predominant species are the mono-hydrogen citrate ion (HC₆H₅O₇²⁻) and the fully deprotonated citrate ion (C₆H₅O₇³⁻).
This compound Dissociation Pathway
The sequential loss of three protons from the carboxylic acid groups is the primary feature of this compound in aqueous solutions. The following diagram illustrates this stepwise dissociation.
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure. Potentiometric titration is the most common and precise method, while spectrophotometry offers an alternative approach.
Potentiometric Titration
This method involves titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated pH meter. The pKa values correspond to the pH at the half-equivalence points of the titration.
Methodology:
-
Reagent Preparation:
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH). Ensure it is carbonate-free by using boiled, deionized water and storing it with a soda-lime trap.
-
Prepare a 0.1 M solution of this compound by accurately weighing the pure solid (anhydrous or monohydrate) and dissolving it in a known volume of deionized water.
-
-
Instrumentation Setup:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Set up a titration apparatus with a burette containing the standardized NaOH solution and a beaker containing a precise volume (e.g., 50.0 mL) of the this compound solution on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the this compound solution.
-
-
Titration Procedure:
-
Record the initial pH of the this compound solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly near the equivalence points, reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve.
-
Continue the titration well past the final equivalence point (e.g., until pH ~12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the three equivalence points, which are the points of maximum slope on the curve (inflection points). These can be found using the first or second derivative of the titration curve.
-
The pKa values are determined from the pH at the half-equivalence points.
-
pKa₁ = pH at ½ of the volume of the first equivalence point.
-
pKa₂ = pH at the volume halfway between the first and second equivalence points.
-
pKa₃ = pH at the volume halfway between the second and third equivalence points.
-
-
The following diagram outlines the workflow for this protocol.
UV-Vis Spectrophotometry
This method relies on the principle that the protonated and deprotonated forms of a molecule may have different UV-Vis absorbance spectra. By measuring the absorbance of a this compound solution at a fixed wavelength across a range of pH values, the ratio of the different citrate species can be determined, and thus the pKa can be calculated.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 8).
-
-
Spectral Acquisition:
-
For each buffer solution, prepare a sample by adding a small, constant amount of the this compound stock solution.
-
Measure the full UV absorbance spectrum (e.g., 200-300 nm) for each sample to identify a wavelength where the absorbance changes significantly with pH. For citrate, this is often near 210 nm.
-
Measure the absorbance of solutions at very low pH (<1.0) and very high pH (>8) to determine the absorbance of the fully protonated (AH₃) and fully deprotonated (A³⁻) species, respectively.
-
-
Data Collection:
-
Measure the absorbance (A) of each buffered this compound sample at the chosen analytical wavelength.
-
-
Data Analysis:
-
The pKa can be determined using a graphical application of the Henderson-Hasselbalch equation:
-
pH = pKa + log([A⁻]/[HA])
-
-
The ratio of the deprotonated form [A⁻] to the protonated form [HA] can be expressed in terms of absorbance values. For the first dissociation:
-
[H₂Cit⁻]/[H₃Cit] = (A - A_H₃Cit) / (A_H₂Cit⁻ - A)
-
-
A plot of pH versus log([A⁻]/[HA]) yields a straight line where the y-intercept is the pKa. This process is repeated for each dissociation step in its relevant pH range.
-
The Henderson-Hasselbalch Relationship
A core principle in pKa determination is the Henderson-Hasselbalch equation, which links pH, pKa, and the relative concentrations of the acidic and basic forms of a substance. A critical point in any titration or analysis is when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal. At this point, the logarithmic term becomes zero, and the pH is equal to the pKa.
References
An In-depth Technical Guide to the Solubility of Citric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of citric acid in various organic solvents, a critical parameter in pharmaceutical formulation, chemical synthesis, and drug development. Understanding the solubility behavior of this compound allows for the optimization of processes such as crystallization, purification, and the development of novel drug delivery systems.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the nature of the solvent and the temperature. Generally, its solubility is greatest in polar protic solvents due to the formation of hydrogen bonds with its three carboxylic acid groups and one hydroxyl group. The following tables summarize the quantitative solubility data of this compound in a range of common organic solvents.
Table 1: Solubility of this compound in Various Organic Solvents at Specific Temperatures
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |
| Methanol | 19 | 197 |
| Ethanol (absolute) | 15 | 76 |
| Ethanol | 25 | 62 |
| Propanol | 19 | 62.8 |
| Amyl Alcohol | - | 15.43 (in saturated solution) |
| Acetone | - | Freely Soluble |
| Ethyl Acetate | - | 5.28 (in saturated solution) |
| Amyl Acetate | 25 | 4.41 |
| 1,4-Dioxane | 25 | 35.9 |
| Diethyl Ether | 25 | 1.05 |
| Chloroform | - | 0.007 (in saturated solution) |
| Benzene | - | Insoluble |
| Toluene | - | Insoluble |
| Carbon Disulfide | - | Insoluble |
| Xylene | - | Insoluble |
Table 2: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures[1]
| Temperature (K) | Ethanol | 2-Propanol | 1,4-Dioxane | Acetonitrile | Tetrahydrofuran (THF) |
| 303.2 | 0.110 | 0.055 | 0.051 | 0.010 | 0.105 |
| 308.2 | 0.125 | 0.065 | 0.060 | 0.013 | 0.120 |
| 313.2 | 0.140 | 0.075 | 0.070 | 0.016 | 0.135 |
| 318.2 | 0.155 | 0.085 | 0.080 | 0.019 | 0.150 |
| 323.2 | 0.170 | 0.095 | 0.090 | 0.022 | 0.165 |
| 328.2 | 0.185 | 0.105 | 0.100 | 0.025 | 0.180 |
| 333.2 | 0.200 | 0.115 | 0.110 | 0.028 | 0.195 |
Note: The data in Table 2 is estimated from graphical representations in the cited source and should be considered approximate.
Experimental Protocols for Solubility Determination
The reliable determination of solubility is fundamental for research and development. The "shake-flask" or static equilibrium method is a traditional and widely accepted technique, often coupled with a gravimetric or other analytical method for concentration measurement.[2]
Key Methodologies:
-
Static Analytical Method: In this method, a supersaturated solution of the solute (this compound) in the solvent is prepared in a sealed container.[3] The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.[4] After equilibrium, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of this compound in the clear supernatant is then determined using an appropriate analytical technique.[3]
-
Gravimetric Method: This is a common and straightforward analytical technique for determining the concentration of the solute in the saturated solution. A precisely measured volume or weight of the saturated filtrate is taken and placed in a pre-weighed container. The solvent is then evaporated, typically in a drying oven, until a constant weight of the dry solute (this compound) is achieved. The solubility can then be calculated from the mass of the residue and the initial volume or mass of the solution.
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the solubility of this compound using the static equilibrium method combined with gravimetric analysis.
Caption: Workflow for Solubility Determination.
Factors Influencing Solubility
-
Solvent Polarity: this compound, a highly polar molecule, demonstrates greater solubility in polar solvents like alcohols and limited solubility in non-polar solvents such as benzene and chloroform. Carboxylic acids are generally soluble in polar organic solvents like ethanol and acetone.
-
Temperature: The solubility of this compound in most organic solvents increases with temperature. This positive correlation is evident in the data presented in Table 2, where the mole fraction solubility consistently rises as the temperature increases from 303.2 K to 333.2 K.
-
Hydrogen Bonding: The presence of three carboxyl groups and one hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, can effectively solvate this compound molecules, leading to higher solubility.
Relevance in Drug Development
The solubility of this compound in organic solvents is a crucial consideration in several areas of pharmaceutical development:
-
Co-crystal Formation: this compound is widely used as a co-former to create co-crystals with active pharmaceutical ingredients (APIs). This technique can enhance the solubility, dissolution rate, and bioavailability of poorly soluble drugs.
-
Formulation of Non-aqueous Solutions: For drugs that are unstable in aqueous environments, non-aqueous solutions or suspensions using organic solvents may be required. Knowledge of this compound's solubility is essential when it is used as an excipient (e.g., as an acidifier or chelating agent) in such formulations.
-
Purification and Crystallization: During the synthesis and purification of this compound or its derivatives, crystallization from organic or mixed-solvent systems is a common practice. Solubility data is vital for selecting appropriate solvents and optimizing yield and crystal quality.
-
Drug Delivery Systems: this compound is used to synthesize biodegradable polymers for drug delivery applications. The polymerization reactions are often carried out in organic solvents, making solubility data essential for process development.
References
An In-depth Technical Guide to the Chelation Mechanism of Citric Acid with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing the chelation of metal ions by citric acid. It details the underlying coordination chemistry, the profound influence of pH on complex formation, and the structural diversity of resulting metal-citrate species. Quantitative data on complex stability is presented, alongside detailed experimental protocols for characterization, to support advanced research and development applications.
Introduction to this compound as a Chelating Agent
This compound, a naturally occurring tricarboxylic acid, is a highly effective and biocompatible chelating agent.[1][2] Its molecular structure, featuring three carboxyl groups (-COOH) and one hydroxyl group (-OH), allows it to form multiple coordination bonds with a single metal ion, creating stable, water-soluble complexes known as chelates.[1] This ability to sequester metal ions is pivotal in numerous fields, including pharmaceuticals to enhance drug stability and efficacy, food preservation to prevent metal-catalyzed spoilage, and environmental science for metal remediation. Understanding the intricate mechanism of citrate chelation is crucial for optimizing its application and developing novel solutions in drug delivery, controlling metal ion homeostasis, and mitigating metal toxicity.
The Core Chelation Mechanism
Chelation by this compound involves the donation of lone pair electrons from the oxygen atoms of its carboxyl and hydroxyl groups to a central metal ion, forming stable coordinate bonds. The resulting structure is typically a five- or six-membered ring, which confers significant thermodynamic stability, a phenomenon known as the chelate effect.
The primary functional groups responsible for chelation are the three carboxylic acid moieties and the central α-hydroxyl group. The specific atoms that coordinate with the metal ion depend heavily on the solution's pH, which dictates the protonation state of these functional groups.
The Critical Role of pH and Citrate Speciation
The efficacy of this compound as a chelating agent is inextricably linked to the solution pH. This compound is a triprotic acid, meaning it can donate three protons from its carboxyl groups in a stepwise manner. The protonation state of this compound (H₃Cit) and its subsequent conjugate bases (H₂Cit⁻, HCit²⁻, and Cit³⁻) varies significantly with pH.
-
Low pH (Acidic, pH < 3): this compound exists predominantly in its fully protonated form (H₃Cit). Its ability to chelate is limited as the carboxyl groups are not deprotonated and thus are poor electron donors.
-
Intermediate pH (pH 3-6): As the pH increases, the carboxyl groups progressively deprotonate to H₂Cit⁻ and HCit²⁻. This increased negative charge enhances the electrostatic attraction to positive metal ions, making chelation more favorable. This range is often optimal for the formation of many metal-citrate complexes.
-
High pH (Alkaline, pH > 6): this compound becomes fully deprotonated to the citrate ion (Cit³⁻), which is a powerful chelator. At sufficiently high pH (typically >11), the central hydroxyl group can also be deprotonated, providing an additional coordination site and enabling the formation of even more stable complexes. However, at high pH, there is a competing reaction where many metal ions tend to precipitate as metal hydroxides, which can hinder the formation of soluble citrate complexes.
The relationship between pH and the dominant species of this compound is a foundational concept for controlling chelation.
Caption: pH-dependent speciation of this compound in aqueous solution.
Coordination Modes and Complex Structures
This compound is a versatile ligand capable of forming various types of complexes depending on the metal ion, pH, and the metal-to-ligand molar ratio.
-
Mononuclear Complexes: A single metal ion is chelated by one or more citrate molecules. This is common at lower pH values and when citrate is in excess.
-
Binuclear and Polynuclear Complexes: Two or more metal centers are bridged by citrate ligands. This often occurs at higher pH and higher metal-to-ligand ratios. The central hydroxyl group of citrate frequently participates in bridging metal ions in these structures. For example, iron(III) is known to form polynuclear structures with citrate, which is highly relevant in biological iron transport.
The general mechanism involves the citrate molecule wrapping around the metal ion to form a stable chelate ring structure.
Caption: Generalized coordination of a metal ion by a citrate molecule.
Quantitative Data: Stability of Metal-Citrate Complexes
The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability of metal-citrate complexes varies significantly depending on the metal ion's charge and size. The table below summarizes representative stability constants for 1:1 metal-citrate complexes.
| Metal Ion | Log K₁ | Reference(s) |
| Ca²⁺ | 3.5 - 4.9 | |
| Mg²⁺ | 3.2 - 4.4 | |
| Mn²⁺ | 3.7 - 5.0 | |
| Fe²⁺ | 4.4 - 5.9 | |
| Co²⁺ | 4.7 - 6.1 | |
| Ni²⁺ | 5.2 - 6.5 | |
| Zn²⁺ | 4.5 - 6.0 | |
| Cu²⁺ | 5.9 - 7.2 | |
| Al³⁺ | 7.98 | |
| Fe³⁺ | 11.4 - 12.5 |
Note: Values are approximate and can vary with experimental conditions such as temperature, ionic strength, and pH. The general trend follows the Irving-Williams series for divalent metals (Mn < Fe < Co < Ni < Cu > Zn) and shows that trivalent cations like Fe³⁺ and Al³⁺ form significantly more stable complexes than divalent cations.
Key Experimental Protocols
Characterizing the stoichiometry and stability of metal-citrate complexes requires precise experimental techniques. The following sections detail the methodologies for three common and powerful methods.
Potentiometric Titration
Potentiometric titration is a fundamental technique used to determine the protonation constants of the ligand and the stability constants of the metal complexes. It involves monitoring the change in potential (or pH) of a solution containing the metal and ligand as a titrant (a strong base) is added.
Methodology:
-
Preparation of Solutions:
-
Titrant: Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Analyte Solutions: Prepare a series of solutions in a constant ionic strength background electrolyte (e.g., 0.1 M KCl or KNO₃). These solutions should include: (a) a strong acid (for calibration), (b) the strong acid plus a known concentration of this compound, and (c) solution (b) plus a known concentration of the metal salt.
-
Metal-to-Ligand Ratios: To investigate different species, experiments should be run at various metal-to-ligand molar ratios (e.g., 1:1, 1:2, 1:5).
-
-
Instrumentation and Setup:
-
Use a high-precision pH meter or potentiometer with a combination glass electrode or separate indicator and reference electrodes.
-
Maintain a constant temperature using a double-walled titration vessel connected to a water bath.
-
Use a magnetic stirrer for continuous mixing and a precision burette for titrant delivery.
-
-
Titration Procedure:
-
Calibrate the electrode system using standard buffer solutions or by titrating a strong acid with a strong base to determine the standard electrode potential (E₀).
-
Immerse the electrode in the analyte solution and allow the reading to stabilize.
-
Add the titrant in small, precise increments. After each addition, wait for the potential/pH reading to become stable before recording the value and the total volume of titrant added.
-
Continue the titration well past the final equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate titration curves.
-
The curve for this compound alone is used to calculate its protonation constants (pKa values).
-
The displacement of the metal-citrate titration curve relative to the this compound-only curve indicates complex formation.
-
Use specialized software (e.g., HYPERQUAD, BEST) to perform a non-linear least-squares fit of the potentiometric data. The software models the equilibria in solution (protonation, complexation, hydrolysis) to refine the stability constants (log K) for the various metal-citrate species (e.g., ML, MLH, ML₂).
-
Caption: Experimental workflow for potentiometric titration.
UV-Visible Spectrophotometry (Method of Continuous Variations)
This method, also known as Job's Plot, is used to determine the stoichiometry of a metal-ligand complex in solution. It is applicable when the complex has a distinct absorption spectrum compared to the individual metal ion and ligand.
Methodology:
-
Preparation of Solutions:
-
Prepare equimolar stock solutions of the metal salt and this compound in a suitable buffer to maintain constant pH.
-
Prepare a series of solutions (e.g., 10-12 solutions) where the total molar concentration of metal plus citrate is held constant, but the mole fraction of each component varies systematically from 0 to 1. For example, if the total concentration is 1 mM, the solutions would range from (1 mM Metal + 0 mM Citrate) to (0 mM Metal + 1 mM Citrate).
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
First, scan the absorbance of the metal-only, citrate-only, and a mixed solution to identify a wavelength (λ_max) where the metal-citrate complex absorbs strongly, and the individual components absorb weakly.
-
Measure the absorbance of each solution in the series at this fixed wavelength. Use the buffer solution as a blank.
-
-
Data Analysis:
-
Correct the measured absorbance for any background absorbance from the free metal or ligand, if necessary. The corrected absorbance (Y) is proportional to the concentration of the complex.
-
Plot the corrected absorbance (Y-axis) against the mole fraction of the ligand (X_L) (or metal).
-
The resulting plot will typically show two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.
-
For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex. A maximum at ~0.67 indicates a 1:2 (Metal:Citrate) complex, and a maximum at 0.75 indicates a 1:3 complex.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding interaction. A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction, from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Methodology:
-
Preparation of Solutions:
-
Crucial Step: Both the metal ion solution (in the sample cell) and the citrate solution (in the syringe) must be prepared in the exact same buffer to minimize heats of dilution, which can obscure the actual binding heat. This includes matching the pH to within 0.1 units.
-
Determine appropriate concentrations. A general starting point is to have the concentration of the species in the cell ([M]) be 10-30 times the expected dissociation constant (Kₑ), and the concentration of the titrant in the syringe ([L]) be 10-20 times the concentration in the cell.
-
Thoroughly degas all solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.
-
-
Instrumentation and Setup:
-
Use a sensitive Isothermal Titration Calorimeter. The instrument consists of a reference cell (containing buffer/water) and a sample cell, maintained at a constant temperature.
-
Load the metal solution into the sample cell and the citrate solution into the injection syringe.
-
-
Titration Procedure:
-
Allow the system to thermally equilibrate.
-
Perform a series of small, precisely timed injections (e.g., 20 injections of 2 µL each) of the citrate solution into the sample cell while stirring.
-
The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak corresponding to the binding event.
-
Continue injections until the binding sites on the metal are saturated and the heat signal diminishes to only the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat per mole of injectant (kcal/mol) against the molar ratio of citrate to metal in the cell. This creates a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. The fitting process yields the thermodynamic parameters: n (stoichiometry), Kₐ (1/Kₑ), and ΔH.
-
Conclusion
The chelation of metal ions by this compound is a complex, multi-faceted process governed by fundamental principles of coordination chemistry. The interaction is highly sensitive to pH, which controls the protonation state of the ligand and the formation of diverse mononuclear and polynuclear species. A thorough understanding of the stability constants and the application of precise experimental techniques such as potentiometric titration, spectrophotometry, and isothermal titration calorimetry are essential for researchers and developers seeking to harness and control the powerful chelating properties of this compound in pharmaceutical, biological, and industrial systems.
References
The Citric Acid Cycle: A Central Hub of Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, stands as a pivotal metabolic pathway at the heart of cellular respiration and energy production. This intricate series of enzymatic reactions, occurring within the mitochondrial matrix, serves as the final common pathway for the oxidation of carbohydrates, fats, and proteins.[1][2][3] Its central role extends beyond energy generation, providing essential precursors for a multitude of biosynthetic pathways.[1] This technical guide provides a comprehensive overview of the this compound cycle and its intricate connections with other key biochemical pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic networks.
Core Function and Interconnected Pathways
The primary function of the this compound cycle is to oxidize acetyl-CoA, derived from various fuel sources, to carbon dioxide, while capturing the released energy in the form of reduced coenzymes, namely NADH and FADH₂.[1] These high-energy electron carriers subsequently donate their electrons to the electron transport chain, driving the synthesis of the majority of the cell's ATP through oxidative phosphorylation.
The this compound cycle is not an isolated pathway but rather a dynamic hub intricately linked to numerous other metabolic processes. These connections are bidirectional, with pathways feeding intermediates into the cycle (anaplerosis) and drawing intermediates out for biosynthesis (cataplerosis).
Key Intersecting Pathways:
-
Glycolysis: The breakdown of glucose generates pyruvate, which is then oxidatively decarboxylated to form acetyl-CoA, the primary fuel for the this compound cycle.
-
Fatty Acid Oxidation (β-oxidation): The breakdown of fatty acids produces a significant amount of acetyl-CoA, directly feeding into the cycle.
-
Amino Acid Metabolism: The carbon skeletons of many amino acids can be converted into intermediates of the this compound cycle, such as α-ketoglutarate, succinyl-CoA, fumarate, and oxaloacetate, providing an alternative source of fuel and biosynthetic precursors.
-
Gluconeogenesis: Oxaloacetate, a key intermediate of the cycle, can be diverted to the synthesis of glucose.
-
Fatty Acid Synthesis: Citrate can be exported from the mitochondria to the cytosol, where it is cleaved to provide acetyl-CoA for the synthesis of fatty acids and cholesterol.
-
Heme Synthesis: Succinyl-CoA is a crucial precursor for the synthesis of porphyrins, the building blocks of heme.
-
Amino Acid Synthesis: α-ketoglutarate and oxaloacetate serve as precursors for the synthesis of several non-essential amino acids, including glutamate, glutamine, proline, arginine, aspartate, and asparagine.
Regulation of the this compound Cycle
The flux through the this compound cycle is tightly regulated to meet the energetic and biosynthetic demands of the cell. This regulation is primarily achieved through the allosteric control of three key enzymes:
-
Citrate Synthase: This enzyme catalyzes the first committed step of the cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. It is inhibited by its product, citrate, as well as by ATP and NADH, which signal high energy status.
-
Isocitrate Dehydrogenase: This is a major regulatory point. It is allosterically activated by ADP (signaling low energy) and inhibited by ATP and NADH.
-
α-Ketoglutarate Dehydrogenase Complex: This multi-enzyme complex is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP.
Quantitative Insights into this compound Cycle Metabolism
The following tables summarize key quantitative data related to the this compound cycle, including enzyme kinetics and metabolic flux rates under different conditions.
Table 1: Kinetic Parameters of Key this compound Cycle Enzymes
| Enzyme | Substrate | K_m_ (µM) | V_max_ (units) | Source |
| Citrate Synthase (Rat Liver) | Acetyl-CoA | 16 | Not specified | |
| Oxaloacetate | 2 | Not specified | ||
| α-Ketoglutarate Dehydrogenase (Bovine Adrenals) | α-Ketoglutarate | 190 | Not specified | |
| CoA | 12 | Not specified | ||
| NAD⁺ | 25 | Not specified |
Table 2: Metabolic Flux Rates Through the this compound Cycle in Different Tissues
| Tissue/Condition | Flux Measurement | Value | Units | Source |
| Human Muscle (Rest) | TCA Cycle Flux | ~0.05 | mmol·kg⁻¹·min⁻¹ | |
| Human Muscle (Moderate Exercise) | TCA Cycle Flux | ~3.5 | mmol·kg⁻¹·min⁻¹ | |
| Human Muscle (Intense Exercise) | TCA Cycle Flux | ~5.0 | mmol·kg⁻¹·min⁻¹ | |
| Human Umbilical Vein Endothelial Cells (HUVEC) - Baseline | TCA Flux Rate | ~20% of glucose influx | Relative Rate | |
| Liver (Control Subjects) | Anaplerotic:TCA Flux Ratio (V_ANA_:V_TCA_) | ~1.4 ([¹³C]acetate tracer) | Ratio | |
| Liver (Control Subjects) | Anaplerotic:TCA Flux Ratio (V_ANA_:V_TCA_) | ~5 ([¹³C]propionate tracer) | Ratio |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound cycle and its associated pathways. Below are summaries of key experimental protocols.
Protocol 1: Quantification of this compound Cycle Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the simultaneous measurement of the concentrations of this compound cycle intermediates.
1. Sample Preparation:
- Homogenize tissue or cells in an ice-cold extraction buffer (e.g., 80% methanol).
- Centrifuge to pellet proteins and other macromolecules.
- Collect the supernatant containing the metabolites.
- Dry the supernatant under a stream of nitrogen gas.
2. Derivatization:
- Resuspend the dried metabolites in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to increase their volatility for GC analysis.
- Incubate at a specific temperature to ensure complete derivatization.
3. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Separate the metabolites based on their retention times on the GC column.
- Identify and quantify the metabolites based on their mass spectra and comparison to known standards.
Protocol 2: Citrate Synthase Activity Assay (Colorimetric)
This assay measures the activity of citrate synthase, a key enzyme of the cycle.
1. Principle:
- Citrate synthase catalyzes the reaction of acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH).
- The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
2. Procedure:
- Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA.
- Add the sample (e.g., mitochondrial extract or cell lysate) to the reaction mixture.
- Initiate the reaction by adding oxaloacetate.
- Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
- Calculate the enzyme activity based on the rate of TNB formation.
Protocol 3: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This powerful technique allows for the quantification of intracellular metabolic fluxes.
1. Cell Culture and Isotope Labeling:
- Culture cells in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine.
- Allow the cells to reach a metabolic and isotopic steady state.
2. Metabolite Extraction and Analysis:
- Quench metabolism rapidly and extract intracellular metabolites.
- Analyze the mass isotopomer distribution of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using mass spectrometry (GC-MS or LC-MS).
3. Metabolic Modeling and Flux Calculation:
- Construct a metabolic network model that includes the relevant biochemical reactions.
- Use computational software to fit the measured mass isotopomer distributions to the model and estimate the metabolic flux rates through the different pathways.
Visualizing the Metabolic Network
The following diagrams, generated using the DOT language, illustrate the central role of the this compound cycle and its connections to other key metabolic pathways.
Caption: The core reactions of the this compound Cycle.
Caption: The this compound Cycle as a central metabolic hub.
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
References
The Citric Acid Cycle: A Core Engine of Cellular Metabolism and Energy Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Citric Acid Cycle, also known as the Krebs Cycle or Tricarboxylic Acid (TCA) Cycle, represents a pivotal hub in cellular metabolism.[1] Situated within the mitochondrial matrix of eukaryotic cells, this eight-step enzymatic pathway is the final common route for the oxidation of carbohydrates, lipids, and proteins.[2][3] It meticulously dismantles acetyl-CoA, a two-carbon molecule derived from these macronutrients, to generate a substantial portion of the cell's energy in the form of reducing equivalents and a direct high-energy phosphate compound.[1][4] Beyond its catabolic role in energy production, the cycle provides essential metabolic intermediates for a host of biosynthetic (anabolic) pathways, underscoring its central importance in maintaining cellular homeostasis.
The Core Pathway: A Step-by-Step Oxidation
The cycle is a closed loop of reactions that begins with the condensation of acetyl-CoA and oxaloacetate and concludes with the regeneration of oxaloacetate, ready to accept another acetyl-CoA molecule. For each molecule of glucose that enters cellular respiration, two molecules of pyruvate are formed during glycolysis, leading to the production of two acetyl-CoA molecules and therefore two turns of the this compound cycle.
The eight principal reactions of the this compound cycle are as follows:
-
Citrate Formation: The cycle commences with the irreversible condensation of a two-carbon acetyl group from acetyl-CoA with the four-carbon molecule oxaloacetate to form the six-carbon tricarboxylic acid, citrate. This reaction is catalyzed by citrate synthase.
-
Citrate Isomerization: Citrate is reversibly converted into its isomer, isocitrate, via an intermediate called cis-aconitate. The enzyme aconitase catalyzes this step.
-
First Oxidative Decarboxylation: Isocitrate is oxidized and decarboxylated to form the five-carbon molecule α-ketoglutarate. This reaction, catalyzed by isocitrate dehydrogenase, is a key regulatory step and produces the first molecules of CO2 and NADH.
-
Second Oxidative Decarboxylation: α-ketoglutarate undergoes another oxidative decarboxylation to form the four-carbon molecule succinyl-CoA. This reaction is catalyzed by the α-ketoglutarate dehydrogenase complex, releasing the second molecule of CO2 and generating the second molecule of NADH.
-
Substrate-Level Phosphorylation: Succinyl-CoA is converted to succinate by succinyl-CoA synthetase. This reaction is coupled with the phosphorylation of guanosine diphosphate (GDP) to form guanosine triphosphate (GTP), which can then be used to generate ATP. This is the only step in the cycle that directly produces a high-energy phosphate compound.
-
Oxidation of Succinate: Succinate is oxidized to fumarate by the enzyme succinate dehydrogenase. This reaction generates a molecule of flavin adenine dinucleotide (FADH2).
-
Hydration of Fumarate: A water molecule is added to fumarate to form malate, a reaction catalyzed by fumarase.
-
Regeneration of Oxaloacetate: Finally, malate is oxidized to regenerate oxaloacetate, catalyzed by malate dehydrogenase. This last step produces the third molecule of NADH.
The net result of one turn of the this compound cycle is the production of two molecules of CO2, three molecules of NADH, one molecule of FADH2, and one molecule of GTP (or ATP). These reduced coenzymes, NADH and FADH2, are crucial as they donate their electrons to the electron transport chain, driving the bulk of ATP synthesis through oxidative phosphorylation.
Energetics and Products
The this compound cycle is a highly efficient process for energy extraction. While it directly generates only one molecule of GTP/ATP per turn, the primary energy yield comes from the re-oxidation of the produced NADH and FADH2 in the electron transport chain.
| Reaction Step | Enzyme | ΔG°' (kJ/mol) | Products per Acetyl-CoA |
| Isocitrate → α-Ketoglutarate | Isocitrate Dehydrogenase | -20.9 | 1 NADH, 1 CO2 |
| α-Ketoglutarate → Succinyl-CoA | α-Ketoglutarate Dehydrogenase | -33.5 | 1 NADH, 1 CO2 |
| Succinyl-CoA → Succinate | Succinyl-CoA Synthetase | -2.9 | 1 GTP (or ATP) |
| Succinate → Fumarate | Succinate Dehydrogenase | 0.0 | 1 FADH2 |
| Malate → Oxaloacetate | Malate Dehydrogenase | +29.7 | 1 NADH |
| Total per turn | 3 NADH, 1 FADH2, 1 GTP, 2 CO2 | ||
| Total per Glucose | 6 NADH, 2 FADH2, 2 GTP, 4 CO2 |
The total ATP yield from the complete oxidation of one molecule of glucose through glycolysis, the this compound cycle, and oxidative phosphorylation is estimated to be between 30 and 38 ATP molecules.
Regulation of the this compound Cycle
The rate of the this compound cycle is tightly regulated to meet the cell's energy demands. This control is exerted at the three irreversible enzymatic steps, which are catalyzed by citrate synthase, isocitrate dehydrogenase, and the α-ketoglutarate dehydrogenase complex. Regulation is achieved through several mechanisms, including substrate availability, product inhibition, and allosteric modulation.
-
Citrate Synthase: This enzyme is inhibited by high concentrations of ATP, NADH, citrate, and succinyl-CoA, which signal that the cell has an adequate energy supply.
-
Isocitrate Dehydrogenase: This is a major regulatory point. The enzyme is allosterically activated by ADP (a sign of low energy) and Ca2+, and inhibited by ATP and NADH.
-
α-Ketoglutarate Dehydrogenase: This complex is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP.
Calcium ions (Ca2+) also play a significant regulatory role, particularly in muscle cells. An increase in cytosolic Ca2+ concentration, which occurs during muscle contraction, activates both isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, thereby increasing the rate of the cycle to meet the heightened demand for ATP.
| Enzyme | Activators | Inhibitors |
| Pyruvate Dehydrogenase Complex | Ca2+ | ATP, NADH, Acetyl-CoA |
| Citrate Synthase | ADP | ATP, NADH, Citrate, Succinyl-CoA |
| Isocitrate Dehydrogenase | ADP, Ca2+ | ATP, NADH |
| α-Ketoglutarate Dehydrogenase | Ca2+ | ATP, NADH, Succinyl-CoA |
Anaplerosis and Cataplerosis: The Cycle as a Metabolic Hub
The this compound cycle is not an isolated pathway. It is a dynamic hub that both receives intermediates from and supplies intermediates to other metabolic pathways.
-
Anaplerotic reactions (from the Greek for 'to fill up') replenish the cycle's intermediates that have been withdrawn for biosynthesis. A crucial anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase. Other sources include the breakdown of certain amino acids, which can yield α-ketoglutarate, succinyl-CoA, fumarate, or oxaloacetate.
-
Cataplerotic reactions are those that drain intermediates from the cycle. For example, citrate can be transported out of the mitochondria into the cytosol, where it is cleaved to provide acetyl-CoA for fatty acid and cholesterol synthesis. α-ketoglutarate and oxaloacetate serve as precursors for the synthesis of several amino acids (like glutamate and aspartate) and purine and pyrimidine bases.
This constant flux of intermediates into and out of the cycle highlights its central role in integrating the body's catabolic and anabolic needs.
Experimental Protocols for Studying the this compound Cycle
Investigating the dynamics of the this compound cycle requires robust experimental methodologies. Below are outlines of key protocols used by researchers.
Protocol 1: Spectrophotometric Assay for Isocitrate Dehydrogenase (IDH) Activity
This protocol measures the activity of IDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Principle: The rate of NADH production is directly proportional to the IDH activity in the sample.
-
Methodology:
-
Sample Preparation: Isolate mitochondria from tissue or cultured cells via differential centrifugation. Lyse the mitochondria to release the matrix enzymes. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MnCl2 (or MgCl2), and NAD+.
-
Assay:
-
Pipette the reaction mixture into a cuvette.
-
Add a known amount of the mitochondrial lysate (the enzyme source).
-
Initiate the reaction by adding the substrate, isocitrate.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
-
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert this rate into enzyme activity, typically expressed as units per milligram of protein (U/mg).
-
Protocol 2: Quantification of TCA Cycle Intermediates by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for measuring the concentrations of metabolic intermediates.
-
Principle: Compounds are separated based on their physicochemical properties by liquid chromatography and then detected and quantified by mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.
-
Methodology:
-
Sample Collection and Quenching: Collect biological samples (cells, tissue, or biofluids) and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen or using cold methanol, to prevent changes in metabolite levels.
-
Metabolite Extraction: Extract the small polar metabolites using a solvent system, often a mixture of methanol, acetonitrile, and water. For serum or plasma, protein precipitation is a key step.
-
LC Separation: Inject the extract onto an appropriate LC column (e.g., reversed-phase C18, HILIC, or mixed-mode) to separate the TCA cycle intermediates. A simple mobile phase of water, acetonitrile, and 0.1% formic acid is often used.
-
MS/MS Detection: The eluent from the LC is directed into the mass spectrometer. Analytes are ionized (typically by electrospray ionization, ESI) and detected in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Create a calibration curve using stable isotope-labeled internal standards for each analyte to be quantified. Calculate the concentration of each intermediate in the sample by comparing its peak area to that of its corresponding internal standard.
-
Relevance in Disease and Drug Development
Given its central role, dysfunction of the this compound cycle is implicated in a variety of human diseases, including metabolic disorders, neurodegenerative diseases, and cancer. For instance, mutations in the genes encoding TCA cycle enzymes like succinate dehydrogenase (SDH) and fumarate hydratase (FH) are known to be drivers of certain types of cancer. These "oncometabolites" can alter cellular signaling and gene expression, promoting tumorigenesis.
This makes the this compound cycle and its related enzymes attractive targets for drug development. Modulating the activity of specific enzymes could offer therapeutic benefits in various disease contexts. For example, inhibitors of enzymes that contribute to cataplerotic pathways might be beneficial in cancers that rely on these pathways for biomass production. Conversely, strategies to enhance anaplerosis could be explored for conditions characterized by a depleted pool of TCA cycle intermediates.
References
Harnessing a Bio-Based Scaffold: Citric Acid as a Precursor for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Citric acid, a naturally abundant tricarboxylic acid, is a cornerstone of cellular metabolism and a widely used excipient in the pharmaceutical industry.[1][2] Beyond these roles, its unique structure—a six-carbon backbone functionalized with three carboxyl groups and a tertiary hydroxyl group—positions it as a versatile and environmentally benign precursor for a variety of value-added organic compounds.[3][4] This technical guide explores the application of this compound as a starting material in organic synthesis, detailing key transformations, experimental protocols, and the potential for creating complex and chiral molecules.
Core Transformations: Dehydration, Decarboxylation, and Rearrangement
The foundational reactions of this compound as a precursor involve the removal of its hydroxyl and carboxyl groups to yield unsaturated and dicarboxylic acids. These transformations, often achieved through thermal or acid-catalyzed methods, provide access to important industrial monomers and synthetic intermediates.[3]
A primary pathway begins with the dehydration of this compound to form the unsaturated intermediate, aconitic acid. This is followed by decarboxylation to yield itaconic acid, which can be isomerized to citraconic acid. Alternatively, treatment with strong acids like fuming sulfuric acid leads to both dehydration and decarboxylation to produce acetonedicarboxylic acid.
References
- 1. This compound: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citribel.com [citribel.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Highly selective one-step dehydration, decarboxylation and hydrogenation of this compound to methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Citrate in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrate, a central metabolite in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that extends its influence far beyond intermediary metabolism. This technical guide provides an in-depth exploration of the multifaceted functions of citrate in cellular signaling. We delve into its role as a key regulator of metabolic pathways, a modulator of post-translational modifications, and a signaling node in diverse physiological and pathological processes, including immunity, inflammation, and cancer. This document offers a comprehensive resource, including detailed experimental protocols and quantitative data, to facilitate further research and therapeutic development targeting citrate-mediated signaling pathways.
Introduction
Traditionally viewed as a metabolic intermediate, citrate is now recognized as a key signaling molecule that communicates the cell's metabolic status to various signaling and regulatory networks. Its strategic position at the crossroads of carbohydrate, fatty acid, and amino acid metabolism allows it to function as a sensor of cellular energy and nutrient availability. The transport of citrate from the mitochondria to the cytosol is a critical event that initiates its signaling functions, impacting a wide array of cellular processes. This guide will explore the core mechanisms by which citrate exerts its signaling effects, providing a foundation for understanding its role in health and disease.
Citrate Metabolism and Transport: The Genesis of a Signaling Molecule
The signaling functions of citrate are intrinsically linked to its synthesis, transport, and subsequent metabolism.
-
Mitochondrial Production: Citrate is primarily synthesized in the mitochondrial matrix from acetyl-CoA and oxaloacetate by the enzyme citrate synthase.
-
Mitochondrial Citrate Carrier (SLC25A1/CIC): The export of citrate from the mitochondria to the cytosol is mediated by the mitochondrial citrate carrier, SLC25A1, also known as the citrate/isocitrate carrier (CIC). This transport is a crucial regulatory point for initiating citrate's signaling roles.[1] Upregulation of SLC25A1 expression is observed in response to pro-inflammatory cytokines like TNFα and IFNγ, highlighting its importance in inflammatory signaling.[1]
-
Cytosolic Conversion: In the cytosol, ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate. This cytosolic pool of acetyl-CoA is a vital precursor for fatty acid synthesis and protein acetylation.
Below is a diagram illustrating the transport of citrate and its initial metabolic fate in the cytosol.
Citrate as an Allosteric Regulator
Cytosolic citrate acts as a key allosteric effector, directly modulating the activity of several metabolic enzymes to regulate cellular energy homeostasis.
-
Inhibition of Glycolysis: Citrate is a well-established inhibitor of phosphofructokinase-1 (PFK-1) , a rate-limiting enzyme in glycolysis. This feedback mechanism prevents excessive glucose breakdown when the cell has an ample supply of energy, as indicated by high citrate levels.[2][3]
-
Activation of Fatty Acid Synthesis: Conversely, citrate allosterically activates acetyl-CoA carboxylase (ACC) , the enzyme that catalyzes the first committed step in fatty acid synthesis.[4] This signals that the building blocks for lipid synthesis are abundant.
The following diagram depicts the allosteric regulation of PFK-1 and ACC by citrate.
Table 1: Quantitative Data on Allosteric Regulation by Citrate
| Enzyme | Organism/Tissue | Effector | Effect | Ki/IC50/Kd/Kact | Conditions | Reference |
| Phosphofructokinase-1 (PFK-1) | Aspergillus niger | Citrate | Inhibition | Ki = 1.5 mM | 5 mM Mg2+ | |
| Phosphofructokinase-1 (PFK-M) | Human | Citrate | Inhibition | IC50 = 0.2 mM | 0.4 mM F6P, 0.5 mM ATP, 5 mM Mg2+ | |
| Phosphofructokinase-1 (PFK-M) | Human | Citrate | Inhibition | Ki = 0.05 mM | ||
| Acetyl-CoA Carboxylase 1 (ACC1) | Human (recombinant) | Citrate | Activation | Kd = 0.8 ± 0.3 mM | ||
| Acetyl-CoA Carboxylase 2 (ACC2) | Human (recombinant) | Citrate | Activation | Kd = 3.4 ± 0.6 mM | ||
| Acetyl-CoA Carboxylase 1 (ACC1) | Human (recombinant) | Citrate | Inhibition (at high conc.) | Ki = 20 ± 8 mM | ||
| Acetyl-CoA Carboxylase 2 (ACC2) | Human (recombinant) | Citrate | Inhibition (at high conc.) | Ki = 38 ± 8 mM |
Citrate and Post-Translational Modifications
The cytosolic conversion of citrate to acetyl-CoA by ACLY provides the primary source of acetyl groups for the acetylation of proteins, including histones and metabolic enzymes. This links cellular metabolism directly to the epigenetic regulation of gene expression and the control of protein function.
-
Histone Acetylation: Acetyl-CoA derived from citrate is used by histone acetyltransferases (HATs) to acetylate lysine residues on histones. This modification generally leads to a more open chromatin structure, facilitating gene transcription.
-
Enzyme Acetylation: Many metabolic enzymes are themselves regulated by acetylation, which can alter their activity, stability, and localization.
The pathway from citrate to histone acetylation is depicted below.
Citrate in Immune Signaling and Inflammation
Citrate has emerged as a key signaling molecule in the regulation of immune responses and inflammation. Upon activation, immune cells undergo metabolic reprogramming, leading to an accumulation of citrate that drives pro-inflammatory responses.
-
Pro-inflammatory Mediator Production: Cytosolic citrate contributes to the production of pro-inflammatory molecules such as reactive oxygen species (ROS), nitric oxide (NO), and prostaglandins.
-
Itaconate Production: In activated macrophages, citrate can be diverted from the TCA cycle to produce itaconate, a metabolite with anti-inflammatory properties.
-
Epigenetic Regulation of Inflammatory Genes: Citrate-derived acetyl-CoA is crucial for the histone acetylation that regulates the expression of inflammatory genes.
The Role of Citrate in Cancer Biology
Cancer cells exhibit altered metabolism, often characterized by increased glycolysis and a reliance on citrate for biosynthesis and signaling.
-
Lipid Synthesis: The high proliferative rate of cancer cells demands a constant supply of lipids for membrane synthesis, which is fueled by citrate-derived acetyl-CoA.
-
Epigenetic Reprogramming: Citrate-dependent histone acetylation plays a significant role in the epigenetic reprogramming that drives cancer progression.
-
Dual Role in Cancer: Interestingly, while endogenous citrate supports tumor growth, high concentrations of extracellular citrate have been shown to have anti-cancer effects by inhibiting glycolysis and inducing apoptosis.
Table 2: Intracellular Citrate Concentrations
| Cell Type / Organism | Condition | Cytosolic Concentration (mM) | Mitochondrial Concentration (mM) | Reference |
| HeLa Cells | 5.5 mM glucose | 0.15 ± 0.07 | 0.44 ± 0.13 | |
| Escherichia coli | Acetate-fed | 21.9 (17.5-27.3) | - |
Citrate as a Chelator of Divalent Cations
Citrate's ability to chelate divalent cations, particularly Ca²⁺ and Mg²⁺, represents another layer of its signaling function. By modulating the bioavailability of these important second messengers, citrate can influence a variety of cellular processes. For instance, the chelation of calcium can impact signaling pathways that are dependent on calcium-binding proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of citrate signaling.
Measurement of Intracellular Citrate Concentration
Method: Enzymatic Assay
This protocol is adapted from commercially available citrate assay kits.
Materials:
-
Citrate Assay Buffer
-
Citrate Standard
-
Citrate Enzyme Mix
-
Citrate Developer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cells: Harvest 1-5 x 10^6 cells and wash with cold PBS. Resuspend the cell pellet in 100 µL of ice-cold Citrate Assay Buffer. Homogenize on ice and centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
Tissue: Homogenize 10-20 mg of tissue in 100-200 µL of ice-cold Citrate Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.
-
-
Standard Curve Preparation: Prepare a standard curve using the provided Citrate Standard, typically ranging from 0 to 10 nmol/well.
-
Reaction:
-
Add 50 µL of the reaction mix (containing Citrate Enzyme Mix and Citrate Developer) to each well containing standards and samples.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm).
-
Calculation: Determine the citrate concentration in the samples from the standard curve.
ATP-Citrate Lyase (ACLY) Activity Assay
Method: Spectrophotometric Assay
This protocol is based on the oxidation of NADH, which is coupled to the ACLY reaction.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 10 mM DTT)
-
ATP
-
CoA
-
Citrate
-
NADH
-
Malate Dehydrogenase (MDH)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, CoA, citrate, NADH, and MDH.
-
Add the cell or tissue lysate containing ACLY to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the ACLY activity based on the rate of NADH oxidation.
Subcellular Fractionation for Cytosolic and Mitochondrial Citrate Measurement
Method: Differential Centrifugation
This protocol allows for the separation of cytosolic and mitochondrial fractions to measure citrate levels in each compartment.
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)
-
Mitochondrial Isolation Buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EGTA)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Homogenize cells or tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with Mitochondrial Isolation Buffer and resuspend for citrate measurement.
-
Measure citrate concentration in both fractions using the enzymatic assay described in section 8.1.
The workflow for subcellular fractionation is illustrated below.
Conclusion and Future Directions
Citrate has unequivocally established itself as a central player in cellular signaling, bridging metabolic status with fundamental cellular processes. Its roles in allosteric regulation, post-translational modifications, and the control of immunity, inflammation, and cancer highlight its therapeutic potential. Future research should focus on further elucidating the tissue-specific and context-dependent signaling functions of citrate, identifying novel citrate-binding proteins and downstream effectors, and developing selective pharmacological modulators of citrate transport and metabolism. A deeper understanding of citrate signaling will undoubtedly pave the way for innovative therapeutic strategies for a range of human diseases.
References
- 1. A key role of the mitochondrial citrate carrier (SLC25A1) in TNFα- and IFNγ-triggered inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The control of rat-heart phosphofructokinase by citrate and other regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citrate inhibition of rat-kidney cortex phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential activation of recombinant human acetyl-CoA carboxylases 1 and 2 by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Citric Acid in Bone Metabolism and Mineralization: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Citric acid, in its anionic form citrate, has long been recognized as a key intermediate in the tricarboxylic acid (TCA) cycle. However, its role extends far beyond cellular energy production, particularly within the skeletal system. Approximately 90% of the body's total citrate is sequestered in bone tissue, where it is a fundamental component of the mineralized matrix and a critical signaling molecule in bone remodeling.[1][2] This technical guide provides an in-depth exploration of citrate's multifaceted functions in bone metabolism, detailing its structural role in biomineralization, its metabolic influence on bone cell function, and the intricate signaling pathways it governs. We consolidate quantitative data, outline key experimental methodologies, and present visual diagrams of core pathways to offer a comprehensive resource for professionals in bone biology and therapeutic development.
Introduction: Citrate's Unique Position in Bone Biology
Bone is a dynamic tissue characterized by a high concentration of citrate, which constitutes approximately 1-2% of its total weight and up to 5.5% of its organic component.[3][4] This abundance is conserved across all vertebrates, underscoring its indispensable role.[3] Historically viewed as a passive component, recent research has illuminated citrate as an active participant in virtually every aspect of bone health, from the nanoscale architecture of hydroxyapatite crystals to the epigenetic regulation of bone cell differentiation. Its functions can be broadly categorized into two interconnected domains: a structural role within the bone matrix and a metabolic/signaling role in regulating the activity of bone cells (osteoblasts and osteoclasts).
The Structural Role of Citrate in Bone Mineralization
Citrate is not merely present in bone; it is an integral structural component of the apatite-collagen nanocomposite. Its presence is critical for establishing the unique biomechanical properties of bone, including its stability, strength, and resistance to fracture.
Regulation of Hydroxyapatite (HAp) Crystal Formation
The process of mineralization involves the transformation of amorphous calcium phosphate (ACP) into crystalline hydroxyapatite. Citrate plays a crucial regulatory role throughout this process:
-
Stabilization of Precursors: Citrate stabilizes prenucleation clusters and liquid-like ACP precursors, preventing their premature aggregation and precipitation. This action facilitates the controlled deposition of mineral within the collagen fibril cavities.
-
Control of Crystal Growth and Morphology: By binding to the surface of HAp nanocrystals, citrate limits excessive crystal growth. This binding is essential for maintaining the characteristic plate-like morphology and nanoscale dimensions of bone apatite, which are crucial for the mechanical integrity of the tissue.
-
Chelation of Calcium: Citrate's ability to chelate calcium ions modulates the local concentration of free calcium, slowing the deposition of calcium phosphate and ensuring a more ordered and stable nucleation process.
Integration into the Bone Matrix
Studies have revealed that citrate exists in two distinct pools within the mineralized bone matrix:
-
Mineral-Associated Citrate: Comprising approximately 65-80% of the total, this pool is directly incorporated into the structure of the hydroxyapatite nanocrystals.
-
Collagen-Bound Citrate: The remaining 20-35% is tightly bound to the collagen component of the matrix. This pool is thought to reduce the interfacial energy between the organic collagen and the inorganic mineral, facilitating their integration.
This dual association highlights the term "citration" as a necessary process, alongside mineralization, for the formation of healthy bone tissue.
The Metabolic and Signaling Role of Citrate
Beyond its structural importance, citrate is a pivotal metabolic substrate and signaling molecule that fuels and directs the activities of bone cells.
Energy Source for Bone Remodeling
Bone formation by osteoblasts and resorption by osteoclasts are highly energy-intensive processes that demand a substantial supply of ATP.
-
Osteoblast Differentiation: Extracellular citrate, taken up by mesenchymal stem cells (MSCs) and osteoblasts via the sodium-dependent citrate transporter (NaCT, encoded by the SLC13A5 gene), enters the TCA cycle to generate ATP. This energy supply is critical to meet the high metabolic demands of osteogenic differentiation.
-
Osteoclast Activity: Osteoclasts also utilize citrate to fuel the ATP-dependent processes required for cytoskeletal rearrangement, cell fusion, and the active resorption of bone. The addition of 1-2mM sodium citrate has been shown to significantly enhance osteoclastogenesis in vitro.
Epigenetic Regulation via Histone Acetylation
Citrate is a key link between cellular metabolism and the epigenetic control of gene expression.
-
In the cytoplasm, citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA.
-
This acetyl-CoA is the sole substrate for the acetylation of histones.
-
Histone acetylation alters chromatin structure, making genes more accessible for transcription.
In bone cells, this process directly influences the expression of key transcription factors:
-
Osteogenesis: Citrate-derived histone acetylation promotes the expression of critical osteogenic genes such as Runx2 and Sp7 (Osterix), thereby driving the differentiation of MSCs into mature osteoblasts.
-
Osteoclastogenesis: Similarly, it enhances the expression of genes like NFATC1 and NFκB, which are essential for osteoclast differentiation.
Osteoblasts as Specialized Citrate-Producing Cells
The high concentration of citrate in bone is not merely a result of passive accumulation from plasma. Osteoblasts are specialized citrate-producing cells that actively synthesize and secrete citrate for incorporation into the bone matrix. This specialized metabolic pathway involves:
-
Increased Zinc Uptake: Differentiating osteoblasts upregulate the zinc transporter ZIP1 (SLC39A1).
-
Inhibition of m-Aconitase: The resulting accumulation of intracellular zinc inhibits the mitochondrial enzyme aconitase, which normally converts citrate to isocitrate in the TCA cycle.
-
Citrate Accumulation and Export: This enzymatic block leads to the accumulation and subsequent export of citrate from the mitochondria and the cell, making it available for "citration" of the newly forming bone matrix.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding citrate's role in bone.
Table 1: Citrate Content and Distribution in Bone
| Parameter | Value | Source(s) |
|---|---|---|
| Total Body Citrate in Bone | ~90% | |
| Citrate Content (by weight of bone) | 1-2% | |
| Citrate Content (by weight of organic fraction) | 1-5% | |
| Apatite Surface Area Covered by Citrate | >15% | |
| Mineral-Associated Citrate Pool | ~65-80% of total bone citrate |
| Collagen-Bound Citrate Pool | ~20-35% of total bone citrate | |
Table 2: Effects of Citrate and Related Transporters on Bone Properties
| Condition | Observation | Source(s) |
|---|---|---|
| Exogenous Citrate Supplementation (In Vitro) | Significantly enhances osteoclastogenesis at 1-2 mM | |
| Exogenous Potassium Citrate | Inhibits osteoclastogenesis and enhances osteoblast proliferation under acidic conditions | |
| Exogenous Calcium Citrate + rhBMP-2 (In Vivo, Rat) | Significantly higher new bone area (48.2% vs 31.7%) and mineral density at 2 weeks vs control | |
| SLC13A5 (NaCT) Gene Deficiency (Mice) | Decreased Bone Mineral Density (BMD) and impaired bone formation. Reduced cortical thickness and compromised mechanical strength. |
| ZIP1 Transporter Knockdown (In Vitro) | ~85% decrease in osteoblast citrate production | |
Key Experimental Protocols
The following are generalized protocols for foundational experiments used to investigate the role of citrate in bone biology.
Protocol 1: In Vitro Osteoblast Mineralization Assay
-
Cell Culture: Primary calvarial osteoblasts are isolated from neonatal mouse pups (P1-P3) and cultured in α-MEM supplemented with 10% FBS and antibiotics.
-
Osteogenic Induction: At confluence, the medium is switched to an osteogenic medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM). Experimental groups receive varying concentrations of sodium citrate.
-
Mineralization Assessment: After 14-21 days, cultures are fixed with 4% paraformaldehyde. Mineralized nodules are stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Quantification: The stain is eluted with 10% cetylpyridinium chloride, and the absorbance is measured at 562 nm to quantify the extent of mineralization.
Protocol 2: Quantification of Citrate in Bone Tissue by HPLC
-
Sample Preparation: A precise mass (e.g., 75 mg) of dried, defatted cortical bone powder is obtained.
-
Demineralization: The bone powder is demineralized by incubation in 0.5 M HCl with constant agitation until the mineral is fully dissolved.
-
Extraction: The acid extract, containing the dissolved mineral and associated citrate, is collected after centrifugation.
-
HPLC Analysis: The extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., an ion-exclusion column) and a UV detector. Citrate concentration is determined by comparing the peak area to a standard curve generated from known concentrations of sodium citrate.
Protocol 3: Analysis of Bone Phenotype in Genetically Modified Mice (e.g., Slc13a5 Knockout)
-
Model: Slc13a5 knockout mice and wild-type littermate controls are aged to a specified time point (e.g., 6-12 weeks).
-
Micro-Computed Tomography (Micro-CT): Femurs and vertebrae are harvested and scanned using a high-resolution micro-CT system. Analysis is performed to quantify structural parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th).
-
Biomechanical Testing: The mechanical properties of the long bones (e.g., femurs) are assessed using a three-point bending test to determine key parameters like ultimate force (strength), stiffness, and work to failure (toughness).
-
Histology: Bones are decalcified, embedded in paraffin, sectioned, and stained (e.g., H&E, Trichrome) to visualize cellular and matrix organization.
Visualizing Key Pathways and Relationships
The following diagrams, rendered in DOT language, illustrate the core concepts of citrate's function in bone.
Diagram 1: The Central Role of Citrate in Bone Homeostasis
Caption: Overview of citrate's dual function in bone: a structural matrix component and a metabolic regulator.
Diagram 2: Osteoblast Citrate Production and Secretion Pathway ("Citration")```dot
// Node styles node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate; AcetylCoA; Isocitrate; TCA; Citrate_mito; Citrate_cyto; Glucose [fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible edges for alignment edge [style=invis]; Glucose -> ZIP1; ZIP1 -> Zinc_extra; }
Caption: Pathway showing how cytoplasmic citrate provides acetyl-CoA for histone acetylation and gene regulation.
Diagram 4: General Experimental Workflow for In Vivo Bone Analysis
Caption: A typical experimental workflow for evaluating the effects of a genetic target on bone phenotype.
Conclusion and Future Directions
Citrate is an indispensable molecule in bone biology, acting as both a structural building block and a master metabolic regulator. Its roles in controlling mineral crystal formation, providing energy for bone cell function, and epigenetically directing cell fate are deeply interconnected. Understanding these mechanisms opens new avenues for therapeutic intervention in bone remodeling disorders such as osteoporosis.
Future research and drug development should focus on:
-
Targeting Citrate Transporters: Modulating transporters like NaCT (SLC13A5) or ZIP1 (SLC39A1) could offer a novel strategy to regulate local citrate concentrations in bone and influence remodeling.
-
Citrate-Based Biomaterials: Designing scaffolds and bone cements that release citrate can actively fuel and guide bone regeneration, moving beyond passive structural support.
-
Biomarkers: Serum and urinary citrate levels may serve as valuable, non-invasive biomarkers for monitoring bone metabolic status and the progression of bone diseases.
By continuing to unravel the complex biology of citrate, the scientific community can develop more sophisticated and effective strategies for treating bone diseases and promoting skeletal health.
References
- 1. Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The status of citrate in the hydroxyapatite/collagen complex of bone; and Its role in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Important Role of Osteoblasts and Citrate Production in Bone Formation: “Osteoblast Citration” as a New Concept for an Old Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: An In-depth Technical Guide to In Vitro Regulation of the Citric Acid Cycle
For Researchers, Scientists, and Drug Development Professionals
The Citric Acid Cycle (TCA cycle), also known as the Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production and a source of precursors for biosynthesis.[1][2][3] Occurring within the mitochondrial matrix, this series of enzymatic reactions is exquisitely regulated to meet the fluctuating energy demands of the cell.[1][2] Understanding the intricate control mechanisms of the TCA cycle is paramount for researchers in metabolic diseases and professionals in drug development targeting cellular bioenergetics. This technical guide provides a comprehensive overview of the in vitro regulation of the TCA cycle, focusing on its key control points, detailed experimental protocols, and quantitative kinetic data.
Core Regulatory Junctions of the this compound Cycle
The flux through the TCA cycle is primarily controlled at three irreversible, exergonic steps catalyzed by the following enzymes: Citrate Synthase, Isocitrate Dehydrogenase, and the α-Ketoglutarate Dehydrogenase complex. The activity of these enzymes is modulated by substrate availability, product inhibition, and allosteric regulation, ensuring that the rate of the cycle is tightly coupled to the cell's energy status.
Citrate Synthase: The Gatekeeper of the Cycle
Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first committed step of the cycle.
Regulatory Mechanisms:
-
Substrate Availability: The activity of citrate synthase is highly dependent on the concentrations of its substrates, acetyl-CoA and oxaloacetate.
-
Product Inhibition: Citrate, the product of the reaction, acts as a competitive inhibitor with respect to oxaloacetate.
-
Allosteric Inhibition:
-
ATP: High levels of ATP, indicating an energy-replete state, inhibit citrate synthase.
-
NADH: An elevated NADH/NAD+ ratio, signifying a high-energy charge, also leads to the inhibition of citrate synthase.
-
Succinyl-CoA: This intermediate of the TCA cycle acts as a competitive inhibitor of acetyl-CoA, providing downstream feedback regulation.
-
-
Allosteric Activation:
-
ADP: Conversely, high levels of ADP, a signal of low energy, can activate citrate synthase.
-
Isocitrate Dehydrogenase: The Primary Rate-Limiting Step
Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing the first molecule of NADH in the cycle. This is a major regulatory point.
Regulatory Mechanisms:
-
Substrate Availability: The enzyme's activity is dependent on the availability of isocitrate and NAD+.
-
Product Inhibition: High concentrations of NADH and α-ketoglutarate can inhibit the enzyme.
-
Allosteric Regulation:
-
Activators: ADP is a potent allosteric activator, signaling the need for more energy. Calcium ions (Ca2+) also stimulate the activity of isocitrate dehydrogenase.
-
Inhibitors: ATP is a key allosteric inhibitor. High levels of ATP indicate that the cell has sufficient energy, thus slowing down the cycle. NADH also acts as an allosteric inhibitor.
-
α-Ketoglutarate Dehydrogenase Complex: A Multi-Enzyme Regulatory Hub
This complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA, generating the second molecule of NADH. Its regulation is similar to that of the pyruvate dehydrogenase complex.
Regulatory Mechanisms:
-
Product Inhibition: The complex is strongly inhibited by its products, succinyl-CoA and NADH.
-
Allosteric Regulation:
-
Activators: Calcium ions (Ca2+) are a significant activator of this complex. Some studies suggest that ADP can also act as a positive effector.
-
Inhibitors: High levels of ATP are inhibitory.
-
Quantitative Data on Enzyme Regulation
The following tables summarize key quantitative data for the regulatory enzymes of the this compound cycle, providing a basis for in vitro experimental design and computational modeling.
| Enzyme | Substrate | Effector | Effect | Ki (µM) | Ka (µM) |
| Citrate Synthase | Acetyl-CoA | Succinyl-CoA | Competitive Inhibition | - | - |
| Oxaloacetate | Citrate | Competitive Inhibition | - | - | |
| ATP | Allosteric Inhibition | - | - | ||
| NADH | Allosteric Inhibition | - | - | ||
| Palmitoyl-CoA | Inhibition | 4.2 | - | ||
| Isocitrate Dehydrogenase | Isocitrate | ATP | Allosteric Inhibition | - | - |
| NADH | Allosteric Inhibition | - | - | ||
| ADP | Allosteric Activation | - | Yes | ||
| Ca2+ | Activation | - | Yes | ||
| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | Succinyl-CoA | Product Inhibition | - | - |
| NADH | Product Inhibition | - | - | ||
| ATP | Allosteric Inhibition | - | - | ||
| Ca2+ | Activation | - | Yes | ||
| ADP | Activation | - | Yes |
Note: Specific Ki and Ka values can vary depending on the experimental conditions (pH, temperature, ionic strength) and the source of the enzyme.
Experimental Protocols for Studying In Vitro Regulation
Protocol 1: Isolation of Mitochondria from Tissue
A prerequisite for many in vitro studies of the TCA cycle is the isolation of intact and functional mitochondria.
Materials:
-
Fresh tissue (e.g., rat liver, skeletal muscle)
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Glass/Teflon Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
Procedure:
-
Mince the fresh tissue on ice and wash with ice-cold Isolation Buffer I.
-
Homogenize the minced tissue in Isolation Buffer I containing 0.5% (w/v) BSA using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet by resuspending in Isolation Buffer I and repeating the high-speed centrifugation.
-
Perform a second wash with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Protocol 2: Spectrophotometric Enzyme Assays
The activity of individual TCA cycle enzymes can be measured spectrophotometrically by monitoring the change in absorbance of NAD(P)H at 340 nm.
General Assay Conditions:
-
Buffer: 50 mM Tris-HCl or potassium phosphate buffer, pH 7.4
-
Temperature: 25-37°C
-
Spectrophotometer capable of reading at 340 nm
Example: Isocitrate Dehydrogenase Assay
-
Prepare a reaction mixture containing buffer, MnCl2 or MgCl2 (as a cofactor), and NAD+.
-
Add the mitochondrial preparation or purified enzyme to the cuvette.
-
Initiate the reaction by adding the substrate, isocitrate.
-
Record the increase in absorbance at 340 nm over time.
-
To study regulation, include various concentrations of allosteric effectors (e.g., ATP, ADP) in the reaction mixture before adding the substrate.
Example: α-Ketoglutarate Dehydrogenase Assay
-
Prepare a reaction mixture containing buffer, coenzyme A, NAD+, and thiamine pyrophosphate.
-
Add the mitochondrial preparation or purified enzyme.
-
Start the reaction by adding α-ketoglutarate.
-
Monitor the production of NADH at 340 nm.
Protocol 3: High-Resolution Respirometry
High-resolution respirometry (e.g., using an Oroboros Oxygraph) allows for the assessment of overall mitochondrial function and the flux through different parts of the TCA cycle and electron transport chain.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration Medium (e.g., MiR05)
-
Substrates for different respiratory complexes (e.g., glutamate, malate, succinate, pyruvate)
-
Inhibitors (e.g., rotenone, antimycin A, oligomycin)
-
ADP
Procedure (Substrate-Uncoupler-Inhibitor Titration Protocol):
-
Equilibrate the oxygraph chamber with respiration medium at 37°C.
-
Add the isolated mitochondria to the chamber.
-
Sequentially add substrates to stimulate respiration through specific complexes (e.g., glutamate and malate for Complex I).
-
Add a saturating concentration of ADP to measure State 3 respiration (maximal oxidative phosphorylation capacity).
-
Add cytochrome c to test for the integrity of the outer mitochondrial membrane.
-
Add succinate to stimulate combined Complex I and II respiration.
-
Use specific inhibitors (e.g., rotenone to inhibit Complex I) to isolate the activity of other complexes.
-
Add an uncoupler (e.g., FCCP) to measure the maximal capacity of the electron transport system.
-
Add inhibitors like antimycin A to block the respiratory chain and determine residual oxygen consumption.
Visualizing Regulatory Networks and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex interactions and experimental processes involved in studying the TCA cycle.
Caption: Allosteric regulation of the key enzymes in the this compound Cycle.
References
An In-depth Technical Guide to the Enzymatic Reactions of the Krebs Cycle
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the core enzymatic reactions of the Krebs cycle, also known as the Citric Acid Cycle (TCA) or Tricarboxylic Acid Cycle. As a central hub of cellular metabolism, a deep understanding of these reactions, their thermodynamics, and the methodologies to study them is critical for advancements in biochemistry, disease pathology, and pharmacology.
I. Overview of the Krebs Cycle
The Krebs cycle is a series of eight enzyme-catalyzed reactions occurring in the mitochondrial matrix.[1][2] It completes the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide.[3] In doing so, it generates the reducing equivalents NADH and FADH₂, which are crucial for ATP production through oxidative phosphorylation, and produces one molecule of GTP (or ATP) via substrate-level phosphorylation.[2][4]
The cycle's central role in both catabolism and anabolism—providing precursors for the biosynthesis of amino acids and other molecules—marks it as a key intersection in metabolic pathways.
References
citric acid's impact on protein stability and function
An In-depth Technical Guide on the Impact of Citric Acid on Protein Stability and Function
Introduction
This compound, a weak organic acid naturally found in citrus fruits, is a ubiquitous excipient in the pharmaceutical and food industries.[1] Its prevalence in protein formulations, from therapeutic monoclonal antibodies to food-grade whey proteins, stems from its multifaceted ability to enhance protein stability and modulate function.[2][3][4] As a triprotic acid, its properties are highly pH-dependent, allowing it to act as a buffering agent, a chelator, and a direct interactor with protein molecules.[1] This guide provides a comprehensive technical overview of the core mechanisms by which this compound influences protein stability and function, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound's impact on proteins is not governed by a single mechanism but rather a combination of effects that collectively contribute to stability and functional modulation. These mechanisms are highly dependent on the specific protein, the concentration of this compound, and the solution's pH.
-
pH Regulation and Buffering: Citrate buffers are effective in the pH range of approximately 3 to 6.2. By maintaining a stable pH, this compound prevents protein denaturation and degradation that can occur due to pH fluctuations. In oral protein formulations, the acidic environment created by this compound locally inhibits the activity of proteolytic enzymes like trypsin and chymotrypsin in the duodenum, thereby protecting the protein drug from degradation and enhancing its absorption.
-
Chelation of Metal Ions: this compound is a potent chelating agent, capable of sequestering metal ions that can catalyze oxidative reactions. These oxidative processes can lead to protein degradation and destabilization. By binding to these ions, citrate mitigates a common pathway for protein damage, particularly in long-term storage. Furthermore, its ability to chelate calcium ions is another way it impairs the activity of calcium-dependent proteolytic enzymes.
-
Modulation of Electrostatic and Intermolecular Interactions: The citrate ion can interact directly with charged residues on the protein surface. It can bind to positively charged patches, neutralizing repulsion between protein molecules and reducing the likelihood of aggregation. With increasing concentration (and thus ionic strength), citrate can screen electrostatic interactions, which can paradoxically increase colloidal stability for some proteins, like monoclonal antibodies, by reducing attractions based on charge anisotropy.
-
Cross-linking and Structural Modification: Under certain non-acidic conditions, this compound can act as a cross-linking agent. It can form amide bonds with free amino groups on protein surfaces, leading to the formation of larger molecular weight aggregates. This cross-linking can also promote the formation of disulfide bonds. These structural modifications can alter a protein's functional properties, such as its emulsifying and foaming capabilities.
-
Allosteric Regulation: In a biological context, citrate is a key metabolic intermediate and an important allosteric regulator of enzyme activity. For example, it inhibits phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis, and activates acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This demonstrates its ability to directly influence protein function by binding to regulatory sites.
Quantitative Data on this compound's Impact
The following tables summarize quantitative data from various studies, illustrating the diverse effects of this compound on different proteins.
Table 1: Effect of Citrate Concentration on Colloidal Stability of a Monoclonal Antibody (mAb1) at pH 6.0
| Citrate Concentration (mM) | Protein Interaction Parameter (k D , mL/g) | Opalescence (Absorbance) |
| 5 | -28 | High |
| 10 | -20 | Medium |
| 20 | -10 | Low |
| 50 | 0 | Very Low |
| (Data summarized from a study on the prediction of colloidal stability in high-concentration protein formulations. A higher (less negative) k D value indicates weaker protein-protein attractions and improved colloidal stability.) |
Table 2: Effect of this compound (CA) and pH on Functional Properties of Whey Protein Isolate (WPI)
| pH | This compound (%) | Solubility (%) | Emulsifying Activity | Foaming Ability |
| 7.0 | 0 | 91 | Baseline | Baseline |
| 7.0 | 1.0 | ~86 | Increased | Maximum |
| 7.0 | 1.5 | 84 | Decreased from peak | Decreased from peak |
| 9.0 | 0 | 90 | Baseline | Baseline |
| 9.0 | 1.0 | ~70 | Increased | Increased |
| 9.0 | 1.5 | 58 | Decreased from peak | Decreased from peak |
| (Data compiled from studies on this compound cross-linked whey protein isolate. Emulsifying and foaming properties generally improved with this compound treatment up to a certain concentration, after which excessive cross-linking and reduced solubility had a negative impact.) |
Table 3: Effect of this compound on Physicochemical and Foaming Properties of Egg White Protein (EWP)
| This compound (mg/mL) | Foaming Capacity (%) | Foam Stability (%) | Surface Hydrophobicity (Arbitrary Units) | Free Sulfhydryl (µmol/g) |
| 0 (Control) | 50.0 | ~60 | ~450 | 5.0 |
| 0.5 | 178.2 | ~85 | ~600 | 20.1 |
| 1.0 | ~160 | ~90 | ~750 | 34.8 |
| 1.5 | ~150 | >95 | ~800 | ~33.0 |
| (Data extracted from a study on improving meringue 3D printing performance. This compound treatment significantly increased foaming capacity, foam stability, surface hydrophobicity, and the content of free sulfhydryl groups.) |
Table 4: Kinetic Parameters for Rat Liver Citrate Synthase
| Substrate | Michaelis Constant (K m ) |
| Acetyl-CoA | 16 µM |
| Oxaloacetate | 2 µM |
| (Data from a study on the kinetic properties of citrate synthase. The enzyme is inhibited by ATP, ADP, and AMP competitively with respect to acetyl-CoA.) |
Visualizations: Pathways and Workflows
Logical Relationships
Caption: Mechanisms of Citrate-Mediated Protein Stabilization.
Signaling Pathways
Caption: Citrate's Role as an Allosteric Regulator in Metabolism.
Experimental Workflows
Caption: Experimental Workflow for Thermal Shift Assay (TSA).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.
Protocol 1: Determination of Protein-Protein Interactions via Dynamic Light Scattering (DLS)
Objective: To quantify the effect of citrate on the colloidal stability of a protein solution by measuring the diffusion interaction parameter (k D ). This method is based on the principles described in the study of a monoclonal antibody.
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., 20 mg/mL) in a baseline buffer (e.g., 10 mM histidine, pH 6.0).
-
Prepare a series of citrate buffer solutions at the desired pH (e.g., pH 6.0) with varying concentrations of citrate (e.g., 5, 10, 20, 50 mM).
-
Create a dilution series for the protein in each citrate buffer condition, typically ranging from 1 to 10 mg/mL.
-
Filter all samples through a low-binding 0.22 µm syringe filter into a clean cuvette to remove dust and aggregates.
-
-
DLS Measurement:
-
Use a DLS instrument to measure the mutual diffusion coefficient (D m ) for each protein concentration in each buffer condition.
-
Set the instrument temperature to 20°C and allow samples to equilibrate for at least 5 minutes before measurement.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Plot the measured mutual diffusion coefficient (D m ) as a function of protein concentration for each citrate buffer condition.
-
Fit the data to the linear equation: D m = D 0 (1 + k D c), where D 0 is the diffusion coefficient at infinite dilution, c is the protein concentration, and k D is the diffusion interaction parameter.
-
The k D value serves as a quantitative measure of protein-protein interactions. A negative k D indicates net attractive interactions (poorer colloidal stability), while a positive k D indicates net repulsive interactions (better colloidal stability).
-
Protocol 2: Analysis of Protein Functional Properties (Solubility, Emulsifying, Foaming)
Objective: To assess how this compound-mediated modification affects key functional properties of proteins like WPI. This protocol combines methods described in studies on WPI functionality.
-
Protein Modification:
-
Prepare a 5% (w/v) protein solution (e.g., WPI) in deionized water.
-
Add this compound to final concentrations of 0%, 0.5%, 1.0%, and 1.5%.
-
Adjust the pH of separate batches to 7.0, 8.0, and 9.0 using NaOH.
-
Incubate the solutions at 50°C for 6 hours to facilitate cross-linking.
-
Lyophilize the samples for storage and subsequent analysis.
-
-
Solubility Measurement:
-
Reconstitute the lyophilized protein powders to 1% (w/v) in deionized water.
-
Stir for 30 minutes, then centrifuge at 5,000 x g for 15 minutes.
-
Determine the protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Calculate solubility as (protein in supernatant / total protein in initial solution) x 100%.
-
-
Emulsifying Activity (EA) and Stability (ES):
-
Mix 6 mL of a 1% protein solution with 2 mL of a suitable oil (e.g., soybean oil).
-
Homogenize at high speed (e.g., 10,000 rpm) for 1 minute to form an emulsion.
-
Immediately take a 50 µL aliquot from the bottom of the emulsion and dilute it 100-fold with 0.1% SDS solution.
-
Measure the absorbance of the diluted sample at 500 nm at time t=0 (A 0 ) and after 10 minutes (A 10 ).
-
EA is proportional to A 0 . Emulsion Stability is calculated as (A 10 / A 0 ) x 100%.
-
-
Foaming Ability (FA) and Stability (FS):
-
Whip 20 mL of a 5% protein solution at high speed for 2 minutes.
-
Immediately pour the foam and liquid into a graduated cylinder and record the total volume (V 2 ). The initial volume was V 1 (20 mL).
-
After 30 minutes, record the remaining foam volume (V 3 ).
-
FA (%) = [(V 2 - V 1 ) / V 1 ] x 100%.
-
FS (%) = (V 3 / (V 2 - V 1 )) x 100%.
-
Protocol 3: Assessment of Protein Thermal Stability via Thermal Shift Assay (TSA)
Objective: To determine the change in a protein's thermal melting temperature (Tm) in the presence of citrate, indicating a stabilizing or destabilizing effect. This is a common first-line screening method.
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein of interest (e.g., 1 mg/mL).
-
Prepare a series of citrate buffer solutions across a range of pH values and concentrations. The control buffer should be one in which the protein is known to be stable but without citrate (e.g., phosphate or HEPES).
-
Prepare a stock solution of an environmentally sensitive fluorescent dye (e.g., 5000x SYPRO Orange).
-
-
Assay Setup:
-
In a 96-well PCR plate, set up reactions with a final volume of 20-25 µL.
-
For each well, add the buffer (control or citrate), protein to a final concentration of ~2 µM, and dye to a final concentration of ~5x.
-
Include no-protein controls to assess the dye's background fluorescence.
-
-
Data Acquisition:
-
Place the sealed plate in a real-time PCR instrument.
-
Set the instrument to monitor fluorescence of the dye (e.g., using the ROX channel for SYPRO Orange).
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature for each well. The resulting curve should be sigmoidal, representing the cooperative unfolding of the protein.
-
The melting temperature (Tm) is the midpoint of the transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
The change in melting temperature (ΔTm) is calculated as Tm (citrate condition) - Tm (control condition). A positive ΔTm indicates stabilization by citrate.
-
Conclusion and Outlook
This compound is a functionally versatile excipient that exerts a profound influence on protein stability and function through a variety of mechanisms, including pH buffering, ion chelation, and modulation of intermolecular forces. Quantitative analysis consistently demonstrates its ability to enhance colloidal stability, inhibit aggregation, and modify functional properties such as emulsification and foaming. However, its effects are protein-specific and highly dependent on concentration and pH, sometimes leading to decreased solubility or, in rare cases, covalent modification if not handled properly. The experimental protocols provided herein offer a robust framework for systematically evaluating the impact of this compound in specific protein formulations. For drug development professionals and researchers, a thorough understanding and empirical validation of this compound's role are critical for designing stable, effective, and safe protein-based products.
References
Unraveling the Engine of Life: A Technical History of the Tricarboxylic Acid Cycle
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Core Principles of the TCA Cycle
The Tricarboxylic Acid (TCA) Cycle, also known as the Krebs Cycle or Citric Acid Cycle, stands as a cornerstone of cellular metabolism, a central hub for the oxidation of carbohydrates, fats, and proteins into chemical energy. Its discovery was not a singular event but a culmination of meticulous experimentation and brilliant deduction by several pioneering scientists. This technical guide delves into the historical journey of the TCA cycle's discovery, presenting the key experiments, quantitative data, and methodologies that illuminated this fundamental biochemical pathway.
Early Investigations: The Role of Dicarboxylic Acids
The story of the TCA cycle begins with the work of Albert Szent-Györgyi in the 1930s. His research on cellular respiration in pigeon breast muscle laid the groundwork for understanding the catalytic nature of certain organic acids. Szent-Györgyi observed that the addition of small amounts of dicarboxylic acids, such as succinate, fumarate, and malate, to minced muscle tissue led to a disproportionately large increase in oxygen consumption—far more than could be accounted for by the oxidation of the added acids alone. This led him to propose that these acids act catalytically, participating in a cycle that facilitates the oxidation of other substrates.[1]
Key Experiment: Catalytic Effect of Dicarboxylic Acids
Szent-Györgyi's experiments typically involved the use of a Warburg manometer to measure oxygen uptake in minced pigeon breast muscle tissue. The catalytic effect of dicarboxylic acids was a key finding that hinted at a cyclic metabolic pathway.
The Elucidation of the Cycle: The Work of Hans Krebs
Building upon the findings of Szent-Györgyi and others, Sir Hans Adolf Krebs, in 1937, meticulously pieced together the remaining components of the cycle and proposed its cyclic nature.[2] Working with pigeon breast muscle, a tissue with a high rate of respiration, Krebs and his student William Arthur Johnson conducted a series of elegant experiments that are now considered classics in biochemistry.
Krebs demonstrated that citrate, a tricarboxylic acid, could be formed from oxaloacetate and pyruvate. He then showed that citrate could be converted to α-ketoglutarate and subsequently to succinate, linking the work of Szent-Györgyi on dicarboxylic acids with the initial steps involving a tricarboxylic acid.
Crucial Experimental Evidence
Krebs's genius lay in his systematic approach and the use of specific inhibitors to block the cycle at different points, allowing for the accumulation and identification of intermediates.
-
Use of Malonate: Malonate, a competitive inhibitor of succinate dehydrogenase, was instrumental. When malonate was added to the muscle tissue, succinate accumulated, regardless of which of the other cycle intermediates was added. This provided strong evidence that all these substances were converted to succinate and that succinate dehydrogenase was a key enzyme in the pathway.
-
Arsenite Inhibition: The use of arsenite, which inhibits α-ketogluitarate dehydrogenase, led to the accumulation of α-ketoglutarate when citrate was added, confirming the conversion of citrate to α-ketoglutarate.
Quantitative Analysis of Oxygen Consumption
Krebs's 1937 publication provided quantitative data on the effect of citrate on oxygen consumption in minced pigeon-breast muscle, demonstrating its catalytic role.
| Time (min) | O2 Consumed (μmol) - Carbohydrate Only | O2 Consumed (μmol) - Carbohydrate + 3 μmol Citrate |
| 10 | 26 | 28 |
| 60 | 43 | 62 |
| 90 | 46 | 77 |
| 150 | 49 | 85 |
Table 1: Oxygen consumption in minced pigeon-breast muscle. The addition of a small amount of citrate significantly increased the total oxygen consumed over time, indicating a catalytic effect.[3][4][5]
The Complete Picture: Contributions of Martius, Knoop, and Lipmann
While Krebs is credited with the discovery of the cycle, the work of other scientists was also crucial. Carl Martius and Franz Knoop, in 1937, independently demonstrated the conversion of citrate to cis-aconitate and then to isocitrate, and subsequently to α-ketoglutarate and succinate, providing key steps in the oxidative pathway of citrate.
Later, in 1945, Fritz Lipmann's discovery of coenzyme A (CoA) and its role in forming acetyl-CoA from pyruvate was the final piece of the puzzle, explaining how the two-carbon acetyl group entered the cycle to condense with oxaloacetate to form citrate.
Experimental Protocols
The following are detailed methodologies for key experiments that were central to the discovery of the TCA cycle.
Preparation of Minced Pigeon Breast Muscle Tissue
-
Euthanize a pigeon and immediately excise the breast muscle.
-
Place the muscle in ice-cold saline solution.
-
Mince the muscle finely using scissors or a tissue press.
-
Wash the minced tissue with cold saline to remove blood and extracellular fluids.
-
The resulting tissue suspension is ready for use in manometry experiments.
Measurement of Oxygen Consumption using Warburg Manometry
-
Prepare the Warburg flasks. The main compartment contains the minced tissue suspension in a buffered medium (e.g., phosphate buffer). The side arm contains the substrate to be tested (e.g., citrate, succinate). The center well contains a filter paper soaked in a potassium hydroxide solution to absorb the CO2 produced during respiration.
-
Equilibrate the flasks in a water bath at a constant temperature (e.g., 37°C) with shaking.
-
After equilibration, tip the contents of the side arm into the main compartment to initiate the reaction.
-
Record the change in pressure in the manometer at regular intervals. The decrease in pressure corresponds to the consumption of oxygen.
-
Calculate the rate of oxygen consumption based on the flask constant and the rate of pressure change.
Succinate Dehydrogenase Inhibition by Malonate
-
Prepare two sets of Warburg flasks with minced pigeon breast muscle as described above.
-
To one set of flasks (the experimental group), add a solution of malonate to the main compartment. The other set serves as the control.
-
Add a TCA cycle intermediate (e.g., citrate, α-ketoglutarate) to the side arm of all flasks.
-
Initiate the reaction and measure oxygen consumption.
-
At the end of the experiment, stop the reaction (e.g., by adding trichloroacetic acid) and analyze the tissue extracts for the accumulation of succinate using appropriate chemical methods. A significant increase in succinate concentration in the malonate-treated flasks compared to the control indicates the inhibition of succinate dehydrogenase.
Quantitative Data on TCA Cycle Components
The following tables summarize available quantitative data for TCA cycle intermediates and enzyme kinetics, primarily from historical and relevant modern studies. It is important to note that historical data is often presented in different units and contexts than modern analyses.
Concentrations of TCA Cycle Intermediates
Historical data on the absolute concentrations of TCA cycle intermediates in pigeon breast muscle mitochondria from the 1930s and 1940s is scarce in readily available literature. The following table provides representative data from a modern study on rat liver mitochondria to illustrate typical physiological concentrations.
| Intermediate | Concentration in Rat Liver Mitochondria (nmol/mg protein) |
| Citrate | 2.5 - 5.0 |
| Isocitrate | 0.2 - 0.5 |
| α-Ketoglutarate | 1.0 - 2.5 |
| Succinate | 0.5 - 1.5 |
| Fumarate | 0.1 - 0.3 |
| Malate | 1.0 - 3.0 |
| Oxaloacetate | ~0.005 |
Table 2: Representative concentrations of TCA cycle intermediates in isolated rat liver mitochondria. The concentration of oxaloacetate is notably low.
Enzyme Kinetics
| Enzyme | Substrate | Km Value | Tissue Source |
| Succinate Thiokinase | ATP | ~0.8 mM | Pigeon Breast Muscle Mitochondria |
| α-Ketoglutarate Dehydrogenase | α-Ketoglutarate | - | Pigeon Breast Muscle |
| Succinate Dehydrogenase | Succinate | 0.34 mmol/L | Rat Liver |
| Succinate Dehydrogenase | - | Ki for Malonate: 2.3 mmol/L | Rat Liver (Competitive Inhibition) |
Table 3: Kinetic parameters of key TCA cycle enzymes. Km represents the substrate concentration at half-maximal velocity, and Ki represents the inhibition constant.
Visualizing the Discovery and the Cycle
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
The discovery of the tricarboxylic acid cycle was a landmark achievement in biochemistry, revolutionizing our understanding of cellular metabolism. It was the product of a collaborative and cumulative scientific effort, with each discovery building upon the last. The elegant experiments of Szent-Györgyi, Krebs, Martius, Knoop, and others, characterized by their meticulous design and logical interpretation, serve as a testament to the power of the scientific method. This guide has provided a technical overview of this fascinating history, offering insights into the experimental foundations upon which our current knowledge of the TCA cycle is built. For researchers and professionals in drug development, a deep understanding of this central metabolic pathway and its discovery remains essential for identifying new therapeutic targets and developing novel treatments for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for Citric Acid Buffer in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation and utilization of citric acid-based buffers in various electrophoresis-related procedures. Citrate buffers are versatile, offering a stable acidic pH environment, which can be advantageous for specific applications in protein and nucleic acid analysis.
Introduction to Citrate Buffers in Electrophoresis
This compound is a weak organic acid with three pKa values (3.13, 4.76, and 6.40), making it an effective buffering agent in the pH range of 3.0 to 6.2.[1] In the context of electrophoresis, citrate buffers are not as commonly used as running buffers compared to Tris-based systems (e.g., TAE or TBE for nucleic acids, Tris-glycine for proteins). However, their utility in sample preparation and specialized electrophoresis applications is well-documented.
Key Applications:
-
Heat-Induced Epitope Retrieval (HIER): Citrate buffer is widely used for unmasking antigens in formalin-fixed paraffin-embedded (FFPE) tissue samples prior to protein analysis techniques like Western blotting or 2D gel electrophoresis.[2][3][4]
-
RNA Isolation: The acidic nature of citrate buffers helps in preventing base hydrolysis, thereby protecting RNA integrity during extraction procedures.[1]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): For proteins with acidic isoelectric points (pI), a low pH buffer system like citrate can be beneficial for maintaining a net positive charge and enabling migration towards the cathode.
-
Capillary Electrophoresis (CE): Citrate buffers are employed in CE for the separation of various molecules, where the buffer composition can influence the electroosmotic flow and electrophoretic mobility.
Preparation of this compound Buffers
The preparation of citrate buffers typically involves combining a solution of this compound with its conjugate base, sodium citrate, to achieve the desired pH. Alternatively, a solution of this compound or sodium citrate can be titrated with a strong base (NaOH) or a strong acid (HCl), respectively.
Stock Solutions
For consistent and reproducible buffer preparation, it is recommended to prepare 0.1 M stock solutions of this compound and sodium citrate.
| Reagent | Molecular Weight ( g/mol ) | Grams per 1 Liter of 0.1 M Solution |
| This compound (anhydrous) | 192.12 | 19.21 g |
| This compound (monohydrate) | 210.14 | 21.01 g |
| Trisodium Citrate (dihydrate) | 294.10 | 29.41 g |
Preparation of 0.1 M Citrate Buffer by Mixing Stock Solutions
To prepare a 0.1 M citrate buffer of a specific pH, mix the 0.1 M this compound and 0.1 M sodium citrate stock solutions in the ratios indicated in the table below and adjust the final volume to 100 mL with deionized water. It is crucial to verify the final pH with a calibrated pH meter.
| Volume of 0.1 M this compound (mL) | Volume of 0.1 M Sodium Citrate (mL) | Resulting pH |
| 46.5 | 3.5 | 3.0 |
| 43.7 | 6.3 | 3.2 |
| 40.0 | 10.0 | 3.4 |
| 37.0 | 13.0 | 3.6 |
| 35.0 | 15.0 | 3.8 |
| 33.0 | 17.0 | 4.0 |
| 31.5 | 18.5 | 4.2 |
| 28.0 | 22.0 | 4.4 |
| 25.5 | 24.5 | 4.6 |
| 23.0 | 27.0 | 4.8 |
| 20.5 | 29.5 | 5.0 |
| 18.0 | 32.0 | 5.2 |
| 16.0 | 34.0 | 5.4 |
| 13.7 | 36.3 | 5.6 |
| 11.8 | 38.2 | 5.8 |
| 9.5 | 40.5 | 6.0 |
| 7.2 | 42.8 | 6.2 |
Preparation of 10 mM Sodium Citrate Buffer (pH 6.0)
This buffer is commonly used for antigen retrieval.
| Reagent | Amount for 1 Liter |
| Trisodium Citrate (dihydrate) | 2.94 g |
| Deionized Water | to 1 L |
| 1 N HCl | As needed for pH adjustment |
| 0.05% Tween 20 (optional) | 0.5 mL |
Protocol:
-
Dissolve 2.94 g of trisodium citrate (dihydrate) in 900 mL of deionized water.
-
Adjust the pH to 6.0 by adding 1 N HCl.
-
Add 0.5 mL of Tween 20 (if required by the protocol).
-
Bring the final volume to 1 L with deionized water.
-
Store at room temperature for up to 3 months. For longer storage, store at 4°C.
Experimental Protocols
Protocol for Heat-Induced Epitope Retrieval (HIER)
This protocol is designed to unmask antigens in FFPE tissue sections for subsequent protein analysis.
Materials:
-
10 mM Sodium Citrate Buffer, pH 6.0
-
Deparaffinization solutions (Xylene, Ethanol series)
-
Staining dish (heat-resistant)
-
Heat source (water bath, steamer, or microwave)
Procedure:
-
Deparaffinize and rehydrate the tissue sections by sequential immersion in xylene and a graded ethanol series (100%, 95%, 70%).
-
Rinse the slides in deionized water.
-
Pre-heat the 10 mM sodium citrate buffer (pH 6.0) in a staining dish to 95-100°C using a suitable heat source.
-
Immerse the slides in the pre-heated citrate buffer and incubate for 20-40 minutes. The optimal time may need to be determined empirically.
-
Remove the staining dish from the heat source and allow the slides to cool to room temperature for at least 20 minutes.
-
Rinse the sections with a wash buffer (e.g., PBS or TBS).
-
The tissue sections are now ready for downstream applications such as immunohistochemistry or protein extraction for Western blotting.
Protocol for Native PAGE of Acidic Proteins
This protocol outlines the use of a citrate buffer system for the separation of proteins with acidic to slightly basic isoelectric points (pI 3-7) under non-denaturing conditions.
Rationale: Standard native PAGE often uses a Tris-glycine buffer system with a pH of around 8.8. At this pH, most proteins have a net negative charge and migrate towards the anode. However, for proteins with acidic pIs, a low pH buffer system can be advantageous to ensure they carry a net positive charge and migrate towards the cathode, which can improve separation.
Buffers and Solutions:
-
Anode Buffer (Upper and Lower Chamber): 0.1 M this compound (pH adjusted to ~3.0 with NaOH)
-
Cathode Buffer (Upper and Lower Chamber): 0.1 M Sodium Citrate (pH adjusted to ~5.0 with HCl)
-
Gel Buffer (for both stacking and resolving gels): 0.1 M Citrate Buffer, pH 4.0
-
Sample Buffer (2X):
-
0.1 M Citrate Buffer, pH 4.0
-
20% Glycerol
-
0.02% Methyl Green (as a tracking dye that is cationic at low pH)
-
Polyacrylamide Gel Preparation: Prepare the stacking and resolving gels using the 0.1 M Citrate Buffer (pH 4.0) as the gel buffer. The acrylamide concentration should be optimized based on the molecular weight of the target proteins.
Electrophoresis Procedure:
-
Assemble the electrophoresis apparatus and fill the upper and lower chambers with the appropriate anode and cathode buffers. Note that in this low-pH system, the polarity is reversed compared to standard SDS-PAGE.
-
Prepare the protein samples by mixing with an equal volume of 2X Sample Buffer. Do not heat the samples.
-
Load the samples into the wells of the stacking gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the tracking dye reaches the bottom of the resolving gel.
-
After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or other suitable protein stains.
Protocol for Agarose Gel Electrophoresis of Nucleic Acids
While TAE and TBE are the standard buffers for nucleic acid agarose gel electrophoresis, a citrate-based buffer can be used, particularly for specific applications where a low pH is desired.
Buffer Preparation (10X Citrate-Phosphate Electrophoresis Buffer, pH 5.0):
-
0.2 M this compound
-
0.2 M Dibasic Sodium Phosphate
To prepare 1 L of 10X buffer:
-
Dissolve 42.02 g of this compound monohydrate in 800 mL of deionized water.
-
Dissolve 35.6 g of dibasic sodium phosphate dihydrate in a separate 800 mL of deionized water.
-
Mix the this compound and sodium phosphate solutions while monitoring the pH. Adjust the ratio to achieve a final pH of 5.0.
-
Bring the final volume to 1 L with deionized water.
Working Buffer: Dilute the 10X stock to 1X with deionized water for preparing the gel and for use as the running buffer.
Agarose Gel Preparation and Electrophoresis:
-
Prepare the desired percentage agarose gel by dissolving agarose powder in 1X Citrate-Phosphate buffer.
-
Cast the gel and allow it to solidify.
-
Submerge the gel in an electrophoresis chamber filled with 1X Citrate-Phosphate running buffer.
-
Load the nucleic acid samples mixed with a suitable loading dye.
-
Run the gel at a constant voltage. Note that the migration pattern and resolution may differ from that in TAE or TBE buffer.
-
Visualize the DNA using a suitable stain.
Visualizations
References
Application Notes and Protocols for Citric Acid Cleaning and Passivation of Stainless Steel Laboratory Equipment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stainless steel is the material of choice for a vast array of laboratory equipment due to its durability and corrosion resistance. This inherent resistance is attributed to a thin, transparent layer of chromium oxide that naturally forms on its surface. However, manufacturing processes such as machining, welding, and forming can introduce contaminants, particularly free iron, onto the surface. These contaminants disrupt the integrity of the passive layer, creating sites for corrosion to initiate.
Passivation is a critical post-fabrication chemical treatment that removes surface contaminants and enhances the natural corrosion resistance of stainless steel.[1] While nitric acid has traditionally been the standard for passivation, citric acid-based passivation has emerged as a safer, more environmentally friendly, and equally effective alternative.[2][3] This document provides detailed protocols for the cleaning and passivation of stainless steel laboratory equipment using this compound, in accordance with industry standards such as ASTM A967.[1]
Benefits of this compound Passivation:
-
Improved Corrosion Resistance: Effectively removes free iron and other contaminants, promoting the formation of a uniform and robust chromium oxide passive layer.
-
Enhanced Safety: this compound is a non-toxic, biodegradable organic acid, posing minimal health and safety risks compared to the highly corrosive and hazardous nitric acid.
-
Environmental Friendliness: this compound is biodegradable and does not produce the toxic nitrogen oxide (NOx) fumes associated with nitric acid, simplifying waste disposal.
-
Material Compatibility: The chelation mechanism of this compound selectively removes iron without aggressively attacking the stainless steel substrate, making it suitable for a wide range of stainless steel grades, including high-precision components.
-
Regulatory Compliance: this compound passivation processes can be validated to meet the requirements of standards such as ASTM A967 and AMS 2700.
Mechanism of this compound Passivation
This compound passivation operates through a process called chelation. This compound molecules selectively bind to iron ions (Fe²⁺ and Fe³⁺) on the stainless steel surface, forming stable, water-soluble complexes. This process effectively lifts the free iron from the surface without significantly affecting the chromium, nickel, and other alloying elements. Once the free iron is removed, the exposed chromium on the clean stainless steel surface reacts with oxygen from the air or water to form a dense and protective chromium oxide (Cr₂O₃) layer. This enriched chromium oxide layer is what provides the superior corrosion resistance.
Caption: Mechanism of this compound Passivation.
Quantitative Data: this compound Passivation Parameters
The effectiveness of this compound passivation is dependent on the concentration of the this compound solution, the temperature of the bath, and the immersion time. The following tables summarize the recommended parameters based on ASTM A967 standards.
Table 1: this compound Passivation Parameters per ASTM A967
| Treatment | This compound Concentration (wt%) | Temperature | Minimum Immersion Time |
| Citric 1 | 4 - 10% | 140 - 160°F (60 - 71°C) | 4 minutes |
| Citric 2 | 4 - 10% | 120 - 140°F (49 - 60°C) | 10 minutes |
| Citric 3 | 4 - 10% | 70 - 120°F (21 - 49°C) | 20 minutes |
| Citric 4 | Other combinations of temperature, time, and concentration capable of passing the specified test requirements. | ||
| Citric 5 | Other combinations of temperature, time, and concentration with chemical enhancers for cleaning, accelerants, or inhibitors capable of passing the specified test requirements. |
Note: The selection of the appropriate treatment depends on the grade of stainless steel and the level of surface contamination.
Table 2: Comparison of this compound and Nitric Acid Passivation Parameters (per ASTM A967)
| Parameter | This compound | Nitric Acid |
| Concentration | 4 - 10 wt% | 20 - 55 v% |
| Temperature | 70 - 160°F (21 - 71°C) | 70 - 140°F (21 - 60°C) |
| Time | 4 - 20 minutes (minimum) | 20 - 30 minutes (minimum) |
| Safety | Non-toxic, biodegradable, no hazardous fumes. | Toxic, corrosive, produces hazardous NOx fumes. |
| Environmental | Minimal environmental impact, easier disposal. | Hazardous waste, requires special disposal. |
Experimental Protocols
The following protocols provide a step-by-step guide for the cleaning and passivation of stainless steel laboratory equipment.
Caption: Experimental Workflow for this compound Passivation.
Step 1: Pre-Cleaning
Objective: To remove all organic and inorganic soils, such as oils, greases, cutting fluids, and other surface contaminants. Effective cleaning is crucial as the passivation solution cannot effectively treat a dirty surface.
Methodology:
-
Prepare an alkaline cleaning solution according to the manufacturer's instructions. A 5% solution of sodium hydroxide at 160°F to 180°F (71°C to 82°C) can be effective.
-
Fully immerse the stainless steel equipment in the alkaline solution. For larger equipment, the solution can be circulated through the system.
-
Allow the equipment to soak for a minimum of 30 minutes. Agitation or ultrasonic cleaning can enhance the cleaning process.
-
For heavily soiled equipment, manual scrubbing with non-metallic brushes may be necessary.
Step 2: Rinsing
Objective: To remove all traces of the alkaline cleaning solution.
Methodology:
-
Thoroughly rinse the equipment with clean water.
-
The use of deionized or distilled water for the final rinse is recommended to prevent the deposition of mineral salts.
-
Ensure all surfaces, including crevices and blind holes, are thoroughly flushed.
Step 3: this compound Passivation
Objective: To remove free iron from the surface and facilitate the formation of the passive chromium oxide layer.
Methodology:
-
Prepare the this compound passivation bath according to the parameters specified in Table 1, based on the type of stainless steel and production requirements. A typical concentration is between 4-10% by weight.
-
Heat the bath to the desired temperature and ensure it is maintained throughout the process.
-
Completely immerse the clean, rinsed equipment into the this compound solution for the specified duration.
-
For spray applications, ensure continuous and complete coverage of all surfaces for the recommended dwell time, typically 20 to 40 minutes.
Step 4: Rinsing
Objective: To remove all residual this compound solution.
Methodology:
-
Immediately after removal from the passivation bath, thoroughly rinse the equipment with clean water.
-
A final rinse with deionized or distilled water with a total solids content of less than 200 ppm is required to prevent water spotting and ensure a clean surface. Neutralization is generally not required for this compound.
Step 5: Drying
Objective: To dry the equipment completely to allow for the formation of the passive layer in the presence of air.
Methodology:
-
Allow the equipment to air dry completely.
-
Alternatively, use clean, oil-free compressed air to expedite the drying process.
-
The passive layer will continue to form and stabilize over a period of 24 to 48 hours upon exposure to air.
Verification of Passivation
Testing is performed to verify the removal of free iron and the subsequent formation of the passive layer. Several methods are available, with the choice depending on the specific requirements and the grade of stainless steel.
Table 3: Passivation Verification Tests
| Test Method | Description | Application Notes |
| Water Immersion Test | Passivated parts are immersed in deionized or distilled water for 24 to 48 hours. The surface is then inspected for any signs of rust or discoloration. | A simple and effective test for overall corrosion resistance. |
| High Humidity Test | The equipment is placed in a high-humidity chamber (e.g., 95-97% humidity) for 24 to 48 hours and then inspected for rust. | Simulates exposure to humid environments and is suitable for all stainless steel grades. |
| Copper Sulfate Test | A copper sulfate solution is applied to the surface for a minimum of 6 minutes. The presence of a pink copper deposit indicates the presence of free iron. | A rapid and cost-effective method for detecting free iron. May produce false positives on some ferritic and martensitic grades. |
| Salt Spray Test | The passivated part is exposed to a 5% salt fog in a controlled chamber. The duration can range from hours to weeks depending on the alloy and requirements. | An accelerated corrosion test suitable for parts intended for marine or highly corrosive environments. |
Experimental Protocol for Copper Sulfate Test:
-
Solution Preparation: Prepare a solution of copper sulfate in water.
-
Application: Apply the solution to the surface of the passivated stainless steel.
-
Dwell Time: Allow the solution to remain on the surface for at least 6 minutes.
-
Inspection: Rinse the surface with clean water and visually inspect for any copper-colored deposits. The absence of a copper deposit indicates a successful passivation treatment.
Conclusion
The this compound protocol for cleaning and passivation offers a safe, effective, and environmentally responsible method for maintaining the integrity and extending the service life of stainless steel laboratory equipment. By following the detailed protocols and verifying the passivation efficacy, researchers, scientists, and drug development professionals can ensure their equipment remains free from corrosion and contamination, thereby safeguarding the integrity of their experimental work.
References
Synthesis of Gold Nanoparticles Using Citric Acid as a Reducing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the synthesis of gold nanoparticles (AuNPs) using the Turkevich method, which employs citric acid as a reducing and stabilizing agent. This method is widely recognized for its simplicity, reliability, and ability to produce monodisperse, spherical AuNPs.[1][2]
Introduction
The synthesis of gold nanoparticles via the reduction of chloroauric acid (HAuCl₄) with sodium citrate is a foundational technique in nanotechnology.[2][3] Developed by Turkevich and colleagues in 1951, this aqueous-based method yields stable, wine-red colloidal gold suspensions.[1] this compound, or its conjugate base citrate, plays a multifaceted role in this process, acting as a reducing agent, a capping (stabilizing) agent, and a pH controller. The citrate ions reduce Au³⁺ ions to metallic gold (Au⁰), which then nucleate and grow into nanoparticles. Subsequently, citrate anions adsorb onto the nanoparticle surface, imparting a negative charge that prevents aggregation through electrostatic repulsion. The size of the resulting AuNPs can be readily tuned by adjusting the molar ratio of citrate to gold, making it a versatile method for various applications.
Applications in Research and Drug Development
Citrate-stabilized gold nanoparticles are extensively used in a variety of biomedical and pharmaceutical applications due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization.
-
Drug Delivery: AuNPs serve as carriers for a wide range of therapeutic agents, including small molecule drugs and large biomolecules like proteins and nucleic acids. Their large surface area-to-volume ratio allows for efficient drug loading, and their surface can be modified with targeting ligands to enhance delivery to specific cells or tissues.
-
Biomedical Imaging: Due to their strong surface plasmon resonance, AuNPs are excellent contrast agents for various imaging techniques.
-
Biosensors: The sensitivity of biosensors for detecting biomarkers and pathogens can be significantly improved by functionalizing them with AuNPs.
-
Photothermal Therapy: When irradiated with light at their plasmon resonance wavelength, AuNPs can efficiently convert light into heat, a property that is harnessed for the thermal ablation of cancer cells.
-
Catalysis: Gold nanoparticles are effective catalysts for a range of chemical reactions, including oxidations and hydrogenations.
Experimental Protocol: Turkevich Method
This protocol describes a standard procedure for synthesizing AuNPs with a diameter of approximately 15-20 nm.
3.1. Materials and Equipment
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water
-
Erlenmeyer flask or beaker (e.g., 50 mL)
-
Graduated cylinders
-
Stirring hot plate with magnetic stir bar
-
Volumetric flasks
-
Clean glassware (all glassware should be thoroughly cleaned, e.g., with aqua regia or a similar cleaning agent, and rinsed with DI water before use)
3.2. Preparation of Stock Solutions
-
1.0 mM HAuCl₄ Solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in DI water to achieve a final concentration of 1.0 mM. For example, to make 100 mL of solution, dissolve 39.38 mg of HAuCl₄·3H₂O in 100 mL of DI water. This solution should be stored in a dark bottle.
-
1% (w/v) Trisodium Citrate Solution: Dissolve 1 g of trisodium citrate dihydrate in 100 mL of DI water. This corresponds to approximately 34 mM. It is recommended to prepare this solution fresh before each synthesis.
3.3. Synthesis Procedure
-
Add 20 mL of the 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask containing a magnetic stir bar.
-
Place the flask on a stirring hot plate and heat the solution to a rolling boil while stirring vigorously.
-
Once boiling, quickly add 2 mL of the 1% trisodium citrate solution to the rapidly stirring HAuCl₄ solution.
-
The color of the solution will change from a pale yellow to colorless, then to a dark blue, and finally to a deep wine-red color. This color change indicates the formation of gold nanoparticles.
-
Continue heating and stirring the solution for an additional 10-15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
The synthesized AuNP dispersion can be stored at 4°C for extended periods.
Characterization of Synthesized Gold Nanoparticles
To ensure the quality and suitability of the synthesized AuNPs for their intended application, several characterization techniques are recommended:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs and estimate their concentration and size. AuNPs exhibit a characteristic surface plasmon resonance (SPR) peak, typically between 520-530 nm for spherical particles in the 15-30 nm range.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles in colloidal suspension.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the AuNPs and to obtain a more accurate measurement of the core particle size and size distribution.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticle dispersion. Citrate-stabilized AuNPs are expected to have a negative zeta potential, which contributes to their colloidal stability.
Factors Influencing Nanoparticle Size
The size of the gold nanoparticles can be controlled by modifying the reaction parameters. The molar ratio of the reducing agent (citrate) to the gold precursor is a key factor. Generally, increasing the citrate-to-gold ratio results in the formation of smaller nanoparticles. This is because a higher concentration of citrate leads to the formation of more nucleation sites, resulting in a larger number of smaller particles. Other parameters that can influence the final particle size include the reaction temperature, the pH of the solution, and the rate of addition of the reagents.
Table 1: Influence of Reagent Molar Ratio on Gold Nanoparticle Size
| HAuCl₄ Concentration (mM) | Trisodium Citrate Concentration (mM) | Molar Ratio (Citrate:Au) | Resulting Nanoparticle Diameter (nm) | Reference |
| 0.25 | 2.5 | 10:1 | ~15-20 | |
| 0.25 | 0.85 | 3.4:1 | ~41 | Frens, 1973 |
| 0.25 | 0.42 | 1.7:1 | ~100 | Frens, 1973 |
Note: The values from Frens, 1973 are classic examples often cited in the literature to illustrate this trend.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for the synthesis of gold nanoparticles.
Caption: Experimental workflow for the synthesis of gold nanoparticles.
Caption: Mechanism of gold nanoparticle synthesis via citrate reduction.
References
Citric Acid as a Mobile Phase Additive in Reverse-Phase HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In reverse-phase high-performance liquid chromatography (RP-HPLC), the composition of the mobile phase is a critical factor that governs the retention, resolution, and peak shape of analytes. While simple binary mixtures of water and an organic modifier are often sufficient, the addition of mobile phase additives can significantly enhance separation performance for challenging analytes. Citric acid, a weak organic acid, is a versatile and effective mobile phase additive that can act as a chelating agent and a pH modifier. Its application is particularly beneficial for the analysis of metal-sensitive compounds, such as phosphopeptides, and for improving the chromatography of acidic and basic analytes.
Principle of Action
This compound's utility in RP-HPLC stems from two primary chemical properties: its ability to chelate metal ions and its buffering capacity at low pH.
-
Chelation: this compound possesses three carboxyl groups and one hydroxyl group, which can effectively form stable complexes with metal ions (e.g., Fe³⁺, Al³⁺) that may be present in the HPLC system, either from the column hardware, frits, or the sample itself. These metal ions can interact with certain analytes, particularly those containing phosphate or multiple carboxyl groups, leading to peak tailing, reduced recovery, and poor reproducibility. By sequestering these metal ions, this compound passivates the system and minimizes these undesirable interactions.
-
pH Modification: As a polyprotic acid, this compound can be used to create a buffer at a low pH, typically around 2.5. Operating at a low pH can suppress the ionization of acidic analytes, increasing their hydrophobicity and retention on a reverse-phase column. For basic compounds, a low pH ensures they are in a consistent, fully protonated state, which can lead to improved peak shape and reproducibility.
Applications and Protocols
Analysis of Metal-Sensitive Compounds (e.g., Phosphopeptides)
Application: Phosphorylated peptides and other metal-sensitive molecules are notoriously difficult to analyze by RP-HPLC due to their propensity to interact with residual metal ions on the stationary phase and in the system. This interaction leads to poor peak shape and low recovery. This compound is an effective mobile phase additive for mitigating these effects.[1] It is often preferred over other chelators like EDTA, which can have low solubility in acidic mobile phases and may precipitate, causing blockages.[1]
Key Advantages:
-
Improves peak symmetry and reduces tailing.
-
Increases analyte recovery and detection sensitivity.
-
More compatible with prolonged use compared to some other chelating agents.[1]
Experimental Protocol: Analysis of Phosphopeptides
This protocol is a general guideline for the analysis of phosphopeptides using a this compound-containing mobile phase.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| This compound Additive | 50 mM added to the sample |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 214 nm and/or Mass Spectrometry (MS) |
| Injection Volume | 1 - 10 µL |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 2 |
| 5 | 2 |
| 35 | 35 |
| 40 | 80 |
| 45 | 80 |
| 46 | 2 |
| 55 | 2 |
Sample Preparation:
-
Dissolve the phosphopeptide sample in Mobile Phase A.
-
Add a stock solution of this compound to the sample to achieve a final concentration of 50 mM.
-
Vortex to mix and centrifuge to remove any particulates before injection.
Expected Results: The addition of this compound to the sample is expected to significantly improve the peak shape and recovery of phosphopeptides, especially for those that are multiply phosphorylated.
Analysis of Acidic Compounds (e.g., Organic Acids)
Application: While this compound itself is often an analyte in organic acid separations, a this compound-based buffer can be used to maintain a low pH, which is crucial for the retention of other organic acids on a reversed-phase column. By keeping the mobile phase pH below the pKa of the acidic analytes, they remain in their protonated, less polar form, leading to increased retention.
Key Advantages:
-
Enhances retention of polar acidic compounds.
-
Improves separation selectivity between different organic acids.
-
Provides a stable, low-pH mobile phase.
Experimental Protocol: Separation of Organic Acids
This protocol provides a starting point for the separation of a mixture of organic acids.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 column suitable for aqueous mobile phases (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | 20 mM this compound, pH adjusted to 2.5 with NaOH or HCl |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 - 20 µL |
Isocratic Elution: For a simple mixture of organic acids, an isocratic elution with the this compound buffer may be sufficient. For more complex mixtures, a gradient with an organic modifier can be introduced.
Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis of Basic Compounds
Application: The analysis of basic compounds by RP-HPLC can be challenging due to their potential for strong interaction with silanol groups on the stationary phase, leading to peak tailing. A low pH mobile phase can ensure that basic analytes are consistently in their protonated form, which can improve peak shape. A this compound/phosphate buffer system can provide a stable, low pH environment for this purpose.
Key Advantages:
-
Improves peak symmetry for basic analytes.
-
Provides a stable and reproducible chromatographic system.
Experimental Protocol: Separation of Polar Basic Compounds
This protocol is based on a method for the separation of polar basic compounds.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1 M this compound / 0.2 M Sodium Dihydrogen Phosphate, pH 2.5, mixed with Acetonitrile (e.g., 30:70 v/v aqueous:organic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at a suitable wavelength for the analytes |
| Injection Volume | 5 - 20 µL |
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Effect of this compound on the Analysis of Metal-Sensitive Peptides
| Analyte | Mobile Phase Additive | Peak Asymmetry (As) | Relative Peak Area |
| Phosphopeptide A | None | 2.5 | 100% |
| Phosphopeptide A | 50 mM this compound (in sample) | 1.2 | 150% |
| Phosphopeptide B | None | 3.1 | 100% |
| Phosphopeptide B | 50 mM this compound (in sample) | 1.4 | 180% |
Note: Data are illustrative and based on qualitative descriptions of expected improvements.
Table 2: Retention Times of Organic Acids with a this compound-Based Mobile Phase
| Analyte | Retention Time (min) |
| Oxalic Acid | 3.5 |
| Tartaric Acid | 4.8 |
| Malic Acid | 6.2 |
| Ascorbic Acid | 7.5 |
| Succinic Acid | 9.1 |
Note: Retention times are hypothetical and will vary depending on the specific column and conditions used.
Visualizations
Caption: Interaction of phosphopeptides with metal ions in the HPLC system leading to peak tailing.
Caption: this compound chelates metal ions, preventing interaction with phosphopeptides and improving peak shape.
Caption: General experimental workflow for using this compound as a mobile phase additive in RP-HPLC.
Conclusion
This compound is a valuable tool in the chromatographer's arsenal for developing robust and efficient RP-HPLC methods. Its dual functionality as a chelating agent and a low-pH buffer makes it suitable for a range of applications, from improving the analysis of challenging metal-sensitive compounds to enhancing the separation of acidic and basic analytes. The protocols provided herein offer a solid starting point for method development, and further optimization of this compound concentration and other chromatographic parameters may be necessary to achieve the desired separation for specific applications.
References
Application Notes and Protocols for Tissue Decalcification Using Citric Acid Solution
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Decalcification is a critical histological process for the preparation of calcified tissues, such as bone and teeth, for microscopic examination. The removal of calcium salts is essential to allow for smooth microtome sectioning and to prevent damage to the blade and tissue. Citric acid, a weak organic acid, is a common component of decalcifying solutions. It acts by forming soluble calcium salts, effectively removing mineral content from the tissue.[1] This method is favored for its relatively gentle action, which helps in preserving cellular morphology and antigenicity, making it suitable for a variety of downstream applications including immunohistochemistry.
This document provides detailed protocols for tissue decalcification using this compound-based solutions, guidance on determining the endpoint of decalcification, and a summary of factors that influence the efficiency of the process.
Data Presentation: Comparison of this compound-Based Decalcifying Solutions
The selection of a decalcifying agent depends on the urgency of the diagnosis and the requirements of the subsequent staining or molecular analysis. The following table summarizes common this compound-based decalcification solutions.
| Decalcifying Solution | Composition | Decalcification Time | Advantages | Disadvantages |
| Formic Acid-Sodium Citrate Solution | - 50ml of 20% aqueous Sodium Citrate - 50ml of 45% Formic Acid | 3-14 days | - Good nuclear staining[2] - Suitable for autopsy materials, bone, and cartilage[2] | - Relatively slow[2] - Requires neutralization after decalcification[2] |
| Citrate-Citric Acid Buffer | - 5ml of 7% this compound - 95ml of 7.5% Ammonium Citrate - 0.2ml of 1% Zinc Sulfate - A few drops of Chloroform | Slow (can be weeks for dense bone) | - Excellent preservation of nuclear and cytoplasmic detail - Minimal tissue distortion - Solubilizes calcium ions at a pH of 4.5 | - Too slow for routine diagnostic purposes |
| This compound (for small calcifications) | This compound solution (concentration varies) | Rapid for small deposits | - Simple and rapid for small calcium deposits - Does not alter antigenic properties | - Not suitable for large, dense bone specimens |
Experimental Protocols
I. Preparation of Decalcifying Solutions
A. Formic Acid-Sodium Citrate Solution
-
Prepare a 20% aqueous sodium citrate solution by dissolving 20g of sodium citrate in 100ml of distilled water.
-
Prepare a 45% formic acid solution by diluting 45ml of concentrated formic acid with 55ml of distilled water.
-
For the working solution, mix equal parts of the 20% sodium citrate solution and the 45% formic acid solution.
B. Citrate-Citric Acid Buffer Solution
-
Prepare a 7% this compound solution by dissolving 7g of this compound in 100ml of distilled water.
-
Prepare a 7.5% ammonium citrate solution by dissolving 7.5g of ammonium citrate in 100ml of distilled water.
-
Prepare a 1% zinc sulfate solution by dissolving 1g of zinc sulfate in 100ml of distilled water.
-
To prepare the final buffer, mix 5ml of the 7% this compound solution, 95ml of the 7.5% ammonium citrate solution, and 0.2ml of the 1% zinc sulfate solution. Add a few drops of chloroform to prevent microbial growth.
II. Tissue Fixation
Proper fixation is crucial to protect the tissue from the damaging effects of the acidic decalcifying agent. Inadequate fixation can lead to maceration and poor staining.
-
Immediately after collection, immerse the tissue specimen in a fixative solution. 10% neutral buffered formalin is a commonly used fixative.
-
The volume of the fixative should be at least 20 times the volume of the tissue.
-
Ensure the tissue is no thicker than 3-5 mm to allow for thorough penetration of the fixative.
-
Fixation time will vary depending on the size and density of the tissue, typically ranging from 24 to 48 hours. For larger bone specimens, extended fixation times are recommended.
-
After fixation, wash the specimen in running tap water to remove excess fixative before proceeding to decalcification.
III. Decalcification Procedure
-
Place the fixed and washed tissue specimen in the chosen this compound-based decalcifying solution.
-
The volume of the decalcifying solution should be at least 20 times the volume of the tissue to ensure a constant concentration of the active agent.
-
Change the decalcifying solution daily to maintain the concentration gradient and promote efficient calcium removal.
-
Agitation of the solution can increase the rate of decalcification.
-
The temperature can also affect the rate of decalcification, with higher temperatures accelerating the process. However, room temperature (18-30°C) is generally recommended to avoid tissue damage.
IV. Endpoint Determination
Determining the precise endpoint of decalcification is critical to prevent over-decalcification, which can lead to poor staining and tissue damage, or under-decalcification, which can make sectioning difficult.
A. Physical Method (Probing)
-
Gently probe the specimen with a needle or a fine-toothed forceps.
-
Decalcification is considered complete when the needle can pass through the tissue without resistance.
-
This method is subjective and may cause physical damage to the tissue.
B. Chemical Method (Calcium Oxalate Test)
-
Take 5 ml of the used decalcifying fluid.
-
Neutralize it with a strong alkali (e.g., concentrated ammonium hydroxide).
-
Add 5 ml of 5% ammonium oxalate solution.
-
A cloudy precipitate indicates the presence of calcium, and decalcification is incomplete. The absence of a precipitate for two consecutive days suggests that the endpoint has been reached.
C. Radiographic (X-ray) Method
-
X-ray imaging is the most accurate method for determining the endpoint of decalcification.
-
The absence of radiopaque areas in the specimen indicates complete decalcification.
-
This method is particularly useful for large or dense bone specimens.
V. Post-Decalcification Treatment
-
Once decalcification is complete, the tissue must be thoroughly washed to remove residual acid.
-
Wash the specimen in running tap water for several hours.
-
For acid decalcifiers, it is recommended to neutralize the tissue by immersing it in a 5% sodium sulfate solution or a lithium carbonate solution for several hours.
-
After washing and neutralization, the tissue is ready for standard histological processing (dehydration, clearing, and paraffin embedding).
Visualization of Protocols and Concepts
Caption: Experimental workflow for tissue decalcification using a this compound solution.
Caption: Key factors influencing the rate of tissue decalcification.
References
Application Notes: The Role of Citric Acid and Low pH in Nucleic Acid Extraction
Introduction
The isolation of high-quality, intact ribonucleic acid (RNA) is a foundational requirement for a wide range of molecular biology applications, including RT-qPCR, next-generation sequencing (NGS), and microarray analysis. A significant challenge in RNA extraction is the pervasive threat of degradation by ribonucleases (RNases) and contamination from genomic DNA (gDNA). Citric acid and citrate buffers play a crucial, multifaceted role in overcoming these challenges, primarily by maintaining a low pH environment and chelating divalent cations essential for RNase activity.
Principle of Low-pH Extraction Chemistry
The use of acidic conditions is a cornerstone of classic and modern nucleic acid isolation techniques, most notably the Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) method.[1][2] The partitioning of nucleic acids between the aqueous and organic phases during phenol-chloroform extraction is highly dependent on pH.[3][4]
-
At an acidic pH (typically 4.0 - 6.0): The negative charge on the phosphate backbone of DNA is neutralized by protonation. This reduces its polarity, causing DNA to denature and partition into the lower organic phase or the interphase between the aqueous and organic layers.[5] RNA, due to the presence of the 2'-hydroxyl group on its ribose sugar, remains more polar and is selectively retained in the upper aqueous phase.
-
At a neutral or alkaline pH (7.0 and above): Both DNA and RNA possess a net negative charge and will partition into the aqueous phase, leading to significant DNA contamination in the RNA preparation.
Citrate buffers are ideal for maintaining the requisite acidic environment (pH 4.0-6.0) for selective RNA isolation.
Key Functions of this compound and Citrate Buffers
-
pH Control for Selective RNA Retention: Sodium citrate is a key component in the denaturing solutions used in methods like the AGPC extraction. It establishes and maintains the low pH necessary to separate RNA from DNA.
-
RNase Inhibition through Chelation: RNases are enzymes that rapidly degrade RNA and require divalent metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors to function. This compound and its conjugate base, citrate, are powerful chelating agents that bind these metal ions, effectively inactivating RNases and protecting RNA integrity during cell lysis and extraction.
-
Prevention of Base Hydrolysis: The slightly acidic environment provided by citrate buffers (around pH 6.0-6.5) helps prevent the alkaline hydrolysis of the phosphodiester bonds in the RNA backbone, further ensuring its stability.
-
Application in Modern, Non-Toxic Methods: Newer protocols, such as the Citrate-Citric Acid RNA Isolation (CiAR) method, leverage citrate-based buffers to create effective, low-cost, and non-toxic alternatives to methods requiring hazardous organic solvents. These methods are particularly useful for extracting RNA from challenging samples like various plant tissues.
Logical Relationship of Low pH in RNA Extraction
The diagram below illustrates the fundamental principle of pH-dependent separation of nucleic acids during organic extraction.
Caption: pH-driven partitioning of nucleic acids in organic extraction.
Protocols for Nucleic Acid Extraction Using Citrate Buffers
Protocol 1: Classic Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Extraction
This protocol is adapted from the single-step method developed by Chomczynski and Sacchi, which is highly effective for isolating total RNA from a variety of tissues and cells.
Reagent Preparation
| Reagent | Composition | pH | Storage |
| Denaturing Solution (Solution D) | 4 M Guanidinium thiocyanate, 25 mM Sodium citrate, 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), 0.1 M 2-mercaptoethanol (add fresh) | 7.0* | Room Temp (stock), 4°C (working) |
| 2 M Sodium Acetate | 2 M Sodium Acetate | 4.0 | Room Temp |
| Water-Saturated Phenol | Phenol equilibrated with RNase-free water | ~4.5 | 4°C, protected from light |
| Chloroform-Isoamyl Alcohol | 49:1 (v/v) mixture | N/A | Room Temp |
| Note: The initial pH of Solution D is 7.0, but the addition of acidic sodium acetate and acid phenol in the protocol creates the low pH environment critical for the separation. |
Experimental Workflow
-
Homogenization: Homogenize 50-100 mg of tissue or 1x10⁷ cells in 1 mL of Denaturing Solution (Solution D).
-
Phase Separation:
-
To the homogenate, sequentially add:
-
0.1 mL of 2 M sodium acetate (pH 4.0).
-
1 mL of water-saturated phenol.
-
0.2 mL of chloroform-isoamyl alcohol mixture.
-
-
Vortex vigorously for 15 seconds after each addition.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Isolation:
-
Carefully transfer the upper aqueous phase to a new, sterile tube. Be cautious to avoid disturbing the white interphase, which contains DNA and proteins.
-
-
RNA Precipitation:
-
Add an equal volume (approx. 0.5-0.6 mL) of isopropanol to the aqueous phase.
-
Mix gently and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
-
Washing and Resuspension:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water or TE buffer.
-
Caption: Step-by-step workflow for the AGPC RNA extraction method.
Protocol 2: Citrate-Based Extraction from FFPE Tissues
Formalin-Fixed Paraffin-Embedded (FFPE) tissues are a valuable resource for retrospective studies, but nucleic acid extraction is challenging due to chemical cross-linking and degradation. Citrate buffers are often used in antigen retrieval and can be adapted for nucleic acid extraction protocols, often in combination with heat to reverse formaldehyde cross-links. Many commercial kits, such as the FormaPure XL series, use optimized chemistries that may involve citrate for efficient extraction from FFPE samples.
Reagent Preparation
| Reagent | Composition | pH | Purpose |
| Deparaffinization Solution | 100% Xylene or a non-toxic commercial equivalent | N/A | Removes paraffin wax |
| Protease K Digestion Buffer | 10 mM NaCl, 500 mM Tris-HCl, 20 mM EDTA, 1% SDS, 500 µg/mL Proteinase K | 7.6 | Protein digestion and tissue lysis |
| Citrate Buffer (Heat-Mediated Lysis) | 0.1 M Citrate Buffer | 6.0 | Reverses cross-linking, aids lysis |
| This protocol outlines a general approach. For optimal results, a validated commercial kit like FormaPure is recommended. |
Experimental Workflow
-
Deparaffinization:
-
Place 1-4 sections (10-20 µm thick) of FFPE tissue into a microfuge tube.
-
Add 1 mL of xylene, vortex, and incubate at 50-56°C for 10 minutes to dissolve the paraffin.
-
Centrifuge and remove the xylene.
-
Wash the tissue pellet twice with 1 mL of 100% ethanol to remove residual xylene. Air dry the pellet.
-
-
Protein Digestion & Lysis:
-
Resuspend the tissue pellet in 150 µL of Protease K Digestion Buffer.
-
Incubate at 55-60°C for 3 hours or overnight to digest proteins and release nucleic acids.
-
-
Cross-link Reversal (Optional but Recommended):
-
Add an appropriate volume of a citrate-based buffer.
-
Incubate at a higher temperature (e.g., 80-95°C) for 15-30 minutes to help reverse formalin cross-links. This step is critical for improving RNA yield and quality.
-
-
RNA Isolation:
-
Proceed with a standard organic extraction (by adding TRIzol or a similar reagent) as described in Protocol 1, Step 2 onwards.
-
Alternatively, use a column-based or magnetic bead-based purification system according to the manufacturer's instructions for higher purity and ease of use.
-
Caption: Key stages in extracting RNA from FFPE tissue samples.
References
- 1. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. lifescience.roche.com [lifescience.roche.com]
- 5. bu.edu [bu.edu]
Application Notes: Preparation of Citrate Buffer for Antigen Retrieval in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formalin fixation is a crucial step in preserving tissue morphology for immunohistochemistry (IHC). However, this process can create protein cross-links that mask antigenic sites, leading to weak or false-negative staining results.[1][2][3] Heat-Induced Epitope Retrieval (HIER) is a common technique used to reverse this masking effect and enhance the accessibility of antibodies to their target antigens.[4] Citrate buffer, typically at a pH of 6.0, is a widely used and effective solution for HIER, breaking the protein cross-links and unmasking the antigens. This application note provides detailed protocols for the preparation of citrate buffer for antigen retrieval in IHC.
Mechanism of Action
During formalin fixation, formaldehyde forms methylene bridges between proteins, effectively cross-linking them and altering their conformation. This can obscure the epitope, the specific part of the antigen that the antibody recognizes. Heat-induced epitope retrieval with citrate buffer works by using heat to break these methylene bridges. The slightly acidic environment provided by the citrate buffer helps to maintain the unmasked state of the epitopes after cooling, allowing for effective antibody binding.
Data Presentation: Citrate Buffer Recipes
Two common formulations for a 10 mM citrate buffer at pH 6.0 are provided below. Both are widely used and have been shown to be effective for antigen retrieval. The choice between using citric acid or sodium citrate often depends on laboratory preference and availability of reagents.
| Buffer Component | Recipe 1: Sodium Citrate Buffer | Recipe 2: this compound Buffer |
| Primary Reagent | Trisodium citrate dihydrate | This compound (anhydrous) |
| Concentration | 10 mM | 10 mM |
| Mass per 1000 mL | 2.94 g | 1.92 g |
| Solvent | Distilled or Deionized Water | Distilled or Deionized Water |
| Volume | 1000 mL | 1000 mL |
| pH Adjustment | Adjust to pH 6.0 with 1N HCl | Adjust to pH 6.0 with 1N NaOH |
| Surfactant (Optional) | 0.05% Tween 20 (0.5 mL) | 0.05% Tween 20 (0.5 mL) |
| Storage | Room temperature for up to 3 months; 4°C for longer storage | Room temperature for up to 3 months; 4°C for longer storage |
Experimental Protocols
This section provides a detailed step-by-step methodology for preparing a 10 mM Sodium Citrate Buffer (pH 6.0) with 0.05% Tween 20.
Materials:
-
Trisodium citrate dihydrate (Molecular Weight: 294.10 g/mol )
-
Hydrochloric acid (HCl), 1N solution
-
Tween 20
-
Distilled or deionized water
-
Beaker (1000 mL)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing scale
-
Storage bottle
Procedure:
-
Weigh Reagent: Accurately weigh 2.94 grams of trisodium citrate dihydrate.
-
Dissolve: Add the trisodium citrate dihydrate to a 1000 mL beaker containing approximately 800 mL of distilled or deionized water.
-
Mix: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the salt is completely dissolved.
-
pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. While monitoring the pH, slowly add 1N HCl dropwise to the solution until the pH reaches 6.0. Be cautious not to overshoot the target pH.
-
Add Surfactant (Optional): Add 0.5 mL of Tween 20 to the solution and mix thoroughly. The addition of a surfactant can help to reduce surface tension and prevent tissue sections from detaching from the slides.
-
Final Volume: Transfer the solution to a 1000 mL graduated cylinder and add distilled or deionized water to bring the final volume to 1000 mL.
-
Storage: Transfer the buffer to a clearly labeled storage bottle. The buffer can be stored at room temperature for up to 3 months or at 4°C for longer-term storage.
Mandatory Visualizations
Diagram 1: Workflow for Citrate Buffer Preparation
References
Application Notes and Protocols for Utilizing Citric Acid as a Chelating Agent in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citric acid, a tricarboxylic acid naturally found in citrus fruits, is a versatile and widely utilized chelating agent in biochemical and enzymatic assays. Its ability to form stable complexes with divalent and trivalent metal cations is pivotal for studying metalloenzymes, controlling enzyme activity, and preventing unwanted enzymatic reactions. This document provides detailed application notes and protocols for the effective use of this compound as a chelating agent in enzymatic assays.
Mechanism of Action: this compound's chelating ability stems from its three carboxyl groups and one hydroxyl group. These groups can donate lone pairs of electrons to a metal ion, forming multiple coordinate bonds and sequestering the ion in a stable, water-soluble complex. The effectiveness of this chelation is pH-dependent, with its potency generally increasing as the pH becomes more alkaline, leading to the deprotonation of its carboxylic acid groups.[1]
Applications in Enzymatic Assays
This compound's chelating properties are leveraged in various enzymatic assay applications:
-
Inhibition of Metalloenzymes: Many enzymes require metal ions (e.g., Zn²⁺, Mg²⁺, Ca²⁺, Fe²⁺) as cofactors for their catalytic activity. This compound can be used to inhibit these enzymes by chelating the essential metal ion from the active site. This is a valuable tool for elucidating enzyme mechanisms and for screening potential therapeutic agents that target metalloenzymes. For instance, this compound has been shown to inhibit alkaline phosphatase and the bacterial virulence factor YopH phosphatase.[2]
-
Determining Metal Cofactor Dependency: By observing the loss of enzyme activity upon the addition of this compound and its potential restoration by the subsequent addition of specific metal ions, researchers can identify the essential metallic cofactors for a given enzyme.
-
Controlling Proteolytic Activity: Some proteases are calcium-dependent. This compound can be used to inhibit these proteases by chelating calcium ions, which is particularly useful in protein purification and analysis to prevent sample degradation.[3][4] At a concentration of 10mM and a pH of 4.5, this compound has been shown to significantly inhibit the degradation of insulin.[4]
-
Preventing Precipitation of Metal Hydroxides: In assays conducted at neutral or alkaline pH, this compound can prevent the precipitation of metal hydroxides, ensuring the availability of metal ions in the solution when desired.
Quantitative Data on this compound as an Enzyme Inhibitor
The inhibitory effect of this compound is concentration-dependent. The following table summarizes available quantitative data on the inhibition of specific enzymes by this compound.
| Enzyme | Metal Cofactor(s) | This compound Concentration | Observed Effect | Reference |
| YopH Phosphatase | Not Specified | IC₅₀ value determined | Inhibition of enzyme activity | |
| Insulin Degrading Enzymes | Ca²⁺ | 10 mM (at pH 4.5) | Significant inhibition of insulin degradation | |
| Polyphenol Oxidase (PPO) | Cu²⁺ | 1-60 mM | Gradual decrease in activity to inactivity | |
| Catecholase | Cu²⁺ | Not specified | Decrease in enzyme activity |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Protocol 1: Determining the Inhibitory Effect of this compound on a Metalloenzyme
This protocol outlines the steps to determine the IC₅₀ value of this compound for a specific metalloenzyme.
Materials:
-
Purified metalloenzyme of interest
-
Substrate for the enzyme
-
Assay buffer (select a buffer that does not chelate metal ions, e.g., Tris-HCl, HEPES)
-
This compound stock solution (e.g., 1 M, pH adjusted to the assay pH)
-
Metal cofactor solution (if required for enzyme activation)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer. If the enzyme requires a metal cofactor for activity, pre-incubate the enzyme with the specific metal ion at an optimal concentration.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Varying concentrations of this compound solution
-
Control wells should contain the enzyme and buffer without this compound.
-
Blank wells should contain all components except the enzyme.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the this compound to chelate the metal cofactor.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Measure the rate of product formation or substrate depletion over time using a microplate reader or spectrophotometer at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
-
dot
Caption: Workflow for IC50 determination of this compound.
Protocol 2: Determining the Metal Cofactor Dependency of an Enzyme
This protocol helps to identify if an enzyme's activity is dependent on a specific metal ion that can be chelated by this compound.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (chelation-free)
-
This compound solution (e.g., 100 mM, pH adjusted)
-
Solutions of various divalent metal cations (e.g., MgCl₂, CaCl₂, ZnSO₄, CuSO₄)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Baseline Activity: Measure the activity of the enzyme in the assay buffer with its substrate as a baseline control.
-
Inhibition with this compound:
-
To a new reaction, add a concentration of this compound known to be effective for chelation (e.g., 10-50 mM).
-
Pre-incubate the enzyme with this compound for 15-30 minutes.
-
Initiate the reaction with the substrate and measure the enzyme activity. A significant decrease in activity suggests a metal-dependent enzyme.
-
-
Metal Ion Rescue:
-
Set up a series of reactions, each containing the enzyme, substrate, and the inhibitory concentration of this compound.
-
To each reaction, add a different metal cation solution.
-
Include a control with no added metal ion.
-
-
Measure Activity: Measure the enzyme activity in each of the "rescue" reactions.
-
Analysis: Compare the activity in the presence of different metal ions to the activity with this compound alone. A restoration of enzyme activity upon the addition of a specific metal ion indicates that it is a likely cofactor for the enzyme.
dot
Caption: Logical flow for identifying enzyme metal cofactors.
Signaling Pathways and Logical Relationships
The primary role of this compound in the context of enzymatic assays is not to directly participate in a signaling pathway, but rather to modulate one by controlling the availability of a key signaling component: metal ions. Many signaling pathways involve metalloenzymes. For example, matrix metalloproteinases (MMPs), which are zinc-dependent, play a crucial role in cancer metastasis by degrading the extracellular matrix.
dot
Caption: this compound's role in modulating a signaling pathway.
Conclusion
This compound is a cost-effective, readily available, and effective chelating agent for a wide range of applications in enzymatic assays. Its utility in inhibiting metalloenzymes and elucidating enzyme cofactor requirements makes it an indispensable tool for researchers in biochemistry, molecular biology, and drug development. Proper consideration of assay pH and the concentration of this compound is crucial for obtaining reliable and reproducible results. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this compound as a chelating agent in your research.
References
Application Notes and Protocols for Citric Acid-Based Hydrogel Synthesis in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of citric acid-based hydrogels for tissue engineering applications. This compound, a natural and biocompatible monomer, serves as an excellent crosslinker to form hydrogel networks with tunable mechanical properties, degradation rates, and biocompatibility.[1][2] These hydrogels show great promise as scaffolds for tissue regeneration, drug delivery vehicles, and platforms for cell-based therapies.
Introduction to this compound-Based Hydrogels
This compound-based hydrogels are a class of biodegradable elastomers synthesized through the polycondensation reaction of this compound with various diols or other polymers.[1][2][3] The trifunctional nature of this compound, containing three carboxyl groups and one hydroxyl group, allows for the formation of a crosslinked polyester network. This network structure can be tailored to achieve a wide range of mechanical properties and degradation kinetics by adjusting the monomer composition, molar ratios, and post-polymerization conditions. The use of endogenous and non-toxic monomers like this compound makes these hydrogels highly biocompatible and suitable for various biomedical applications.
Key Advantages:
-
Biocompatibility: this compound is a natural metabolite in the Krebs cycle, ensuring the biocompatibility of the resulting hydrogels.
-
Biodegradability: The polyester bonds in the hydrogel network are susceptible to hydrolysis, leading to controlled degradation.
-
Tunable Properties: The mechanical strength, elasticity, and degradation rate can be modulated by altering synthesis parameters.
-
Cost-Effective Synthesis: The synthesis process is relatively simple and utilizes inexpensive and readily available monomers.
Quantitative Data Summary
The following tables summarize key quantitative data for different types of this compound-based hydrogels, providing a comparative overview of their physical and mechanical properties.
Table 1: Mechanical Properties of this compound-Based Hydrogels
| Hydrogel Composition | Molar Ratio (Diol:this compound) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(1,8-octanediol-co-citrate) (POC) | 1:1 | 2.84 ± 0.12 | 3.62 ± 0.32 | ~250 |
| Poly(1,8-octanediol-co-citrate) (POC) | 1:1.2 | 3.24 ± 0.26 | 3.10 ± 0.22 | ~200 |
| Poly(1,6-hexanediol-co-citrate) (PHC) | 1:1 | ~1.8 | ~2.5 | ~180 |
| Poly(1,10-decanediol-co-citrate) (PDC) | 1:1 | ~4.5 | ~5.0 | ~300 |
| Poly(1,12-dodecanediol-co-citrate) (PDDC) | 1:1 | ~6.0 | ~7.5 | ~350 |
| Chitosan-Citric Acid | - | Varies with CA content | 0.1 - 0.25 | - |
| PVA-Citric Acid (20 wt% CA) | - | 13.94 | 22.09 | - |
Data compiled from multiple sources. Values are approximate and can vary based on specific synthesis and testing conditions.
Table 2: Swelling and Degradation Properties of this compound-Based Hydrogels
| Hydrogel Composition | Swelling Ratio (%) | Degradation (Mass Loss) | Incubation Conditions |
| Poly(1,8-octanediol-co-citrate) (POC) | ~150-200 | ~10% in 4 weeks | PBS, 37°C |
| Poly(1,8-octanediol-co-citrate) (POC) | - | ~8.5% in 4 months | PBS, 37°C |
| Carboxymethyl Cellulose/PVA-Citric Acid | 12554 | - | Water |
| Starch-Citric Acid | 855 | - | Water, pH 7 |
| Gelatin-Citric Acid | ~400-600 | ~20% in 14 days | PBS, 37°C |
| PVA-Citric Acid (10 wt% CA) | 658 | Stable for 3 days | Water |
Data compiled from multiple sources. Swelling ratio and degradation rates are highly dependent on the crosslinking density and environmental conditions.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of common this compound-based hydrogels are provided below.
Protocol 1: Synthesis of Poly(1,8-octanediol-co-citrate) (POC) Hydrogel
This protocol describes the two-step synthesis of a biodegradable elastomer, POC, through the polycondensation of this compound and 1,8-octanediol.
Materials:
-
This compound
-
1,8-octanediol
-
Nitrogen gas
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum oven
Procedure:
Step 1: Pre-polymer Synthesis
-
Add equimolar amounts of this compound and 1,8-octanediol to a three-neck round-bottom flask.
-
Heat the mixture to 160-165°C under a constant flow of nitrogen gas while stirring until the mixture melts and becomes clear.
-
Reduce the temperature to 140°C and continue stirring for 30 minutes to form the pre-polymer.
Step 2: Post-polymerization (Crosslinking)
-
Pour the pre-polymer into a desired mold (e.g., a petri dish to create a film).
-
Transfer the mold to a vacuum oven.
-
Post-polymerize at 80°C under vacuum for 24-48 hours. The duration and temperature can be adjusted to control the degree of crosslinking and thus the mechanical properties of the final hydrogel.
-
After post-polymerization, allow the hydrogel to cool to room temperature before removal from the mold.
Protocol 2: Synthesis of this compound-Glycerol Hydrogel
This protocol details the solvent-free synthesis of a hydrogel from this compound and glycerol.
Materials:
-
This compound
-
Glycerol
-
Round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Dropping funnel
-
Vacuum oven
Procedure:
-
Place a specific molar amount of this compound (e.g., 0.025 mol) in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Heat the flask to 140°C in a nitrogen atmosphere.
-
Add an equimolar amount of glycerol (e.g., 0.025 mol) dropwise using a dropping funnel while stirring.
-
Continue stirring the mixture at 140°C for approximately one hour. The reaction is complete when a sticky, gel-like compound forms.
-
Dry the resulting hydrogel in a vacuum oven at a lukewarm temperature for 24 hours.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Determination
-
Prepare disc-shaped samples of the hydrogel of a known dry weight (W_d).
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples from the PBS, gently blot the surface with filter paper to remove excess water, and record the wet weight (W_w).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_w - W_d) / W_d] x 100
B. In Vitro Degradation Study
-
Prepare pre-weighed hydrogel samples (W_initial).
-
Place the samples in vials containing PBS (pH 7.4) and incubate at 37°C.
-
At selected time points, remove the samples, rinse with deionized water, and dry in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the mass loss percentage as follows: Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100
C. Mechanical Testing
-
Prepare dog-bone shaped samples of the hydrogel using a mold.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed (e.g., 10 mm/min).
-
Record the stress-strain curve and determine the Young's modulus (from the initial linear region), ultimate tensile strength, and elongation at break.
Signaling Pathways and Experimental Workflows
The interaction of cells with the hydrogel scaffold is crucial for tissue regeneration and is often mediated by specific signaling pathways.
Integrin-Mediated Cell Adhesion
Cell adhesion to the hydrogel scaffold is a critical first step in tissue engineering, often mediated by integrin receptors that bind to ligands in the extracellular matrix (ECM) or engineered into the biomaterial. This binding triggers intracellular signaling cascades that influence cell survival, proliferation, and differentiation.
Caption: Integrin-mediated signaling pathway upon cell adhesion to a hydrogel scaffold.
TGF-β Signaling in Chondrogenesis
Transforming growth factor-beta (TGF-β) is a key growth factor that induces the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for cartilage formation. Hydrogels can be used as delivery vehicles for TGF-β to promote cartilage regeneration.
Caption: TGF-β signaling pathway leading to chondrogenesis in mesenchymal stem cells.
Experimental Workflow for Hydrogel Synthesis and Cell Seeding
The following diagram illustrates a typical workflow for synthesizing a this compound-based hydrogel, fabricating a scaffold, and seeding it with cells for tissue engineering studies.
Caption: General experimental workflow for this compound-based hydrogel tissue engineering.
References
Application of Citric Acid in the Synthesis of Metal-Organic Frameworks (MOFs): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of citric acid in the synthesis of Metal-Organic Frameworks (MOFs). This compound, a ubiquitous natural product, offers a versatile and green platform for the synthesis and modification of MOFs, serving as a linker, modulator, and functionalizing agent. Its biocompatibility and biodegradability make it particularly attractive for applications in drug delivery and biomedicine.
Application of this compound as a Modulator in MOF Synthesis
This compound can be employed as a modulating agent to control the nucleation and growth of MOF crystals. This modulation can influence the size, morphology, and defectivity of the resulting MOF, thereby tuning its properties such as porosity and stability. A prime example is the synthesis of HKUST-1 (also known as Cu3(BTC)2), where this compound can introduce hierarchical porosity.
Experimental Protocol: Synthesis of Hierarchical Porous HKUST-1 using this compound as a Modulator
This protocol describes the synthesis of octahedral HKUST-1 particles with hierarchical micro-, meso-, and/or macropores (HP-HKUST-1) under mild conditions using this compound as a modulator.[1]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
1,3,5-Benzenetricarboxylic acid (H3BTC)
-
This compound (CA)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of Cu(NO3)2·3H2O in deionized water.
-
Prepare a 0.05 M solution of H3BTC in a 1:1 (v/v) ethanol/water mixture.
-
Prepare a 0.1 M solution of this compound in deionized water.
-
-
Synthesis of HP-HKUST-1:
-
In a typical synthesis, mix 10 mL of the 0.1 M Cu(NO3)2·3H2O solution with a specific volume of the 0.1 M this compound solution (the amount of CA can be varied to tune the porosity, e.g., from 0.1 to 1.0 mL).
-
To this mixture, add 10 mL of the 0.05 M H3BTC solution under vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Collect the blue precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 80 °C overnight.
-
Characterization:
The resulting HP-HKUST-1 should be characterized by Powder X-ray Diffraction (PXRD) to confirm the crystalline structure, Scanning Electron Microscopy (SEM) to observe the morphology and particle size, and N2 adsorption-desorption analysis to determine the surface area and pore size distribution.
Quantitative Data: Effect of this compound Modulation on MOF Properties
The addition of this compound as a modulator can significantly impact the physicochemical properties of MOFs. The following table summarizes the typical effects observed in the synthesis of HKUST-1.
| Property | Standard HKUST-1 | HP-HKUST-1 (this compound Modulated) | Reference |
| Particle Size | ~10-30 µm | Tunable from 300 nm to 2.4 µm | [1] |
| Morphology | Octahedral | Octahedral with hierarchical pores | [1] |
| BET Surface Area | ~1500-1900 m²/g | ~1100-1300 m²/g | [2] |
| Pore Size | Microporous (~0.9 nm) | Hierarchical (micropores, and meso-/macropores of 30-100 nm) | [1] |
Application of this compound as a Linker in MOF Synthesis
This compound and its derivatives can be directly used as organic linkers to construct novel MOFs. This approach is particularly appealing for creating biocompatible and biodegradable frameworks for biomedical applications. For instance, derivatives of this compound like mesaconic acid have been used to synthesize aluminum-based MOFs.
Experimental Protocol: Green Synthesis of an Al-MOF using a this compound Derivative (Mesaconic Acid)
This protocol describes the synthesis of Al-MIL-68-Mes, an aluminum-based MOF, using mesaconic acid, which can be derived from this compound.
Materials:
-
Aluminum sulfate octadecahydrate (Al2(SO4)3·18H2O)
-
Mesaconic acid (H2Mes)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of mesaconic acid and NaOH in deionized water. The molar ratio of Al³⁺:H2Mes:NaOH should be 1:1:3.
-
Prepare an aqueous solution of Al2(SO4)3·18H2O.
-
-
Synthesis of Al-MIL-68-Mes:
-
Add the aluminum sulfate solution to the mesaconic acid/NaOH solution. An immediate precipitation of an amorphous solid will be observed.
-
Heat the resulting mixture in a microwave reactor or a conventional oven at 95 °C for 45 minutes with stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with deionized water.
-
Dry the final product at 100 °C.
-
Quantitative Data: Properties of an Al-MOF with a this compound-Derived Linker
| Property | Al-MIL-68-Mes | Reference |
| BET Surface Area | ≈ 1040 m²/g | |
| Micropore Volume | 0.42 cm³/g | |
| Thermal Stability | Stable up to 350 °C in air | |
| Pore Diameters | Trigonal channels (~2 Å) and hexagonal channels (~6 Å) |
Application of this compound in Post-Synthetic Modification of MOFs
This compound can be used to functionalize the surface of pre-synthesized MOFs. This post-synthetic modification can introduce new functionalities, enhance stability, and improve performance in specific applications like sensing or adsorption. A notable example is the functionalization of the zirconium-based MOF, MOF-808.
Experimental Protocol: Functionalization of MOF-808 with this compound
This protocol details the post-synthetic modification of MOF-808 with this compound to create MOF-808-CA, which has shown enhanced adsorption capabilities for heavy metal ions.
Materials:
-
Synthesized MOF-808
-
This compound (CA) or Sodium Citrate
-
Deionized water
Procedure:
-
Synthesis of MOF-808 (if not already prepared):
-
A detailed procedure for the synthesis of MOF-808 can be found in the literature.
-
-
Functionalization with this compound:
-
Disperse 1 g of as-synthesized MOF-808 in 20 mL of deionized water.
-
Add 3 g of sodium citrate to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the mixture at 85 °C for 4 hours.
-
The milky suspension should become a homogeneous transparent liquid, indicating the formation of C-MOF-808.
-
Cool the solution to room temperature.
-
The functionalized MOF can be isolated by solvent evaporation or precipitation by adding a non-solvent.
-
Wash the product to remove excess this compound.
-
Dry the final product under vacuum.
-
Quantitative Data: Properties of this compound-Functionalized MOF-808
| Property | MOF-808 | MOF-808-CA | Reference |
| BET Surface Area | ~1600 m²/g | ~654 m²/g | |
| Pore Volume | ~0.65 cm³/g | ~0.47 cm³/g | |
| Pb²⁺ Adsorption Capacity | - | 173.3 mg/g | |
| Cr(III) Adsorption Capacity | - | 40.46 mg/g |
Applications in Drug Delivery
The use of this compound in MOF synthesis is highly relevant to drug development due to its biocompatibility. MOFs synthesized with or modulated by this compound can be explored as carriers for various therapeutic agents. The loading of drugs can be achieved through different methods, including one-pot synthesis where the drug is encapsulated during MOF formation, or post-synthetic loading into the porous framework.
General Protocol for Drug Loading in MOFs
This is a general procedure that can be adapted for loading various drugs into this compound-based or modulated MOFs.
Materials:
-
Activated MOF (e.g., HP-HKUST-1 or Al-MIL-68-Mes)
-
Therapeutic drug (e.g., ibuprofen, 5-fluorouracil)
-
Suitable solvent for the drug (e.g., ethanol, water)
Procedure:
-
Activation of MOF:
-
Activate the synthesized MOF by heating under vacuum to remove any guest molecules from the pores.
-
-
Drug Loading:
-
Prepare a solution of the drug in a suitable solvent.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
-
Quantification of Drug Loading:
-
Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy or HPLC. The drug loading capacity can be calculated using the following formula:
-
Loading Capacity (%) = (Mass of loaded drug / Mass of MOF) x 100
-
-
Quantitative Data: Drug Loading in MOFs
While specific data for this compound-modulated MOFs is emerging, the following table provides examples of drug loading capacities in related MOF systems. The use of modulators like acetic acid has been shown to increase pore size and drug loading capacity.
| MOF System | Drug | Loading Capacity | Reference |
| ZIF-8 | 5-Fluorouracil | up to 60% | |
| Chromium-based MOF (pore-expanded with acetic acid) | Ibuprofen | Increased compared to non-expanded | |
| Chromium-based MOF (pore-expanded with acetic acid) | 5-Fluorouracil | Increased compared to non-expanded |
Visualizations
Logical Workflow for MOF Synthesis using this compound as a Modulator
Caption: Workflow for MOF synthesis with this compound as a modulator.
Logical Workflow for Post-Synthetic Modification of MOFs with this compound
Caption: Workflow for post-synthetic modification of MOFs with this compound.
Application Pathway for Drug Delivery using this compound-Related MOFs
Caption: Pathway for drug delivery using MOFs synthesized with this compound.
References
Application Notes and Protocols: Citric Acid as a Setting Retardant in Bone Cement Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phosphate cements (CPCs) are widely used in orthopedic and dental applications for bone regeneration and as bone void fillers due to their biocompatibility and similarity to the mineral phase of bone. However, the rapid setting time of some CPC formulations can be a clinical disadvantage, limiting the time available for proper placement and molding. Citric acid, a tricarboxylic acid naturally present in bone, has been investigated as a setting retardant to prolong the working time of bone cements. This document provides detailed application notes, protocols, and data on the use of this compound as a setting retardant in bone cement formulations.
The primary mechanism by which this compound retards the setting of calcium phosphate cements involves the adsorption of citrate ions onto the surface of the cement particles (e.g., α-tricalcium phosphate). This adsorption layer is thought to inhibit the dissolution of the cement particles and the subsequent precipitation of hydroxyapatite, the final hardened phase.[1][2] Additionally, this compound can chelate calcium ions, further influencing the hydration reaction.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on the setting time and compressive strength of various bone cement formulations as reported in the literature. It is important to note that the base cement composition, powder-to-liquid ratio, and testing conditions vary between studies, which can influence the results.
Table 1: Effect of this compound on the Setting Time of Bone Cements
| Base Cement Composition | This compound Concentration | Setting Time (minutes) | Reference |
| α-TCP, TTCP | 20% in liquid | 5.5 | [4] |
| α-TCP, TTCP | 45% in liquid | 6.4 | [4] |
| α-TCP, TTCP | 0.05 mol/L in liquid | ~15 | |
| α-TCP, TTCP | 0.2 mol/L in liquid | 8 (shortest) | |
| α-TCP, TTCP | > 0.2 mol/L in liquid | Increased from 8 | |
| PMMA/TCS | 0.5 M in liquid | 8 - 10 | |
| Brushite-forming cement | 0.5 M in liquid | Not specified, but allowed for lower L/P ratio | |
| Calcium Aluminate Phosphate | 2-8 wt% of CAC | Extended thickening time |
Table 2: Effect of this compound on the Compressive Strength of Bone Cements
| Base Cement Composition | This compound Concentration | Compressive Strength (MPa) | Time Point | Reference |
| α-TCP, TTCP | 20% in liquid | 20.7 | 6 weeks | |
| α-TCP, TTCP | 45% in liquid | 15.6 | 6 weeks | |
| α-TCP, TTCP | 0.2 mol/L in liquid | 39.0 (highest) | 24 hours | |
| Brushite-forming cement | 0.5 M in liquid | 41.8 | Not specified | |
| α-TCP based | Addition of this compound | Increased at saturation | Not specified |
Experimental Protocols
The following are detailed protocols for the preparation of bone cement with this compound and for the characterization of its setting time and compressive strength, based on standard methodologies.
Protocol 1: Preparation of Calcium Phosphate Bone Cement with this compound
1. Materials:
- Alpha-tricalcium phosphate (α-TCP) powder
- Tetracalcium phosphate (TTCP) powder
- This compound (anhydrous)
- Deionized water
- Weighing scale, mixing spatula, and mixing bowl/pad
2. Preparation of the Liquid Component: a. Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 0.2 mol/L). b. Stir the solution until the this compound is completely dissolved.
3. Preparation of the Powder Component: a. Weigh the α-TCP and TTCP powders in the desired ratio (a common ratio is a 1:1 molar ratio, but this can be varied). b. Mix the powders thoroughly to ensure a homogenous distribution.
4. Mixing of the Cement: a. The powder-to-liquid (P/L) ratio is a critical parameter and should be optimized for the specific application. A typical starting point is a P/L ratio of 3:1 (g/mL). b. Add the pre-weighed powder component to the measured volume of the this compound solution in the mixing bowl. c. Immediately start a timer and mix the components vigorously with a spatula for 60-90 seconds, or until a uniform, paste-like consistency is achieved.
Protocol 2: Determination of Setting Time (Adapted from ASTM C266)
1. Apparatus:
- Gillmore needles (Initial and Final)
- Mold for cement pat (flat, non-absorptive plate)
- Timer
2. Procedure: a. Immediately after mixing the cement paste (as described in Protocol 1), form a pat of the cement on the non-absorptive plate. The pat should have a flat top and be approximately 76 mm in base diameter and 13 mm in central thickness. b. Place the pat in a moisture cabinet or a controlled environment at 37°C and >90% humidity. c. Initial Setting Time: Periodically, gently apply the initial Gillmore needle (113.4 g weight, 2.12 mm tip diameter) vertically to the surface of the pat. The initial setting time is the time elapsed from the start of mixing until the needle no longer leaves a complete circular impression on the surface. d. Final Setting Time: After the initial set has been determined, continue to test the pat with the final Gillmore needle (453.6 g weight, 1.06 mm tip diameter). The final setting time is the time elapsed from the start of mixing until the needle makes no perceptible impression on the surface.
Protocol 3: Determination of Compressive Strength (Adapted from ISO 5833)
1. Apparatus:
- Cylindrical molds (e.g., 6 mm diameter, 12 mm height)
- Universal testing machine
- Incubator or water bath at 37°C
2. Procedure: a. After mixing the cement paste, immediately fill the cylindrical molds. Ensure there are no air bubbles trapped in the cement. b. Place the filled molds in a controlled environment (e.g., incubator at 37°C and >90% humidity) for the desired curing period (e.g., 24 hours, 7 days). c. After the curing period, carefully remove the cylindrical specimens from the molds. d. Measure the diameter and height of each specimen. e. Place the specimen in the universal testing machine and apply a compressive load at a constant crosshead speed (e.g., 20 mm/min) until failure. f. The compressive strength is calculated by dividing the maximum load at failure by the initial cross-sectional area of the specimen. g. It is recommended to test specimens under physiological conditions (e.g., immersed in simulated body fluid at 37°C) to better reflect the in-vivo environment.
Visualizations
References
Application Notes & Protocols: Citric Acid as a Laboratory Cleaning Agent
Introduction
Citric acid, a weak organic acid naturally found in citrus fruits, serves as a highly effective, safe, and environmentally friendly cleaning agent for a wide range of laboratory applications.[1][2][3] Its mechanism of action is primarily based on its ability to chelate metal ions, effectively dissolving mineral scale, metal oxides, and hard water stains.[1][4] This makes it a superior alternative to harsh mineral acids like nitric acid, particularly for applications such as the passivation of stainless steel, where it offers comparable or better performance with significantly fewer safety and environmental hazards. These notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of this compound for cleaning laboratory equipment and for process validation.
Safety Precautions
While this compound is "generally recognized as safe" (GRAS) by the FDA, proper laboratory handling procedures are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Use this compound solutions and powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Handling Powder: Minimize dust generation when handling anhydrous this compound powder. Dust dispersed in the air can be an explosion hazard in the presence of an ignition source.
-
Spills: For small spills, trained personnel can absorb liquid with an inert material or carefully sweep up solid material and place it in a suitable container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.
-
First Aid:
-
Eyes: Immediately flush with water for 15-20 minutes. Seek medical attention if irritation persists.
-
Skin: Wash the affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and drink sips of water. Do not induce vomiting.
-
Application 1: General Laboratory Equipment Cleaning
This compound is effective for cleaning glass, plastic, ceramic, and most hard surfaces. It is particularly useful for removing inorganic soils, salts, and mineral deposits. A 5-10% solution is generally sufficient for light to moderate soiling.
Data Summary: General Cleaning Parameters
| Parameter | Recommended Value | Notes |
| Concentration | 1% - 10% (w/v) in water | Start with a 1-2% solution for commercial detergents. Use 5-7% for general cleaning and up to 10% for tougher stains. |
| Water Quality | Deionized or Distilled | Recommended for critical cleaning applications to prevent re-deposition of minerals. |
| Temperature | Ambient to 66°C (150°F) | Using warm or hot water can increase cleaning effectiveness and help dissolve the powder faster. |
| Contact Time | 15 - 30 minutes | Can be extended as needed, depending on the level of soiling. |
Experimental Protocol: General Cleaning
-
Preparation of Cleaning Solution:
-
Weigh the desired amount of this compound powder. For a 5% (w/v) solution, dissolve 50 grams of this compound in enough water to make a final volume of 1 liter.
-
Always add acid to water.
-
Stir until the powder is completely dissolved. Using warm water will speed up dissolution.
-
-
Application:
-
Immersion: Fully submerge smaller items like glassware and utensils in the this compound solution in a suitable tub or ultrasonic bath.
-
Manual/WIP: For larger surfaces, apply the solution using a spray bottle, sponge, or cloth.
-
-
Soaking/Contact:
-
Allow the items to soak for at least 15-20 minutes. For stubborn deposits, the soaking time can be extended.
-
Gentle agitation or scrubbing with a soft brush can be used to dislodge grime.
-
-
Rinsing:
-
Thoroughly rinse all surfaces with tap water to remove the cleaning solution and loosened soil.
-
For critical applications, perform a final rinse 2-3 times with deionized or distilled water.
-
-
Drying:
-
Allow items to air dry on a rack or dry them using a laboratory-grade oven.
-
Workflow for General Laboratory Cleaning
Caption: Workflow for cleaning general lab equipment.
Application 2: Passivation of Stainless Steel
Passivation is a post-fabrication process that removes free iron from the surface of stainless steel, enhancing the formation of a protective chromium oxide layer and maximizing corrosion resistance. This compound is a safe and effective alternative to traditional nitric acid passivation.
Data Summary: this compound Passivation Parameters
| Parameter | Recommended Value | Notes |
| Concentration | 4% - 10% (w/v) | Higher concentrations are sometimes used in commercial formulations. |
| Temperature & Time | 49-60°C (120-140°F) for 10-20 min | Time and temperature are inversely related. Higher temperatures require shorter contact times. |
| 60-71°C (140-160°F) for 4-10 min | Follow specifications like ASTM A967 for industry standards. | |
| Pre-Cleaning | Mandatory | Surfaces must be thoroughly cleaned of oils, grease, and other residues before passivation. |
| Post-Rinse | Mandatory | A thorough rinse with clean water (DI water for critical parts) is required to remove all acid. |
Experimental Protocol: Stainless Steel Passivation
-
Pre-Cleaning:
-
Thoroughly degrease and clean the stainless steel parts using an appropriate alkaline cleaner to remove all organic soils, oils, and metallic residues.
-
Rinse the parts thoroughly with water after cleaning.
-
-
Passivation Bath:
-
Prepare a 4-10% (w/v) this compound solution in a tank suitable for heating (e.g., stainless steel, polypropylene).
-
Heat the solution to the target temperature (e.g., 50°C).
-
-
Immersion:
-
Fully immerse the pre-cleaned stainless steel parts into the heated this compound bath.
-
Ensure all surfaces are in contact with the solution. Ultrasonic baths can be used to enhance the process.
-
-
Contact Time:
-
Hold the parts in the solution for the specified time according to the temperature used (see table above).
-
-
Post-Rinse:
-
Remove the parts from the passivation bath and rinse them immediately and thoroughly with deionized water.
-
A multi-stage cascade rinse is recommended for critical components.
-
-
Drying:
-
Dry the parts completely using a clean method (e.g., filtered air, oven).
-
-
Validation (Optional but Recommended):
-
Test the passivated surface to ensure effectiveness (e.g., water immersion test, salt spray test, or copper sulfate test as per ASTM A967).
-
Workflow for Stainless Steel Passivation
Caption: Process flow for passivating stainless steel.
Application 3: Cleaning Validation in Pharmaceutical Manufacturing
For drug development and manufacturing, cleaning validation is a regulatory requirement to prevent cross-contamination between product batches. The process must provide documented evidence that a cleaning procedure consistently removes residues of active pharmaceutical ingredients (APIs), excipients, and cleaning agents to predetermined acceptable levels.
Key Steps in Cleaning Validation:
-
Residue Identification: Identify all potential residues, including the API from the previous batch and the this compound cleaning agent itself.
-
Set Acceptance Limits: Determine the Maximum Allowable Carryover (MAC) for each residue based on toxicological data (e.g., Acceptable Daily Exposure - ADE), therapeutic dose, or a general limit (e.g., 10 ppm).
-
Develop Analytical Method: An analytical method with sufficient sensitivity and specificity must be developed to detect the target residues. For this compound-based cleaners, High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) has been shown to be effective.
-
Develop Sampling Method: Choose a sampling method, typically direct surface sampling (swabbing) or rinse sampling. Swabbing is often preferred for its ability to sample "hard-to-clean" areas.
-
Perform Recovery Studies: Validate the sampling method by performing recovery studies to demonstrate that the method can effectively recover the residue from the equipment surface. An average recovery of 92% ± 2% has been demonstrated for a this compound cleaner from stainless steel surfaces.
-
Execute Protocol: Write and execute a formal validation protocol over a number of consecutive, successful runs (typically three) to prove the cleaning process is reliable and repeatable.
Logical Relationship for Cleaning Validation
Caption: Key stages of a cleaning validation program.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PCR Inhibition by Citric Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for overcoming PCR inhibition caused by citric acid and its salt, sodium citrate.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit PCR?
This compound and its conjugate base, citrate, are potent PCR inhibitors primarily because they are chelating agents. They bind to and sequester magnesium ions (Mg²⁺), which are essential cofactors for Taq DNA polymerase, the enzyme that drives the PCR reaction.[1][2][3][4][5] Without a sufficient concentration of free Mg²⁺, the polymerase has reduced or no activity, leading to poor amplification or complete PCR failure.
Q2: My samples are preserved in a buffer containing sodium citrate. At what concentration does it become inhibitory?
The inhibitory effect of citrate is concentration-dependent. While a precise universal threshold is difficult to state as it depends on the specific PCR conditions (especially the initial Mg²⁺ concentration), even low millimolar concentrations can interfere with the reaction. For instance, if a DNA/RNA sample is stored in a 1mM sodium citrate solution, the final concentration in the PCR mix could be high enough to affect the availability of Mg²⁺, which is typically present at a final concentration of 1.5-2.0 mM.
Q3: How can I confirm that this compound is the cause of my PCR failure?
To determine if citrate is the inhibitor, you can perform a "spiking" experiment. This involves adding a known amount of a clean, reliable DNA template to two reactions: one with your sample suspected of containing citrate, and a control reaction without your sample. A significant decrease in amplification in the spiked sample compared to the control points towards the presence of an inhibitor. Additionally, running an internal amplification control (IAC) alongside your target amplification can help detect inhibition; if both the target and the IAC fail or show delayed amplification, an inhibitor is likely present.
Q4: What are the primary strategies to overcome PCR inhibition by this compound?
There are three main approaches to counteract citrate-induced inhibition:
-
Sample Dilution: Diluting the template can lower the citrate concentration to a non-inhibitory level. However, this also reduces the concentration of the target nucleic acid, which may not be feasible for low-abundance targets.
-
Inhibitor Removal: Purifying the nucleic acid sample using commercial kits (e.g., spin columns, magnetic beads) can effectively remove citrate and other salts.
-
Reaction Optimization: Adjusting the components of the PCR master mix can make the reaction more resilient to the inhibitor. This is often the most direct and cost-effective method.
Troubleshooting and Optimization Strategies
Strategy 1: Optimizing Magnesium Chloride (MgCl₂) Concentration
Since citrate inhibits PCR by chelating Mg²⁺, the most direct countermeasure is to increase the concentration of MgCl₂ in the reaction mix. This ensures that even with some chelation by citrate, there are sufficient free Mg²⁺ ions available for the polymerase.
Experimental Protocol: MgCl₂ Titration
-
Preparation: Prepare a series of PCR reactions with your citrate-containing template.
-
MgCl₂ Gradient: While keeping all other components constant, vary the final concentration of MgCl₂. A typical titration range is from 1.5 mM to 4.0 mM, in 0.5 mM increments.
-
Controls: Include a positive control (a clean template known to amplify well) and a negative control (no template) for each MgCl₂ concentration.
-
Analysis: Run the PCR and analyze the results via gel electrophoresis or qPCR. The optimal MgCl₂ concentration is the one that gives the strongest product band with minimal non-specific amplification.
Table 1: Example of MgCl₂ Titration for a Citrate-Inhibited Sample
| Final MgCl₂ Conc. | PCR Product Yield | Non-specific Amplification | Recommendation |
| 1.5 mM | None / Very Low | None | Insufficient Mg²⁺ |
| 2.0 mM | Low | None | Sub-optimal |
| 2.5 mM | High | Minimal | Optimal |
| 3.0 mM | High | Low | Acceptable |
| 3.5 mM | Moderate | Moderate | Reduced specificity |
| 4.0 mM | Low | High | Excess Mg²⁺, high non-specificity |
Note: The optimal concentration may vary depending on the specific template and primer set.
Strategy 2: Utilizing PCR Additives and Enhancers
Certain additives, known as PCR facilitators, can help overcome inhibition. For citrate inhibition, the most relevant additives are those that protect the polymerase or improve its processivity.
-
Bovine Serum Albumin (BSA): BSA can bind to various inhibitors and is thought to stabilize the Taq polymerase, making it more resilient. A typical final concentration to test is around 0.1 to 0.8 mg/mL.
-
Inhibitor-Resistant Polymerases: Some commercially available DNA polymerases are engineered or isolated from organisms that make them more tolerant to common PCR inhibitors found in samples like blood, which often contains citrate as an anticoagulant. Using a more robust polymerase can sometimes be a simple solution.
Strategy 3: Nucleic Acid Purification
If optimization of the PCR mix is unsuccessful, removing the citrate from the sample is the most reliable solution.
Experimental Protocol: Spin-Column Based DNA/RNA Purification
-
Kit Selection: Choose a commercial nucleic acid purification kit appropriate for your sample type (e.g., DNA from blood, RNA from tissue). Most silica-based spin-column kits are effective at removing salts like sodium citrate.
-
Binding: Follow the manufacturer's protocol. Typically, the sample is mixed with a lysis/binding buffer that promotes nucleic acid binding to the silica membrane.
-
Washing: The column is washed with ethanol-based wash buffers. This step is crucial as it removes inhibitors, salts (including citrate), and other contaminants while the nucleic acids remain bound to the membrane.
-
Elution: The purified nucleic acids are eluted from the column using an elution buffer (often Tris-based) or nuclease-free water. Storing the final purified DNA in water or a low-EDTA buffer is recommended to avoid re-introducing chelating agents.
Visual Guides
Below are diagrams illustrating the mechanism of citrate inhibition and a logical workflow for troubleshooting the issue.
Caption: Mechanism of PCR inhibition by this compound chelation of Mg²⁺.
Caption: Troubleshooting workflow for citrate-induced PCR inhibition.
References
Technical Support Center: Optimizing Citric Acid in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing citric acid concentration in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cell culture media?
This compound and its conjugate base, citrate, serve multiple functions in cell culture media:
-
Chelating Agent: this compound is an excellent chelating agent, meaning it can bind to metal ions.[1][2][3] This is particularly important for solubilizing and delivering essential metal ions like iron.[4] It can also chelate calcium, which can influence cell adhesion and signaling.
-
Metabolic Intermediate: As a key component of the tricarboxylic acid (TCA) or Krebs cycle, citrate is central to cellular energy metabolism, contributing to the production of ATP.
-
pH Buffering: Solutions of this compound can act as a buffer, helping to maintain a stable pH in the culture medium, which is crucial for cell viability.
-
Biosynthesis Precursor: Cytoplasmic citrate is a source of acetyl-CoA, which is essential for the synthesis of fatty acids and cholesterol.
Q2: What is a typical concentration range for this compound in cell culture media?
The optimal concentration of this compound can vary significantly depending on the cell type and specific application. However, studies have shown effective ranges for certain applications. For example, in Chinese Hamster Ovary (CHO) cell cultures for monoclonal antibody (mAb) production, an optimized concentration range for citrate was found to be 0.125–1 mM. For other applications, such as promoting differentiation of stem cells from the apical papilla, concentrations as low as 20 µM have been shown to be effective. It is crucial to empirically determine the optimal concentration for your specific cell line and process.
Q3: Can this compound be toxic to cells?
Yes, at high concentrations, this compound can be cytotoxic. The toxicity is often related to the acidic pH of the solution. Some studies have observed cytotoxic effects at concentrations of 10 mM in certain cell types. It is important to either use concentrations that are non-toxic or to adjust the pH of the media after the addition of this compound.
Q4: How does this compound impact monoclonal antibody (mAb) production in CHO cells?
The combination of iron and citrate has been shown to significantly enhance mAb production in CHO cells by 30-40% without negatively affecting product quality. The presence of sodium citrate was linked to a roughly 30% increase in cellular ATP levels, suggesting a role in boosting cellular energy. Furthermore, it was observed that proteins involved in ribosome formation and protein folding were upregulated, while those involved in protein degradation were downregulated, indicating that citrate may help enhance the protein synthesis machinery.
Troubleshooting Guide
This guide addresses common issues encountered when incorporating this compound into cell culture media.
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in media after adding this compound. | This compound can chelate divalent cations like calcium and magnesium, potentially leading to the precipitation of citrate salts, especially in concentrated stock solutions or if the pH is not properly controlled. | - Prepare a separate, pH-adjusted stock solution of sodium citrate instead of adding this compound directly. - Ensure all components are fully dissolved before mixing. - Add the citrate solution slowly while stirring the media. |
| Decreased cell viability or growth after this compound supplementation. | The concentration of this compound may be too high, leading to cytotoxicity. The addition of this compound can also lower the pH of the medium to a level that is detrimental to the cells. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. - Measure and, if necessary, adjust the final pH of the medium to the optimal range for your cells (typically 7.2-7.4) after adding this compound. |
| Adherent cells are detaching from the culture surface. | This compound is a calcium chelator. Since cell adhesion is often dependent on calcium, excessive chelation can lead to cell detachment. | - Reduce the concentration of this compound. - Consider using a different chelating agent if calcium-dependent adhesion is critical for your cell type. |
| Inconsistent results between experiments. | The source and purity of this compound can vary. Additionally, the interaction of citrate with other media components, like trace metals, can be complex. | - Use a high-purity, cell culture-tested grade of this compound or sodium citrate. - Maintain a consistent source and lot for all media components. - Ensure thorough mixing and quality control of each new batch of media. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for Cell Growth
This protocol outlines a method for identifying the optimal this compound concentration for a specific cell line using a dose-response experiment.
-
Prepare Stock Solution: Prepare a 100 mM stock solution of sterile, cell culture-grade sodium citrate in ultrapure water. Filter-sterilize the solution through a 0.22 µm filter.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24- or 96-well) at their recommended seeding density in your standard culture medium.
-
Dose-Response Setup: Create a serial dilution of the sodium citrate stock solution into the culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 mM). Ensure each concentration has at least three replicate wells.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Viability and Proliferation Assays: At regular intervals (e.g., 24, 48, 72, and 96 hours), assess cell viability and proliferation using standard assays such as Trypan Blue exclusion, MTT, or a fluorescence-based viability assay.
-
Data Analysis: Plot cell viability and proliferation against the this compound concentration for each time point. The optimal concentration will be the one that promotes the highest level of growth without inducing cytotoxicity.
Visualizations
Signaling and Metabolic Pathways
Caption: Key roles of this compound in cellular metabolism and function.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration in cell culture.
References
Technical Support Center: Overcoming Citric Acid Chelation Interference in Colorimetric Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome interference caused by citric acid and its conjugate base, citrate, in colorimetric assays. This compound is a common component in buffers and as an anticoagulant, but its metal-chelating properties can significantly impact the accuracy of various quantitative assays.
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with colorimetric assays?
This compound interference in colorimetric assays primarily occurs through two mechanisms:
-
Metal Ion Chelation: Many colorimetric assays rely on the reaction of an analyte with a metal ion (e.g., copper in the bicinchoninic acid (BCA) protein assay or molybdate in phosphate assays) to produce a colored product. This compound is a strong chelating agent that can bind to these metal ions, making them unavailable for the color-producing reaction. This leads to an underestimation of the analyte concentration.
-
pH Alteration: Some assays are highly pH-dependent. The introduction of a citrate buffer can alter the pH of the reaction mixture, thereby affecting the optimal conditions for color development and leading to inaccurate results.
Q2: Which common colorimetric assays are susceptible to this compound interference?
Several widely used assays are known to be affected by the presence of this compound or citrate buffers:
-
Phosphate Assays: Assays like the Malachite Green assay, which are based on the formation of a phosphomolybdate complex, are prone to interference as citrate can chelate the molybdate ions.
-
Protein Assays: Copper-based protein assays, such as the Bicinchoninic Acid (BCA) assay and the Lowry assay, are susceptible because citrate can chelate the copper ions that are essential for the colorimetric reaction. The Bradford assay is generally less affected by metal chelation but can be influenced by pH changes.
-
Uric Acid Assays: Uricase-based methods for uric acid determination can be affected. This compound, being an antioxidant, can scavenge hydrogen peroxide, a key intermediate in the reaction, leading to falsely low uric acid measurements.[1][2][3]
Q3: What are the signs of this compound interference in my assay?
Common indicators of this compound interference include:
-
Lower than expected absorbance readings for your samples compared to controls.
-
Non-linear standard curves.
-
High variability between replicate samples.
-
Precipitate formation in the assay wells.[4]
Troubleshooting Guides
If you suspect this compound is interfering with your colorimetric assay, consider the following troubleshooting strategies.
Strategy 1: Sample Preparation to Remove Citrate
The most direct approach is to remove the interfering citrate from your sample before performing the assay.
This method precipitates proteins while leaving small molecules like citrate in the supernatant.
Experimental Protocol:
-
To 1 volume of your protein sample, add 1/4 volume of 100% (w/v) Trichloroacetic Acid (TCA). For instance, to 1.0 mL of sample, add 250 µL of TCA.
-
Incubate the mixture on ice for 10-30 minutes to allow the protein to precipitate.
-
Centrifuge at 14,000 rpm for 5-10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant which contains the citrate.
-
Wash the protein pellet by adding 200 µL of cold acetone and centrifuging again for 5 minutes. Repeat this wash step twice to remove any residual TCA.
-
Allow the pellet to air dry to remove the acetone.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream colorimetric assay.
Dialysis is a technique that separates molecules based on size by selective diffusion across a semi-permeable membrane. It is effective for removing small molecules like citrate from macromolecular samples such as proteins.
Experimental Protocol:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water.
-
Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Place the sealed dialysis bag in a large volume of an appropriate dialysis buffer (at least 200-500 times the sample volume).
-
Dialyze for 2 hours at room temperature or 4°C with gentle stirring.
-
Change the dialysis buffer and continue to dialyze for another 2 hours.
-
For optimal removal, perform a third buffer change and dialyze overnight at 4°C.
Strategy 2: Modifying the Assay Protocol
If sample preparation is not feasible, you can sometimes modify the assay protocol to mitigate the interference.
Prepare your standard curve using the same buffer that contains the this compound as your samples. This helps to ensure that the standards are affected by the interference in the same way as the samples, allowing for more accurate quantification.
Diluting your sample can reduce the concentration of this compound to a level that no longer significantly interferes with the assay. However, ensure that the concentration of your analyte of interest remains within the detection range of the assay.
Strategy 3: Using an Alternative Assay
In some cases, the simplest solution is to switch to a different assay that is not susceptible to this compound interference.
-
For Protein Quantification: If you are experiencing issues with the BCA or Lowry assay, consider using the Bradford protein assay . The Bradford assay is based on the binding of Coomassie dye to proteins and is generally not affected by moderate concentrations of metal chelators like citrate.
Quantitative Data on this compound Interference
The following tables summarize the quantitative effects of this compound and sodium citrate on a uricase-based uric acid assay.
Table 1: Effect of this compound on Uric Acid Measurement
| This compound Concentration (g/L) | Mean Absorbance (Normalized) | Standard Deviation | P-value vs. Control |
| 0 (Control) | 1.000 | - | - |
| 0.1 | 1.065 | 0.031 | > 0.05 |
| 1.0 | 0.809 | 0.133 | 0.06 |
| 2.0 | 0.113 | 0.005 | < 0.01 |
| 4.0 | 0.084 | 0.003 | < 0.01 |
| 8.0 | 0.084 | 0.003 | < 0.01 |
Data adapted from a study on uricase-based uric acid measurement.
Table 2: Effect of Sodium Citrate on Uric Acid Measurement
| Sodium Citrate Concentration (g/L) | Mean Absorbance (Normalized) | Standard Deviation | P-value vs. Control |
| 0 (Control) | 1.000 | - | - |
| 1.0 | 1.030 | 0.044 | > 0.05 |
| 3.2 | 1.027 | 0.058 | > 0.05 |
| 10.0 | 0.822 | 0.012 | 0.02 |
| 22.0 | 0.652 | 0.054 | < 0.01 |
| 30.0 | 0.598 | 0.047 | < 0.01 |
Data adapted from a study on uricase-based uric acid measurement.
Visualizing Interference and Troubleshooting Workflows
Mechanism of Citrate Interference in BCA Assay
Caption: Citrate chelates Cu²⁺ ions, preventing their reduction to Cu¹⁺.
Troubleshooting Workflow for Suspected Citrate Interference
Caption: Troubleshooting workflow for citrate interference.
References
- 1. Antioxidant properties of this compound interfere with the uricase-based measurement of circulating uric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Antioxidant properties of this compound interfere with the uricase-based" by Evan. M. Ryan, Michael J. Duryee et al. [digitalcommons.unmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Citric Acid Crosslinking of Polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citric acid as a crosslinking agent for polymers.
Troubleshooting Guide
This section addresses common problems encountered during the this compound crosslinking of polymers in a question-and-answer format.
Issue 1: Incomplete or Weak Crosslinking/Gel Formation
-
Question: My polymer solution is not forming a stable gel or the resulting material is weak. What are the possible causes and solutions?
-
Answer: Incomplete or weak crosslinking is a frequent issue that can stem from several factors. The primary parameters to investigate are the reaction temperature, curing time, pH, and the concentration of both the polymer and this compound.
-
Sub-optimal Temperature and Time: this compound crosslinking is a thermally driven process that typically requires elevated temperatures to facilitate the formation of a cyclic anhydride intermediate, which then reacts with the polymer's hydroxyl groups.[1][2] Curing temperatures are often in the range of 130°C to 180°C.[3][4] Insufficient temperature or curing time will lead to a low degree of crosslinking. It is crucial to ensure your oven or heating apparatus is properly calibrated and provides uniform heating.
-
Incorrect pH: The pH of the reaction mixture can influence the crosslinking efficiency. While the addition of this compound will naturally lower the pH, some systems may require adjustment to an optimal range. For instance, in some hydrogel preparations, a near-neutral pH is desired for the final product, though the crosslinking reaction itself is often performed under acidic conditions.[5]
-
Inadequate this compound Concentration: A certain threshold concentration of this compound is necessary to achieve a crosslinked network. Below this concentration, the polymer chains will not be sufficiently linked, resulting in a weak or non-existent gel. However, an excessive concentration of this compound can also be detrimental, potentially leading to a brittle material or acting as a plasticizer, which reduces the material's strength.
-
Low Polymer Concentration: The concentration of the polymer itself is critical. If the polymer concentration is too low, the chains are too far apart for effective crosslinking to occur, leading to a weak network.
-
Issue 2: Brittle Final Product
-
Question: The crosslinked polymer is brittle and fractures easily. How can I improve its flexibility?
-
Answer: Brittleness in the final product often indicates excessive crosslinking or degradation of the polymer.
-
Excessive this compound: As mentioned, too much this compound can lead to an overly crosslinked and rigid network. Systematically decreasing the this compound concentration can help to achieve a more flexible material.
-
High Curing Temperature or Prolonged Time: Over-curing at excessively high temperatures or for extended periods can not only lead to a high crosslinking density but also cause thermal degradation of the polymer backbone, resulting in a brittle product. Optimizing the curing temperature and time is crucial.
-
Absence of Plasticizers: For some applications, especially films, the incorporation of a plasticizer like glycerol may be necessary to improve flexibility.
-
Issue 3: Discoloration (Yellowing) of the Polymer
-
Question: The polymer turns yellow after the curing process. What causes this and can it be prevented?
-
Answer: Yellowing is a common issue when crosslinking polymers with this compound at high temperatures. This is often attributed to the dehydration of this compound and potential side reactions at elevated temperatures. To mitigate this, you can:
-
Optimize Curing Conditions: Try to use the lowest possible temperature and shortest time that still achieves the desired level of crosslinking.
-
Use a Catalyst: Employing a catalyst like sodium hypophosphite (SHP) can promote the esterification reaction at lower temperatures, potentially reducing discoloration.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound crosslinking?
A1: this compound, a tricarboxylic acid, crosslinks polymers containing hydroxyl (-OH) or amine (-NH2) groups primarily through an esterification or amidation reaction, respectively. The process is typically heat-induced. Initially, two of the carboxylic acid groups of this compound dehydrate to form a cyclic anhydride intermediate. This reactive anhydride then reacts with a hydroxyl group on a polymer chain to form an ester bond. The remaining free carboxylic acid group on the this compound molecule can then react with a hydroxyl group on an adjacent polymer chain, forming a crosslink.
Q2: Is a catalyst necessary for this compound crosslinking?
A2: While this compound can crosslink polymers without a catalyst, the reaction often requires high temperatures (above 160°C) and long reaction times. Catalysts like sodium hypophosphite (SHP) are frequently used to accelerate the esterification reaction, allowing for lower curing temperatures and shorter times. This can also help to minimize polymer degradation and discoloration.
Q3: How does the concentration of this compound affect the properties of the crosslinked polymer?
A3: The concentration of this compound is a critical parameter that significantly influences the final properties of the material.
-
Low Concentrations: Insufficient this compound will result in a low crosslinking density, leading to poor mechanical properties and high water solubility.
-
Optimal Concentrations: At optimal concentrations, a well-crosslinked network is formed, leading to improved tensile strength, thermal stability, and water resistance.
-
High Concentrations: An excess of this compound can lead to a highly crosslinked, brittle material. In some cases, unreacted this compound can act as a plasticizer, which may decrease the tensile strength but increase the elongation at break.
Q4: What are the typical reaction conditions for crosslinking different types of polymers with this compound?
A4: The optimal reaction conditions are highly dependent on the specific polymer being used. The following tables provide a summary of typical conditions reported in the literature for various polymers.
Data Presentation
Table 1: Reaction Conditions for this compound Crosslinking of Polysaccharides
| Polymer | This compound Conc. (% w/w of polymer) | Catalyst (SHP) Conc. (% w/w of this compound) | Curing Temperature (°C) | Curing Time | Reference(s) |
| Starch | 5 - 30 | 50 | 165 | 5 - 15 min | |
| Cellulose | 20 - 40 | 50 | 120 - 180 | 1.5 - 3 h | |
| Chitosan | 2.5/4 (w/w ratio to chitosan) | Not specified | 40 - 100 | Not specified | |
| Pectin/Gelatin | 0.2 mol/L solution | Not used | 45 | 1 h |
Table 2: Effects of this compound Concentration on Material Properties
| Polymer | This compound Concentration | Effect on Tensile Strength | Effect on Elongation at Break | Effect on Water Absorption/Swelling | Reference(s) |
| Starch Films | Increasing | Increases up to an optimum, then may decrease | Generally decreases | Decreases | |
| Chitosan Films | Increasing | Decreases | Increases | Not specified | |
| Cellulose Hydrogels | Increasing | Increases | Not specified | Decreases |
Experimental Protocols
Protocol 1: General Procedure for this compound Crosslinking of a Polymer Film (e.g., Starch)
-
Polymer Solution Preparation: Disperse the desired amount of polymer (e.g., 3% w/w starch) in deionized water with stirring.
-
Heating and Gelatinization (for starch): Heat the polymer dispersion (e.g., to 90°C for 20 minutes) until the polymer is fully dissolved and gelatinized.
-
Addition of Reagents: Cool the solution (e.g., to 65°C) and add a plasticizer like glycerol if needed. Then, add the desired amount of this compound and catalyst (e.g., sodium hypophosphite, 50% w/w of this compound).
-
Casting: Pour the solution onto a non-stick surface (e.g., a Teflon-coated plate) to a uniform thickness.
-
Drying: Allow the film to air-dry for an extended period (e.g., 48 hours) at ambient temperature.
-
Curing: Place the dried film in an oven at the desired curing temperature (e.g., 165°C) for a specific time (e.g., 5-15 minutes) to induce crosslinking.
-
Conditioning: After curing, allow the film to cool and condition at a standard relative humidity before characterization.
Mandatory Visualization
Caption: General experimental workflow for this compound crosslinking of polymers.
Caption: Simplified mechanism of this compound crosslinking with a polymer.
References
troubleshooting pH instability in citrate buffer solutions
Welcome to the Technical Support Center for citrate buffer solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to pH instability in their experiments.
Frequently Asked Questions (FAQs)
Q1: My citrate buffer's pH is drifting over time. What are the common causes?
A1: pH drift in citrate buffers can be attributed to several factors:
-
Carbon Dioxide Absorption: Exposure to atmospheric CO2 can form carbonic acid, lowering the pH of the buffer.
-
Microbial Contamination: Bacteria and fungi can metabolize citrate, leading to changes in pH.[1][2][3]
-
Improper Storage: Storing the buffer in a poorly sealed container can lead to evaporation, concentrating the buffer components and altering the pH. High temperatures can also affect the pKa of citric acid, leading to pH shifts.
-
Interaction with Reactive Components: If your solution contains components that can react with citrate, such as certain metal ions, it can lead to pH instability.[4][5]
-
Incorrect Preparation: Errors in weighing the buffer components, adjusting the initial pH, or the purity of the water used can all contribute to an unstable buffer.
Q2: How does temperature affect the pH of my citrate buffer?
A2: Citrate buffers, being derived from a carboxylic acid, exhibit a relatively weak dependence of their pKa on temperature compared to amine-based buffers like Tris. However, significant temperature changes can still cause slight pH shifts. For instance, one study noted a pH increase of approximately 0.367 for a citrate buffer when the temperature was raised from 20°C to 130°C. It is best practice to prepare and calibrate your buffer at the temperature at which you will be using it.
Q3: What is the recommended storage procedure for citrate buffers to maintain pH stability?
A3: To ensure the stability of your citrate buffer, it is recommended to store it in a tightly sealed container at room temperature to prevent evaporation and CO2 absorption. For longer-term storage, refrigeration at 4°C can be beneficial in inhibiting microbial growth. However, avoid freezing the buffer, as this can cause precipitation of the citrate salts and subsequent pH changes upon thawing. Always label the container with the preparation date and the measured pH.
Q4: Can the concentration of the citrate buffer affect its pH stability?
A4: Yes, the concentration of the buffer can influence its buffering capacity and stability. While a higher concentration provides a greater buffering capacity, extreme dilutions of a stock solution can lead to a significant change in pH, especially if the initial pH is at the edge of the buffer's optimal range.
Troubleshooting Guides
Issue 1: Sudden or significant pH drop in the prepared buffer.
This is a common issue often encountered after the buffer has been sitting for some time.
-
Possible Cause: Microbial contamination is a likely culprit. Various microorganisms can utilize citrate as a carbon source, leading to the production of acidic byproducts.
-
Troubleshooting Steps:
-
Visual Inspection: Check the buffer for any signs of turbidity or microbial growth.
-
Sterilization: If your application allows, filter-sterilize the buffer using a 0.22 µm filter to remove microorganisms.
-
Preservatives: For long-term storage, consider adding a bacteriostatic agent like sodium azide (at a final concentration of 0.02-0.05%), provided it does not interfere with your downstream applications.
-
Fresh Preparation: If contamination is suspected, it is best to discard the old buffer and prepare a fresh batch using sterile techniques and high-purity water.
-
Issue 2: Gradual pH drift, usually downwards, upon storage.
A slow, consistent change in pH often points to environmental factors.
-
Possible Cause: Absorption of atmospheric carbon dioxide (CO2). CO2 dissolves in aqueous solutions to form carbonic acid, which can slowly lower the pH of the buffer.
-
Troubleshooting Steps:
-
Container Seal: Ensure your buffer is stored in a container with a tight-fitting, airtight seal.
-
Minimize Headspace: If possible, use a container that is appropriately sized for the volume of buffer to minimize the air (and thus CO2) in the headspace.
-
Inert Gas Overlay: For highly sensitive applications, you can purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
-
Issue 3: pH of the buffer changes when adding a sample or another reagent.
This indicates an interaction between your buffer and the added components.
-
Possible Cause: Citrate is a known chelating agent for divalent and trivalent metal ions. If your sample contains metal ions, the chelation reaction can release protons, causing a drop in pH.
-
Troubleshooting Steps:
-
Sample Composition Analysis: Identify if your sample contains significant concentrations of metal ions such as Ca²⁺, Mg²⁺, Fe³⁺, or Al³⁺.
-
Alternative Buffer: If metal ion chelation is the issue, consider switching to a non-chelating buffer system appropriate for your desired pH range.
-
pH Adjustment after Addition: If citrate buffer is essential for your experiment, you may need to adjust the pH of the final solution after all components have been added.
-
Data Presentation
Table 1: Effect of Temperature on Citrate Buffer pH
| Initial pH at 25°C | Temperature (°C) | Observed pH Change | Reference |
| 5.6 | 20 -> 130 | +0.367 | |
| 5.5, 6.0, 6.5 | 25 -> 0 | Slight Increase | |
| 5.5, 6.0, 6.5 | 0 -> -10 | Significant Increase (due to precipitation) |
Table 2: pKa Values of this compound at 25°C
| pKa | Value |
| pKa1 | 3.13 |
| pKa2 | 4.76 |
| pKa3 | 6.40 |
Data sourced from multiple references.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Citrate Buffer (pH 5.0)
This protocol provides a standard method for preparing a citrate buffer.
Materials:
-
This compound monohydrate (M.W. 210.14 g/mol )
-
Trisodium citrate dihydrate (M.W. 294.10 g/mol )
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
1 M NaOH and 1 M HCl for pH adjustment
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.1 M this compound): Dissolve 21.01 g of this compound monohydrate in 800 mL of deionized water. Transfer to a 1 L volumetric flask and bring the volume to 1 L with deionized water.
-
Solution B (0.1 M Trisodium Citrate): Dissolve 29.41 g of trisodium citrate dihydrate in 800 mL of deionized water. Transfer to a 1 L volumetric flask and bring the volume to 1 L with deionized water.
-
-
Mix Stock Solutions:
-
In a beaker, combine approximately 330 mL of Solution A and 170 mL of Solution B.
-
-
Adjust pH:
-
Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.
-
Slowly add Solution A (to lower pH) or Solution B (to raise pH) until the desired pH of 5.0 is reached. Alternatively, use 1 M NaOH or 1 M HCl for fine adjustments.
-
-
Final Volume:
-
Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
-
Storage:
-
Transfer the buffer to a clean, tightly sealed bottle. Store at room temperature for up to 3 months or at 4°C for longer-term storage.
-
Visualizations
References
Technical Support Center: Efficacy of Citric Acid-Based Cleaning Protocols for Glassware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their citric acid-based cleaning protocols for laboratory glassware.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleaning process in a question-and-answer format.
Issue 1: A white, cloudy film or residue remains on the glassware after cleaning and rinsing.
-
Question: What is causing the white residue on my glassware, and how can I remove it?
-
Answer: This white film is typically the result of hard water salts, such as calcium and magnesium carbonates, precipitating out of solution.[1][2] Alkaline detergents can also cause these salts to precipitate.[1] this compound is effective at removing these mineral deposits through a process called chelation, where the this compound molecules bind to the metal ions, making them soluble and easily washed away.[3][4]
-
Short-term solution: A rinse with a mild this compound solution (a 6% concentration is often effective for hard water stains) can remove the existing residue.
-
Long-term solution: Use deionized or distilled water for the final rinse to prevent the deposition of hard water salts. If using a dishwasher, ensure the salt reservoir is filled and the rinse aid dispenser is functioning correctly.
-
Issue 2: The glassware is not visibly clean after the this compound wash, with some contaminants remaining.
-
Question: Why is the this compound solution not effectively removing all contaminants?
-
Answer: this compound is a mild acid and may not be effective against all types of residues.
-
Grease and Oily Residues: this compound is not a strong degreaser. For heavy grease or oily substances, a preliminary rinse with an appropriate organic solvent (e.g., acetone or ethanol) or the use of an alkaline detergent may be necessary before the acid wash.
-
Protein and Biological Residues: Proteins can adhere strongly to glass surfaces. While this compound can help, an enzymatic cleaner specifically designed to break down proteins may be more effective. For cultured cells or heavy protein contamination, a pre-soak in a suitable enzymatic detergent is recommended.
-
Waxy or Gummy Residues: For particularly tenacious residues, such as those from botanical extracts, a more robust cleaning protocol may be needed. This could involve the use of an emulsifier in the wash cycle and a higher wash temperature to break down the residue.
-
Issue 3: I am concerned about the compatibility of this compound with my laboratory equipment.
-
Question: Can this compound damage my glassware or other laboratory equipment?
-
Answer: While generally safe for borosilicate glassware, this compound can be corrosive to certain materials.
-
Metals: this compound can cause corrosion over time on aluminum, brass, and copper. It is also used for the passivation of stainless steel, a process that removes free iron from the surface to inhibit corrosion by forming a passive oxide layer. This process involves micro-etching the surface.
-
Other Materials: It is not recommended for use on natural stone, marble, or wood surfaces. Electronic screens can also be damaged by this compound.
-
Frequently Asked Questions (FAQs)
1. What is the recommended concentration, temperature, and contact time for a this compound cleaning solution?
While optimal parameters can vary based on the specific contaminant and equipment, the following table provides a general guideline based on protocols for the passivation of stainless steel, which can be adapted for glassware cleaning.
| Parameter | Recommended Range | Notes |
| Concentration | 4% - 10% (w/v) | A 4% solution can be made by dissolving 40g of this compound per liter of warm water. |
| Temperature | 70°F - 140°F (20°C - 60°C) | Higher temperatures can increase cleaning efficacy but should be used with caution depending on the glassware and contaminants. |
| Contact Time | 20 - 60 minutes | The required time will depend on the level and type of soiling. |
2. How can I validate my this compound-based cleaning protocol?
Cleaning validation is a documented process that provides a high degree of assurance that a cleaning procedure consistently removes residues to pre-determined acceptance levels. Key steps include:
-
Risk Assessment: Identify the most difficult-to-clean substances and critical glassware.
-
Develop a Standard Operating Procedure (SOP): Detail the cleaning agent and concentration, temperature, contact time, rinsing, and drying methods.
-
Establish Acceptance Criteria: Define the maximum allowable residue limit.
-
Sampling and Analysis: Use methods like swab sampling or rinse water analysis to test for residues.
-
Documentation: Maintain thorough records of the validation process and results.
3. What are the best methods for sampling and analyzing glassware for cleanliness?
The two most common methods are swab sampling and rinse water analysis.
-
Swab Sampling: Involves wiping a defined area of the glassware with a swab, which is then analyzed for residues. This method is particularly useful for irregular surfaces or hard-to-reach areas.
-
Rinse Water Analysis: The glassware is rinsed with a solvent (e.g., purified water), and the rinse solution is then analyzed. This is suitable for large surfaces and internal areas of complex glassware.
Common analytical techniques for detecting residues include:
-
Total Organic Carbon (TOC): A non-specific method that measures the total amount of organic carbon, providing an overall indication of cleanliness.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method used to detect and quantify trace amounts of specific active pharmaceutical ingredients (APIs) or cleaning agents.
Experimental Protocols
Protocol 1: General Purpose this compound Cleaning for Glassware
-
Pre-Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove gross contamination. For aqueous residues, use deionized water. For organic residues, use a suitable organic solvent.
-
Detergent Wash (if necessary): For heavy organic or greasy contamination, wash with a laboratory-grade detergent solution before the acid wash.
-
This compound Wash: Prepare a 4-10% (w/v) this compound solution in warm deionized water (70-140°F or 20-60°C). Submerge the glassware in the solution for 20-60 minutes.
-
Rinsing: Thoroughly rinse the glassware with tap water, followed by at least three to four rinses with deionized water.
-
Drying: Allow the glassware to air dry on a rack or in a drying oven at a temperature not exceeding 140°C.
Protocol 2: Swab Sampling for Cleaning Validation
-
Preparation:
-
Select a low-TOC swab appropriate for the analysis.
-
Define the sampling area (typically 10x10 cm).
-
Moisten the swab with a suitable diluent (e.g., purified water or ethanol).
-
-
Sampling:
-
Wearing powder-free gloves, swab the defined area using parallel, overlapping strokes.
-
Rotate the swab and swab the same area with perpendicular strokes.
-
-
Extraction:
-
Place the swab head into a clean vial containing a known volume of diluent.
-
Agitate the vial (e.g., by vortexing or sonication) to extract the residue from the swab.
-
-
Analysis:
-
Analyze the extract using a validated analytical method, such as TOC or HPLC.
-
Protocol 3: Rinse Water Analysis for Cleaning Validation
-
Rinse:
-
After the final cleaning rinse, perform a final rinse with a known volume of high-purity water or another appropriate solvent.
-
Ensure the rinse solvent comes into contact with all surfaces of the glassware.
-
-
Sample Collection:
-
Collect the rinse water in a clean sample container.
-
-
Analysis:
-
Analyze the rinse water for residues using a validated method like TOC or HPLC. For TOC analysis, the sample can be directly injected into the TOC analyzer.
-
Visualizations
Caption: Troubleshooting workflow for this compound cleaning issues.
Caption: Overview of the glassware cleaning validation process.
References
controlling nanoparticle size by optimizing citric acid concentration in synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling nanoparticle size by optimizing citric acid concentration in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound in nanoparticle synthesis?
This compound is a versatile reagent in nanoparticle synthesis, primarily functioning as a:
-
Reducing Agent: It can reduce metal ions to neutral metal atoms, which is the foundational step for nanoparticle formation. For instance, in the synthesis of gold nanoparticles, this compound reduces gold ions (Au³⁺) to neutral gold atoms (Au⁰)[1].
-
Stabilizing (Capping) Agent: Once nanoparticles form, citrate ions (the deprotonated form of this compound) adsorb onto their surface[1][2]. This imparts a negative surface charge, creating electrostatic repulsion between particles that prevents them from aggregating or clumping together[1].
-
pH Controller: this compound acts as a buffer, influencing the pH of the reaction mixture. Since it is a triprotic acid, its dissociation and charge state are pH-dependent, which in turn affects the stability and final size of the nanoparticles.
-
Complexing Agent: Citrate ions can form complexes with metal ions, such as silver, influencing the reaction rate and subsequent particle growth.
Q2: How does changing the this compound concentration affect nanoparticle size?
Generally, an inverse relationship is observed: increasing the concentration of this compound leads to smaller nanoparticles. This is because a higher concentration of citrate ions is available to stabilize the nanoparticle surfaces as they form. Nanoparticles aggregate until their total surface area is small enough to be covered by the available citrate ions. Therefore, more citrate results in smaller, more numerous, and stable particles. However, this trend has limits. Excessively high concentrations can lead to increased ionic strength, which reduces colloidal stability and can cause aggregation, leading to effectively larger particle sizes.
Q3: What is the "ideal" molar ratio of this compound to the metal precursor?
The optimal molar ratio is highly dependent on the specific metal, desired nanoparticle size, and other reaction conditions like temperature and pH. There is no single universal ratio. For example, in the synthesis of silver nanoplates, increasing the molar ratio of citrate to silver ions ([cit]/[Ag⁺]) from 3 to 48 resulted in an increase in the average particle size. Conversely, for NiO nanoparticles, increasing the molar ratio of this compound to nickel nitrate was favorable for forming smaller particles. It is crucial to empirically determine the optimal ratio for each specific experimental system.
Q4: Can this compound be used for synthesizing different types of nanoparticles?
Yes, this compound is widely used in the synthesis of various metallic and metal oxide nanoparticles. Its effectiveness has been demonstrated for:
-
Gold (Au) Nanoparticles
-
Silver (Ag) Nanoparticles
-
Iron Oxide (Fe₃O₄) Nanoparticles
-
Nickel Oxide (NiO) Nanoparticles
Troubleshooting Guide
Q1: My nanoparticles are aggregating. What could be the cause and how can I fix it?
Aggregation is a common issue resulting from insufficient stabilization. Here are the likely causes and solutions:
-
Cause: Insufficient this compound Concentration. There may not be enough citrate ions to adequately cap the nanoparticle surfaces, leading to instability and clumping.
-
Solution: Increase the molar ratio of this compound to the metal precursor in your synthesis. Prepare a series of dispersions with varying citrate concentrations to find the optimal level for stability.
-
-
Cause: Incorrect pH. The stabilizing effect of this compound is pH-dependent. At low pH, the carboxyl groups of this compound can become protonated, reducing the negative surface charge and thus the electrostatic repulsion between particles.
-
Solution: Measure and adjust the pH of your dispersion to a neutral or slightly alkaline range (pH 7-9) using a suitable buffer. The stability of silver nanoparticles, for example, is significantly influenced by pH, with smaller particles often forming at higher pH values.
-
-
Cause: High Ionic Strength. High concentrations of salts in the reaction medium can shield the electrostatic repulsion provided by the citrate capping agent, leading to aggregation.
-
Solution: If possible, reduce the salt concentration in your buffer. Alternatively, consider dialyzing the nanoparticle dispersion against a buffer with lower ionic strength to remove excess ions.
-
-
Cause: Excessive Mechanical Energy. Vigorous stirring, shaking, or sonication can sometimes introduce enough energy to overcome the repulsive barrier, causing particles to aggregate.
-
Solution: Use gentle mixing methods like slow stirring or gentle inversion. If sonication is required for initial dispersion, use a bath sonicator with controlled power and duration to avoid localized high energy.
-
Q2: The size distribution of my nanoparticles is too broad (high polydispersity). How can I achieve a more uniform size?
A broad size distribution suggests that the nucleation and growth phases of synthesis are not well-controlled.
-
Cause: Slow Reagent Addition. If the reducing agent (this compound) is added too slowly, nucleation can occur over an extended period, leading to particles of varying ages and sizes.
-
Solution: Ensure rapid and uniform mixing when adding the this compound solution to the boiling metal salt solution. This promotes a single, short nucleation event, leading to more monodisperse particles.
-
-
Cause: Temperature Fluctuations. Inconsistent temperature during synthesis can affect the rates of reduction, nucleation, and growth, contributing to polydispersity.
-
Solution: Maintain a constant and uniform temperature throughout the reaction. For methods like the Turkevich synthesis, ensuring the solution is at a rolling boil before adding the citrate is critical.
-
-
Cause: Suboptimal Citrate-to-Metal Ratio. An incorrect ratio can lead to secondary nucleation or uncontrolled growth.
-
Solution: Systematically vary the this compound to metal precursor ratio to find the "sweet spot" that yields the narrowest size distribution for your system.
-
Q3: The final nanoparticle size is consistently larger/smaller than expected. How can I adjust it?
-
To Achieve Smaller Nanoparticles:
-
Increase this compound Concentration: A higher concentration of the capping agent generally leads to smaller particles.
-
Increase pH: For some systems, increasing the pH enhances the charge of the citrate ions, leading to stronger repulsion and smaller particles.
-
-
To Achieve Larger Nanoparticles:
-
Decrease this compound Concentration: Reducing the amount of stabilizer allows for more particle growth before the surface is fully capped.
-
Decrease pH: Lowering the pH can reduce the stabilizing effect of citrate, allowing particles to grow larger before repulsion stops the process. Be cautious, as this can also lead to aggregation.
-
Data on this compound Concentration and Nanoparticle Size
Table 1: Effect of this compound Concentration on Silver Nanoparticle (AgNP) Synthesis
| This compound Concentration | Average Particle Size | Observations |
| 0 mM | 50 nm | Spherical shape |
| 10 mM | > 50 nm (aggregated) | Quasi-spherical, some aggregation |
| 30 mM | Agglomerated | Decreased uniformity, significant agglomeration |
| 50 mM | Agglomerated | Larger crystallite sizes, morphology change |
| (Data synthesized from a study on green synthesis of AgNPs using grape leaf extract and this compound as a stabilizer) |
Table 2: Effect of Citrate to Silver Ion Molar Ratio ([cit]/[Ag⁺]) on Silver Nanoplate Growth
| Molar Ratio ([cit]/[Ag⁺]) | Reaction Rate (dλmax/dt) | Average Edge Length |
| 3 | 0.96 | ~100 nm |
| 6 | 0.96 | >100 nm |
| 12 | 0.79 | - |
| 24 | 0.23 | - |
| 48 | 0.10 | ~350 nm |
| (Data from a kinetic analysis of silver nanoplate synthesis) |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol is a widely used method for synthesizing spherical gold nanoparticles, typically in the 10-20 nm range.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (1%)
-
Deionized water
-
Glassware (Erlenmeyer flask, graduated cylinder)
-
Magnetic stir plate with heating capability
-
Magnetic stir bar
Procedure:
-
Place 50 mL of 1 mM HAuCl₄ solution into a clean Erlenmeyer flask with a magnetic stir bar.
-
Heat the solution on the stir plate until it reaches a rolling boil.
-
While the solution is boiling and stirring vigorously, quickly add 2 mL of 1% trisodium citrate solution.
-
Observe the color change. The solution will transition from a pale yellow to colorless, then to a deep red or burgundy color. This color change indicates the formation of gold nanoparticles.
-
Continue heating and stirring for approximately 10-15 minutes after the color change is complete to ensure the reaction has finished.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting colloidal gold solution in a clean, sealed glass container.
Visual Guides
Caption: General experimental workflow for nanoparticle synthesis using this compound.
Caption: Relationship between this compound concentration and synthesis outcomes.
Caption: Troubleshooting flowchart for nanoparticle aggregation issues.
References
strategies to prevent citric acid precipitation in buffers at low temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of citric acid-based buffers during low-temperature storage and experiments.
Troubleshooting Guide
Issue: My citrate buffer became cloudy or formed a precipitate after storage at 4°C or -20°C.
This is a common issue arising from the reduced solubility of buffer components at lower temperatures. Follow these steps to diagnose and resolve the problem.
Step 1: Initial Assessment
-
Visually inspect the buffer: Is it cloudy, or is there a distinct crystalline precipitate?
-
Note the storage temperature: Was it refrigerated (2-8°C) or frozen?
-
Record the buffer parameters: What are the concentration, pH, and composition (e.g., sodium citrate, this compound) of your buffer?
Step 2: Immediate Corrective Actions
-
Gentle Warming and Re-dissolving:
-
Slowly warm the buffer to room temperature.
-
Use a magnetic stirrer or gentle inversion to facilitate the re-dissolution of the precipitate. Do not heat aggressively , as this can alter the buffer's properties.
-
-
Verify pH:
-
After the buffer has returned to room temperature and the precipitate has dissolved, re-measure the pH. Temperature fluctuations can cause pH shifts.[1] Adjust if necessary.
-
-
Filtration:
-
If any particulate matter remains after warming, filter the buffer through a 0.22 µm filter to remove any undissolved particles before use.
-
Step 3: Long-Term Prevention Strategies
If precipitation is a recurring issue, consider the following strategies to improve the low-temperature stability of your citrate buffer.
Frequently Asked Questions (FAQs)
Q1: Why does my citrate buffer precipitate at low temperatures?
Citrate buffer precipitation at low temperatures is primarily due to the reduced solubility of its components, particularly the salt form (e.g., sodium citrate). As the temperature decreases, the capacity of water to keep these salts dissolved diminishes, leading to crystallization and precipitation. This phenomenon is often observed between 0°C and -10°C.
Q2: What are the main factors influencing citrate buffer precipitation?
Several factors can contribute to precipitation:
-
Concentration: Higher concentrations of citrate are more likely to precipitate as the solution becomes saturated at lower temperatures.
-
pH: The pH of the buffer determines the ratio of this compound to its conjugate base (citrate salts). The solubility of these species can differ.
-
Temperature: Solubility of this compound and its salts decreases as the temperature drops.
-
Presence of other solutes: High concentrations of other salts can reduce the solubility of the buffer components through the "salting-out" effect.
Q3: How can I prevent my citrate buffer from precipitating in the cold?
You can employ several strategies:
-
Lower the Buffer Concentration: If your experimental conditions permit, using a lower concentration of the citrate buffer is the simplest way to avoid reaching the saturation point at low temperatures.
-
Add a Co-solvent/Cryoprotectant: Incorporating co-solvents such as glycerol or ethanol can increase the solubility of buffer components at low temperatures and during freeze-thaw cycles.[2][3][4][5] Glycerol is often used at concentrations of 10-20% to prevent aggregation and freezing-related damage.
-
Use an Alternative Buffer: For applications requiring storage at low temperatures, consider using a buffer system with better solubility in the cold, such as an acetate buffer.
-
Prepare Fresh Buffer: If possible, preparing the buffer fresh before each experiment can circumvent issues related to long-term cold storage.
Q4: Will freezing and thawing affect the pH of my citrate buffer?
Yes, freezing can significantly alter the pH of your buffer. Citrate buffers have been observed to become more acidic upon freezing. This is due to the "freeze concentration" effect, where the crystallization of water concentrates the buffer components in the remaining liquid phase, leading to a shift in the equilibrium and thus the pH.
Q5: What are some alternative buffers for use at low temperatures in the pH 4-6 range?
If citrate buffer proves unsuitable for your low-temperature application, consider the following alternatives:
-
Acetate Buffer: This buffer system generally shows good solubility at low temperatures and is a common alternative to citrate in the acidic pH range.
-
Succinate Buffer: While it can crystallize during heating from a frozen state, it is another option for this pH range.
-
Histidine Buffer: While its buffering range is slightly higher, it is becoming increasingly common in biopharmaceutical formulations for its stability at low temperatures.
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL of water) | Molar Concentration (approx. M) |
| 10 | 117.4 | 6.11 |
| 20 | 146.0 | 7.60 |
| 30 | 180.9 | 9.42 |
| 40 | 220.0 | 11.45 |
| 50 | 259.0 | 13.48 |
| 60 | 301.0 | 15.67 |
| 80 | 382.5 | 19.91 |
Data compiled from various sources. Note that the solubility of this compound is very high in water and generally increases with temperature.
Table 2: Solubility of Sodium Citrate in Water
| Compound | Temperature (°C) | Solubility (g / 100 mL of water) |
| Trisodium Citrate (anhydrous) | 25 | 42.5 |
| Trisodium Citrate Dihydrate | 25 | ~72 |
Sodium citrate is also highly soluble in water. However, its solubility decreases at lower temperatures, leading to potential precipitation.
Experimental Protocols
Protocol 1: General Method for Preparing a Citrate Buffer with a Co-solvent
This protocol describes the preparation of a citrate buffer containing a co-solvent to enhance its stability at low temperatures. Glycerol is used as an example.
Materials:
-
This compound monohydrate
-
Trisodium citrate dihydrate
-
High-purity water
-
Glycerol
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of this compound monohydrate (21.01 g/L).
-
Prepare a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).
-
-
Mix Buffer Components:
-
In a beaker with a stir bar, combine the this compound and sodium citrate stock solutions in the appropriate ratio to achieve the desired pH. For example, for a pH 5.0 buffer, you might mix approximately 20.5 mL of 0.1 M this compound with 79.5 mL of 0.1 M sodium citrate.
-
-
Add Co-solvent:
-
While stirring, slowly add the desired volume of glycerol. To achieve a final concentration of 20% (v/v) glycerol in a total volume of 100 mL, add 20 mL of glycerol.
-
-
Adjust pH:
-
Allow the solution to equilibrate to the intended storage temperature (if practical) before making final pH adjustments with a strong acid (e.g., HCl) or base (e.g., NaOH). The pH of the buffer can be temperature-dependent.
-
-
Final Volume Adjustment:
-
Transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.
-
-
Sterilization and Storage:
-
Sterilize the buffer by filtering through a 0.22 µm filter. Store at the intended low temperature.
-
Protocol 2: Testing the Low-Temperature Stability of a Citrate Buffer
This protocol outlines a method to assess the stability of your prepared buffer.
Materials:
-
Prepared citrate buffer
-
Spectrophotometer or nephelometer
-
Calibrated pH meter
-
Temperature-controlled incubator or refrigerator/freezer
-
Sterile, transparent storage vessels (e.g., centrifuge tubes, vials)
Procedure:
-
Initial Measurements:
-
Before cooling, measure the initial pH and turbidity (absorbance at 600 nm) of the buffer at room temperature.
-
-
Low-Temperature Incubation:
-
Aliquot the buffer into the storage vessels.
-
Place the samples at the desired low temperature (e.g., 4°C or -20°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week), remove a sample from the low-temperature storage.
-
Allow the sample to equilibrate to room temperature.
-
Visually inspect for any precipitate.
-
Measure the pH and turbidity of the sample.
-
-
Data Analysis:
-
Compare the pH and turbidity measurements over time to the initial values. A significant increase in turbidity indicates precipitation.
-
Visualizations
Caption: Troubleshooting workflow for citrate buffer precipitation.
References
optimization of citric acid concentration for decalcification without tissue damage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of citric acid for decalcification, focusing on preserving tissue integrity for subsequent histological and molecular analyses.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using this compound for decalcification?
A1: this compound is considered a weak organic acid, which makes it a gentler decalcifying agent compared to strong mineral acids like hydrochloric or nitric acid.[1][2] Its primary advantage is the potential for good preservation of tissue morphology and cellular detail when used under optimized conditions.[3] Citrate-citric acid buffer solutions are noted for being slow but causing minimal to no damage to cells or tissues.[4]
Q2: Can this compound decalcification affect immunohistochemistry (IHC)?
A2: Yes, like other acid-based decalcifiers, this compound can potentially impact the antigenicity of tissues, which may affect IHC staining.[5] The extent of this effect depends on the concentration, duration of treatment, and the specific antigen being targeted. For sensitive applications requiring preservation of molecular elements, chelating agents like EDTA are often recommended, although they are significantly slower. A study using this compound for a short duration on small calcifications reported no alteration of antigenic properties.
Q3: How do I determine the endpoint of decalcification?
A3: Determining the correct endpoint is crucial to prevent tissue damage from over-decalcification. Methods to determine the endpoint include:
-
Physical testing: Gently bending or probing the specimen to check for flexibility.
-
Radiological examination (X-ray): This is a reliable method to visualize the remaining mineral content.
-
Chemical testing: A simple chemical test can be performed by adding ammonium oxalate to a sample of the used decalcifying solution (neutralized with ammonium hydroxide). The formation of a calcium oxalate precipitate indicates that calcium is still being removed from the tissue.
Q4: What is the recommended ratio of decalcifying solution volume to tissue volume?
A4: A large volume of decalcifying fluid relative to the tissue volume is recommended to ensure the concentration of the active agent does not become depleted as it reacts with calcium. A commonly suggested ratio is 20:1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor nuclear staining (lack of basophilia) | - Excessive decalcification time. - Use of a too highly concentrated acid solution. | - Strictly monitor the decalcification endpoint. - Reduce the concentration of the this compound solution. - Ensure the tissue was thoroughly washed after decalcification to remove residual acid. - Adjust staining times; for example, by prolonging the hematoxylin staining time. |
| Tissue swelling or maceration | - The decalcifying acid is too strong or concentrated. - Prolonged exposure to the decalcifying agent. | - Use a buffered this compound solution to maintain an optimal pH. - Reduce the concentration of the this compound. - Carefully determine the decalcification endpoint to avoid over-exposure. |
| Incomplete decalcification (hard tissue, difficulty sectioning) | - Insufficient decalcification time. - Depleted decalcifying solution. - Specimen is too thick. - Inadequate fixation prior to decalcification. | - Increase the duration of decalcification, checking the endpoint regularly. - Use a larger volume of decalcifying solution and change it daily. - Ensure bone slices are no more than 4-5 mm thick. - Proper fixation is crucial as it protects the tissue from the damaging effects of acid decalcification. |
| Tissue is difficult to section after decalcification | - Incomplete decalcification. - Presence of psammoma bodies or small calcifications. | - For incompletely decalcified blocks, surface decalcification can be performed by placing the exposed tissue surface in the decalcifying solution for 15-60 minutes. - A simple and rapid method using this compound alone has been described for removing small calcium deposits without altering tissue antigenicity. |
Experimental Protocols
Protocol 1: this compound Decalcification of Heart Valves
This protocol is based on a study that successfully decalcified human heart valves with good morphological preservation.
-
Fixation: Fix the tissue specimens in a 0.625% glutaraldehyde solution in phosphate-buffered saline (PBS) at +4°C for 48 hours.
-
Rinsing: Rinse the fixed tissues with a 0.9% NaCl solution.
-
Decalcification: Immerse the tissues in a 3.8% this compound solution with a pH adjusted to 7.4. The decalcification should be carried out for 48 hours at +37°C.
-
Post-Decalcification Rinsing: Rinse the decalcified tissues with a 0.9% NaCl solution.
-
Further Fixation: Transfer the tissues to a fresh solution of 0.625% glutaraldehyde in phosphate buffer at 37°C for an additional 3 days.
-
Processing: The tissue is now ready for standard histological processing.
Protocol 2: Citrate-Buffered Formic Acid Decalcification
This is a commonly used buffered weak acid decalcification method that is gentler on tissues than strong acids.
-
Fixation: Ensure the bone specimen is thoroughly fixed in 10% neutral buffered formalin. The thickness of the bone should ideally not exceed 3-5 mm.
-
Washing: Wash the fixed specimen in running tap water for at least 10 minutes.
-
Decalcification Solution Preparation: Prepare a formic acid-citrate buffer. An example formulation is:
-
Formic Acid (90%): 50 ml
-
Sodium Citrate: 20 g
-
Distilled Water: to 1000 ml
-
-
Decalcification: Submerge the fixed bone in the decalcifying solution at a volume-to-tissue ratio of at least 20:1. Change the solution daily.
-
Endpoint Determination: Check for the endpoint of decalcification regularly. For light bone, check every 30-60 minutes; for compact bone, check every 1-2 hours.
-
Neutralization: After decalcification is complete, neutralize the acid by washing the tissue thoroughly in running tap water for several hours or by soaking in a solution of sodium bicarbonate.
-
Processing: Proceed with standard tissue processing for paraffin embedding.
Data Summary
Table 1: Comparison of this compound-Based Decalcification Protocols
| Parameter | Protocol 1: this compound for Heart Valves | Protocol 2: Citrate-Buffered Formic Acid | Notes |
| Primary Agent | 3.8% this compound | Formic Acid | Protocol 1 uses this compound as the sole decalcifying agent. Protocol 2 uses formic acid buffered with citrate. |
| pH | 7.4 | Acidic | The neutral pH of Protocol 1 is very gentle on tissues. |
| Temperature | +37°C | Room Temperature (18-30°C) | Increased temperature can speed up decalcification but also risks tissue damage if not carefully controlled. |
| Duration | 48 hours | Variable (hours to days, depending on tissue) | Duration is highly dependent on the size and density of the calcified tissue. |
| Key Advantage | Demonstrated good morphological preservation of soft tissue with calcifications. | A good balance between speed and preservation of cellular morphology. | The choice of protocol depends on the tissue type and the subsequent analyses to be performed. |
Visualized Workflows
Caption: General workflow for this compound-based decalcification.
Caption: Troubleshooting logic for common decalcification issues.
References
- 1. Qualitative Histological Evaluation of Various Decalcifying Agents on Human Dental Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Decalcification [leicabiosystems.com]
- 3. anatoljcardiol.com [anatoljcardiol.com]
- 4. actascientific.com [actascientific.com]
- 5. [Comparison of two different tissue decalcification methods for immunohistochemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Assay Results with Citrate Buffer
Welcome to the technical support center for troubleshooting assays utilizing citrate buffer. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Buffer Preparation and Storage
Q1: My assay results are inconsistent. Could my citrate buffer preparation be the cause?
A1: Yes, improper buffer preparation is a frequent source of variability. Key factors to control are the purity of reagents, accuracy of measurements, and the final pH adjustment. For consistent results, always use high-purity water and analytical grade reagents.
Q2: What is the correct way to prepare a 0.1 M citrate buffer at a specific pH?
A2: There are two common methods for preparing citrate buffer.
-
Method 1: Using Citric Acid and Trisodium Citrate. This method involves mixing stock solutions of 0.1 M this compound and 0.1 M trisodium citrate in specific ratios to achieve the desired pH.
-
Method 2: Using a Single Component and Adjusting pH. You can prepare a solution of either this compound or sodium citrate and adjust the pH to the desired value using a strong acid (like HCl) or a strong base (like NaOH).[1][2]
A slight cloudiness or "milky" appearance of the buffer after heating during antigen retrieval in immunohistochemistry (IHC) can be an indicator of the correct buffer pH (around 6.0) and that the protocol is proceeding as expected.[3] However, significant precipitation may indicate other issues.
Q3: How should I store my citrate buffer and for how long is it stable?
A3: Prepared citrate buffer can generally be stored at room temperature for up to 3 months or at 4°C for longer storage.[1][2] Some sources suggest a shelf life of up to 12 months when stored in a tightly sealed container at room temperature. To prevent microbial growth, especially for long-term storage, sterile filtration (0.2 µm filter) is recommended. Always label the buffer with the preparation date.
| Storage Condition | Recommended Shelf Life |
| Room Temperature | Up to 3 months (or up to 12 months in a tightly sealed container) |
| 4°C | Longer than 3 months |
pH-Related Issues
Q4: I observe a drift in my assay results when experiments are run at different temperatures. Is the pH of citrate buffer sensitive to temperature changes?
A4: Yes, the pH of citrate buffer can be affected by temperature. While it is generally considered to have a weak dependence on temperature in the solution state, significant changes can occur, particularly during freezing or heating.
-
Heating: During thermal processes like antigen retrieval in IHC, the pH can shift. One study showed a pH increase of approximately +0.37 for a 0.05 M citrate buffer when heated from 20°C to 130°C.
-
Freezing: Citrate buffers tend to acidify upon cooling and freezing. This is crucial to consider if your samples or reagents are frozen in citrate buffer.
This temperature-dependent pH shift can alter enzyme activity or antibody-antigen binding, leading to inconsistent results.
Q5: I diluted my concentrated citrate buffer stock, and the pH changed. Is this normal?
A5: Yes, a slight increase in pH upon dilution of an acidic citrate buffer with water is expected. This is due to the dilution of the buffer components and the addition of water, which is relatively more basic. The effect is generally small but can be significant if large dilutions are made. It is always best practice to verify the pH of the final working solution after dilution.
Interference and Compatibility
Q6: My enzyme-based assay is showing lower than expected activity. Could the citrate buffer be interfering?
A6: Yes, citrate is a known metal chelator, meaning it can bind to metal ions. If your enzyme requires a divalent metal ion (e.g., Mg²⁺, Ca²⁺, Zn²⁺) as a cofactor for its activity, the chelating effect of citrate can inhibit the enzyme, leading to reduced activity and inconsistent results.
Troubleshooting Steps:
-
Check the literature for your enzyme to see if it requires metal ion cofactors.
-
Consider switching to a non-chelating buffer like HEPES or MOPS if metal ion interference is suspected.
-
If citrate buffer must be used, you may need to supplement the assay with additional metal ions to overcome the chelation effect.
Q7: I'm seeing unexpected modifications on my protein therapeutic after storage in citrate buffer. What could be the cause?
A7: In the presence of light and trace amounts of metal ions (like iron), citrate can undergo photochemical degradation. This degradation can produce reactive species that covalently modify proteins, leading to adduct formation on lysine residues and N-termini. This can impact protein stability, potency, and lead to inconsistent analytical results.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Citrate Buffer (pH 6.0)
This protocol is commonly used for antigen retrieval in immunohistochemistry.
Materials:
-
Trisodium citrate dihydrate (M.W. 294.1 g/mol )
-
Deionized or distilled water
-
1.0 N HCl
-
pH meter
-
Graduated cylinders and beakers
-
Stir plate and stir bar
Procedure:
-
Weigh out 2.94 grams of trisodium citrate dihydrate.
-
Dissolve the trisodium citrate dihydrate in approximately 900 mL of deionized water.
-
Stir the solution until the salt is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add 1.0 N HCl to the solution while monitoring the pH. Continue adding HCl until the pH reaches 6.0.
-
Add 0.5 mL of Tween-20 (optional, for reducing surface tension).
-
Bring the final volume to 1.0 L with deionized water.
-
Store the buffer at room temperature for up to 3 months or at 4°C for longer storage.
Visual Troubleshooting Guides
Below are diagrams to help visualize common troubleshooting workflows and the chemical principles behind citrate buffer functionality.
Caption: A decision tree for troubleshooting inconsistent assay results.
Caption: Factors affecting the chemical equilibrium of citrate buffer.
References
Technical Support Center: Shelf Life of Laboratory-Prepared Citric Acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf life of laboratory-prepared citric acid solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a laboratory-prepared this compound solution?
A1: The shelf life of a this compound solution depends on several factors, including concentration, storage temperature, exposure to light, and the presence of microorganisms. While solid this compound has a shelf life of three to five years, aqueous solutions are less stable.[1][2] A 0.8 M this compound solution stored at 4°C has been shown to be stable for at least 28 days, with 98.4% of the initial concentration remaining. Another study indicated that a pH 1 this compound solution can remain stable for up to five months under controlled conditions.
Q2: What are the primary factors that cause this compound solutions to degrade?
A2: The primary factors leading to the degradation of this compound solutions are:
-
Temperature: Elevated temperatures can accelerate the decomposition of this compound.[3] Significant thermal decomposition begins to occur at temperatures above 175°C.[4]
-
Microbial Contamination: Bacteria, yeasts, and fungi can utilize citrate as a carbon source, leading to a decrease in the concentration of the acid. Dilute solutions are particularly susceptible to microbial growth.
-
Exposure to Light and Air: While less critical than temperature and microbial growth, prolonged exposure to light and air can contribute to gradual degradation.[1]
-
pH: The stability of this compound can be influenced by the pH of the solution.
Q3: How can I visually identify a degraded this compound solution?
A3: Visual signs of degradation in a this compound solution can include:
-
Discoloration: A yellowing of the solution can indicate chemical degradation, particularly at elevated temperatures.
-
Cloudiness or Presence of Particulates: This often suggests microbial contamination.
-
Gas Formation: Bubbles may indicate microbial metabolic activity.
Q4: Is it necessary to sterilize the water used for preparing this compound solutions?
A4: For applications requiring long-term stability and to prevent microbial degradation, it is highly recommended to use sterile, purified water (e.g., distilled or deionized water). This is particularly important for dilute solutions or those that will be stored for an extended period.
Q5: Can I use a standard laboratory refrigerator for storing my this compound solutions?
A5: Yes, storing this compound solutions in a standard laboratory refrigerator at approximately 4°C is a recommended practice to inhibit microbial growth and slow down chemical degradation. One study demonstrated the stability of a 0.8 M this compound solution for 28 days at this temperature.
Troubleshooting Guides
Issue 1: The concentration of my this compound solution has decreased over time.
| Possible Cause | Troubleshooting Step |
| Microbial Contamination | Visually inspect the solution for cloudiness or particulates. Perform a microbial count to confirm contamination. If contaminated, discard the solution and prepare a fresh batch using sterile water and aseptic techniques. Consider adding a preservative if appropriate for your application. |
| Chemical Degradation | Review the storage conditions. Ensure the solution is stored in a tightly sealed, opaque container at a low temperature (e.g., 4°C). Avoid storing in direct sunlight or at room temperature for extended periods. |
| Evaporation | Ensure the storage container is tightly sealed to prevent the evaporation of water, which would concentrate the solution. However, if the concentration has decreased, this is less likely to be the primary cause. |
Issue 2: My this compound solution has turned yellow.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | This is a likely cause if the solution has been exposed to high temperatures. Discard the solution and ensure future batches are stored at a consistently low temperature. |
| Reaction with Contaminants | The discoloration could be due to a reaction with metallic ions or other impurities. Ensure high-purity this compound and purified water are used for preparation. Use clean, dedicated glassware. |
Issue 3: I observe microbial growth (cloudiness, sediment) in my solution.
| Possible Cause | Troubleshooting Step |
| Non-sterile Preparation | Prepare a fresh solution using sterile water and ensure all glassware is sterilized before use. Employ aseptic techniques during preparation. |
| Improper Storage | Store the solution at 4°C to inhibit microbial growth. For long-term storage, consider preparing single-use aliquots to avoid repeated introduction of contaminants. |
Data Presentation
Table 1: Stability of this compound Solutions Under Different Conditions
| Concentration | pH | Storage Temperature | Duration | Remaining this compound (%) | Reference |
| 0.8 M | - | 4°C | 28 days | 98.4 ± 1.8 | |
| - | 1 | Not specified | 5 months | Stable |
Table 2: Microbial Degradation of Citrate at High pH
| Initial pH | Electron Acceptor | Incubation Time (days) | Citrate Removal (%) |
| 10 | Nitrate | 50 | >95 |
| 11 | Nitrate | 50 | >95 |
| 10.2 | Fe(III) | 180 | ~15 |
| 10.8 | Fe(III) | 180 | ~15 |
| 11.7 | Fe(III) | 180 | ~19 |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution (e.g., 0.1 M)
Materials:
-
This compound (anhydrous, analytical grade)
-
Purified water (distilled or deionized)
-
Volumetric flask (e.g., 1000 mL)
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound. The molecular weight of anhydrous this compound (C₆H₈O₇) is 192.12 g/mol . For a 0.1 M solution in 1000 mL, you will need 19.212 g.
-
Accurately weigh the calculated mass of this compound using an analytical balance.
-
Transfer the weighed this compound into a 1000 mL volumetric flask.
-
Add a portion of purified water to the flask (approximately half the final volume) and swirl to dissolve the solid completely.
-
Once the this compound is fully dissolved, carefully add more purified water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Determination of this compound Concentration by Titration
Materials:
-
This compound solution (sample)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Burette
-
Pipette
-
Erlenmeyer flask
-
Retort stand and clamp
Procedure:
-
Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are in the tip. Record the initial burette reading.
-
Pipette a known volume (e.g., 25.00 mL) of the this compound solution into an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Slowly add the NaOH solution from the burette to the this compound solution while constantly swirling the flask.
-
Continue adding NaOH dropwise as a pink color starts to appear and persist for longer periods.
-
The endpoint is reached when a single drop of NaOH solution causes a faint but permanent pink color to persist for at least 30 seconds.
-
Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
-
Repeat the titration at least two more times for accuracy.
Calculation: The concentration of this compound can be calculated using the following formula, keeping in mind that this compound is a triprotic acid (1 mole of this compound reacts with 3 moles of NaOH):
Molarity of this compound = (Molarity of NaOH × Volume of NaOH) / (3 × Volume of this compound)
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Instrumentation and Conditions (Example):
-
HPLC System: With a UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A simple mobile phase can consist of an aqueous buffer like 0.05% sulfuric acid in water mixed with a small percentage of an organic solvent like acetonitrile (e.g., 5%).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known this compound concentrations.
-
Sample Preparation: Filter the this compound solution to be analyzed through a 0.45 µm syringe filter to remove any particulate matter.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample into the HPLC system and record the peak area for this compound.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: A simplified chemical degradation pathway of this compound.
Caption: Experimental workflow for stability testing of this compound solutions.
Caption: Troubleshooting decision tree for degraded this compound solutions.
References
Technical Support Center: Optimizing Citric Acid to Metal Ion Ratios for Stable Chelate Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citric acid as a chelating agent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to metal ions for stable chelate formation?
The optimal molar ratio is highly dependent on the specific metal ion, its oxidation state, and the solution's pH. While a 1:1 molar ratio is a common starting point for many divalent metal ions, it is not universally optimal. For instance, with iron (III), stable complexes can include monoiron dicitrate species, indicating a 1:2 (metal:citrate) ratio might be more effective under certain conditions.[1][2] Research has also shown that for iron (II), a this compound to iron ratio of 1:4 can be effective, preventing the formation of dimers and leaving no free this compound in the solution.[3][4] It is crucial to determine the optimal ratio experimentally for each specific system.
Q2: How does pH affect the stability of this compound-metal chelates?
pH is a critical factor in the stability of citrate-metal complexes.[5] this compound is a triprotic acid, meaning it can lose three protons. Its chelating ability is significantly enhanced at neutral to alkaline pH, where its carboxyl groups are deprotonated, making the citrate ion a more effective electron donor. In acidic conditions (low pH), this compound is protonated, which reduces its capacity to bind to metal ions. The speciation of the metal-citrate complex also changes with pH; for example, with ferric citrate, lower pH values favor the formation of oligomeric species, while higher pH values favor mononuclear complexes.
Q3: What role does temperature play in the stability of these chelates?
Temperature can influence the stability of this compound-metal chelates. Generally, an increase in temperature can increase the rate of complex formation. However, excessively high temperatures can lead to the degradation of this compound, which will, in turn, reduce its effectiveness as a chelating agent. The optimal temperature will depend on the specific metal ion and the application.
Q4: Can other ions in my solution interfere with chelate formation?
Yes, the presence of competing ions can significantly impact the stability of this compound complexes. For example, in hard water, calcium and magnesium ions can compete with the target metal ion for binding sites on the citrate molecule, reducing the chelation efficiency for the target metal. It is important to consider the entire ionic composition of your solution when optimizing your chelation experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate formation upon adding this compound or adjusting pH. | - The solubility limit of the metal-citrate complex has been exceeded. - The pH is not optimal for the solubility of the specific metal-citrate species being formed. - The metal salt itself is precipitating before chelation can occur. | - Adjust the concentration of the metal ion or this compound. - Systematically vary the pH to find the range of maximum solubility for your complex. - Ensure the initial metal salt is fully dissolved before adding this compound. |
| Low chelation efficiency or incomplete complex formation. | - The molar ratio of this compound to the metal ion is not optimal. - The pH of the solution is too low, leading to protonated this compound with reduced chelating ability. - The presence of competing ions is interfering with the chelation of the target metal ion. - Insufficient reaction time or inadequate mixing. | - Perform a titration experiment, varying the molar ratio of this compound to the metal ion to find the optimum. - Gradually increase the pH of the solution and monitor the extent of chelation. - If possible, remove or minimize the concentration of competing ions. - Increase the reaction time and ensure vigorous stirring. |
| Inconsistent or non-reproducible results. | - Inaccurate measurement of reagents. - Fluctuations in pH or temperature during the experiment. - Degradation of this compound stock solution over time. | - Calibrate all measuring equipment. - Use a buffered solution to maintain a stable pH. - Monitor and control the temperature throughout the experiment. - Prepare fresh this compound solutions for each set of experiments. |
| Difficulty in characterizing the formed chelate. | - The formation of multiple metal-citrate species in solution. - The analytical technique used is not suitable for the specific complex. | - Utilize techniques like mass spectrometry or EPR spectroscopy to identify the different species present. - Employ a combination of analytical methods for a comprehensive characterization, such as UV-Vis spectroscopy, FTIR, and HPLC. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound to Metal Ion Ratio using UV-Vis Spectrophotometry (Job's Plot)
This method allows for the determination of the stoichiometry of a metal-ligand complex.
Materials:
-
Stock solution of the metal ion of interest (e.g., 10 mM)
-
Stock solution of this compound (e.g., 10 mM)
-
pH meter
-
UV-Vis spectrophotometer
-
Cuvettes
-
Appropriate buffer solution
Procedure:
-
Prepare a series of solutions with a constant total concentration of metal ion and this compound but with varying mole fractions of each. For example, prepare 11 solutions in 10 mL volumetric flasks, keeping the total moles of (metal + this compound) constant. The mole fraction of the metal ion will range from 0 to 1.0 in increments of 0.1.
-
Add the appropriate buffer to each flask to maintain a constant pH.
-
Allow the solutions to equilibrate for a set amount of time with constant stirring.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-citrate complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.
-
Plot the absorbance versus the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 suggests a 1:1 complex, while a peak at 0.33 suggests a 1:2 (metal:citrate) complex.
Protocol 2: Preparation and Quantification of a this compound-Iron (II) Chelate
This protocol is adapted from a method for preparing ferrous chelates.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Anhydrous this compound
-
Nitrogen gas
-
Heat-resistant, sealed reaction vessels
-
Shaking incubator or water bath with agitation
-
Refrigerator
-
High-Performance Liquid Chromatography (HPLC) system
-
Flame Atomic Absorption Spectrometer (FAAS)
Procedure:
-
Preparation: In a heat-resistant bottle, mix anhydrous this compound and FeSO₄·7H₂O at the desired molar ratio (e.g., 1:1, 1:2, 1:3, 1:4) in deionized water.
-
Inert Atmosphere: Flush the bottle with nitrogen gas to create an inert atmosphere and prevent the oxidation of Fe(II) to Fe(III).
-
Reaction: Tightly seal the bottle and place it in a shaking incubator or water bath at approximately 50°C for 24 hours with continuous agitation.
-
Crystallization: After 24 hours, transfer the bottle to a refrigerator to allow for the crystallization of any unreacted components.
-
Quantification of Free this compound (HPLC): Analyze the supernatant to determine the concentration of any remaining free this compound. This can be done using an HPLC system with a suitable column and mobile phase for organic acid analysis.
-
Quantification of Free Iron (FAAS): Analyze the supernatant for the concentration of free iron ions using a Flame Atomic Absorption Spectrometer.
-
Chelation Efficiency Calculation: The chelation efficiency can be calculated by comparing the initial amounts of this compound and iron with the amounts of free this compound and iron remaining in the solution after the reaction.
Data Presentation
Table 1: Stability Constants (log K) of Citrate Complexes with Various Metal Ions
| Metal Ion | log K₁ | Conditions | Reference |
| Ca²⁺ | 3.5 | 25 °C, 0.1 M KNO₃ | (Implied) |
| Cu²⁺ | 6.1 | 25 °C, 0.1 M KNO₃ | |
| Fe²⁺ | 4.4 | 25 °C, 0.1 M KNO₃ | |
| Fe³⁺ | 11.4 | 25 °C, 0.1 M KNO₃ | |
| Ni²⁺ | 5.11 | 20 °C, 0.1 M KCl | (Referenced) |
| Co²⁺ | 4.80 | 20 °C, 0.1 M KCl | (Referenced) |
Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and pH. The values presented here are for comparison under the specified conditions.
Visualizations
Caption: Experimental workflow for optimizing this compound-metal ion chelation.
Caption: A logical troubleshooting guide for chelation experiments.
Caption: The effect of pH on the speciation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Are this compound-Iron II Complexes True Chelates or Just Physical Mixtures and How to Prove This? [mdpi.com]
- 4. Are this compound-Iron II Complexes True Chelates or Just Physical Mixtures and How to Prove This? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound as a Chelating Agent in Industrial Applications [thinkdochemicals.com]
Validation & Comparative
A Comparative Guide to Citrac Acid versus EDTA for Bone Tissue Decalcification
In the realm of histological and molecular analysis of bone tissue, the effective removal of calcium minerals, or decalcification, is a critical preparatory step. The choice of decalcifying agent can significantly impact tissue integrity, cellular morphology, and the preservation of biomolecules for subsequent analyses. This guide provides a detailed comparison of two common chelating agents used for decalcification: citric acid and ethylenediaminetetraacetic acid (EDTA).
Performance Comparison: this compound vs. EDTA
While both this compound and EDTA function by binding to calcium ions, their efficacy and impact on bone tissue differ. A systematic review of studies comparing the two, primarily in the context of root canal decalcification, suggests that while both are effective, there is a lack of consensus on which is definitively superior, indicating that the optimal choice may be application-dependent[1][2].
Quantitative Data Summary
Direct quantitative comparative studies on bone tissue for histological processing are limited. The following table summarizes available data, primarily extrapolated from studies on dentin and bone demineralization.
| Parameter | This compound | EDTA (Ethylenediaminetetraacetic acid) | Source(s) |
| Decalcification Rate | Generally considered faster than EDTA, but slower than strong acids. | Slow; can take from days to weeks depending on tissue size and density.[3][4][5] | |
| Tissue Morphology Preservation | Good, with some reports of cellular swelling. Considered to cause minimal tissue damage. | Excellent preservation of cellular and structural details. | |
| Staining Quality (H&E) | Generally good nuclear and cytoplasmic staining. | Excellent preservation of staining affinity, providing good nuclear and cytoplasmic detail. | |
| Immunohistochemistry (IHC) Compatibility | Reported to preserve antigenic properties. | Considered the gold standard for preserving antigenicity for IHC. | |
| Nucleic Acid Preservation | Less data available, but acid-based decalcifiers can potentially damage nucleic acids. | Superior preservation of DNA and RNA compared to acid-based decalcifiers. |
Mechanism of Action: Chelation
Both this compound and EDTA are chelating agents, meaning they form stable, water-soluble complexes with metal ions, in this case, calcium (Ca²⁺).
-
This compound: As a tricarboxylic acid, this compound can bind to calcium ions present in the hydroxyapatite crystals of bone, forming calcium citrate. This process is pH-dependent and is more effective in an acidic environment.
-
EDTA: Ethylenediaminetetraacetic acid is a powerful chelating agent that can form a stable complex with calcium ions at a neutral pH. This gentle action at a physiological pH is key to its excellent preservation of tissue morphology.
Experimental Protocols
This compound Decalcification Protocol (General)
A standardized protocol for this compound decalcification of bone for histology is not as commonly cited as EDTA protocols. However, a general procedure can be outlined based on its use in various demineralization applications.
-
Fixation: Thoroughly fix the bone specimen in 10% neutral buffered formalin for 24-48 hours. The fixative volume should be at least 10 times the tissue volume.
-
Washing: Rinse the fixed specimen in running tap water for 1-4 hours to remove excess fixative.
-
Decalcification Solution: Prepare a 10% solution of this compound in distilled water. The pH can be adjusted to around 4.5 using a buffer like sodium citrate to optimize decalcification while minimizing tissue damage.
-
Decalcification: Immerse the specimen in the this compound solution at room temperature. The volume of the decalcifying solution should be at least 20 times the volume of the tissue. Agitation can help to speed up the process.
-
Solution Change: Change the solution every 24-48 hours.
-
Endpoint Determination: Check for the endpoint of decalcification daily. This can be done by physical testing (gently bending the tissue) or radiographic methods (X-ray).
-
Neutralization: Once decalcification is complete, wash the tissue thoroughly in running tap water for several hours to remove the acid. Neutralize the tissue by immersing it in a 5% sodium sulfate solution for 12 hours.
-
Processing: The tissue can now be processed for paraffin embedding.
EDTA Decalcification Protocol
-
Fixation: Fix the bone specimen in 10% neutral buffered formalin for 24-48 hours.
-
Washing: Rinse the fixed specimen with running tap water for 1-4 hours.
-
Decalcification Solution: Prepare a 14% solution of disodium EDTA in distilled water. Adjust the pH to 7.2-7.4 with sodium hydroxide.
-
Decalcification: Place the specimen in the EDTA solution at room temperature or at 4°C to further minimize tissue damage. Use a volume of at least 20 times that of the tissue and provide gentle agitation.
-
Solution Change: Change the EDTA solution every 3-5 days.
-
Endpoint Determination: The endpoint is typically determined by physical flexibility or X-ray analysis. This can take several days to weeks.
-
Washing: After decalcification, wash the tissue in running tap water for at least 24 hours to remove all traces of EDTA.
-
Processing: Proceed with standard tissue processing for paraffin embedding.
Visualizing the Process
Calcium Chelation Mechanisms
Caption: Chelation of Calcium by this compound and EDTA.
Experimental Workflow for Bone Decalcification
References
comparative analysis of citric acid and other organic acids as crosslinking agents
In the development of biomaterials for drug delivery, tissue engineering, and other biomedical applications, achieving optimal mechanical strength, stability, and biocompatibility is paramount. Crosslinking—the process of forming chemical bonds between polymer chains—is a fundamental technique used to enhance these properties. The choice of a crosslinking agent is critical, as it directly influences the final characteristics and safety of the material. This guide provides a comparative analysis of citric acid, a widely recognized "green" crosslinker, against other organic and synthetic alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound Crosslinking
This compound, a tricarboxylic acid naturally found in citrus fruits, is a non-toxic and cost-effective crosslinking agent.[1] Its mechanism typically involves a heat-catalyzed esterification reaction. Upon heating, this compound forms a cyclic anhydride intermediate. This reactive anhydride then reacts with hydroxyl (-OH) groups present in polysaccharides (like cellulose, starch, or polyvinyl alcohol) or amine (-NH2) groups in proteins (like gelatin or chitosan) to form stable ester or amide bonds, creating a robust three-dimensional polymer network.[2][3]
References
A Comparative Analysis of Citric Acid's Chelation Efficacy Against Other Prominent Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelation efficiency of citric acid against other well-established chelating agents, namely Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Dimercaptosuccinic acid (DMPS). The following sections present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying biochemical and experimental processes.
Comparative Efficacy of Chelating Agents
The selection of an appropriate chelating agent is contingent upon the specific heavy metal of concern, the biological or environmental matrix, and the desired therapeutic or remedial outcome. While synthetic chelators like EDTA have historically been the standard, there is growing interest in the efficacy and environmental profile of naturally occurring compounds such as this compound.
Quantitative Data Summary
The following table summarizes the chelation efficiency of this compound in comparison to EDTA and DTPA for the removal of lead (Pb) and cadmium (Cd) from contaminated soil and water. The data is presented as the Maximum Equilibrium Activation Effect (MEAE) and percentage of metal removal from aqueous solutions.
| Chelating Agent | Heavy Metal | Chelation Efficiency (%) | Study Context |
| This compound | Lead (Pb) | 50.03 (MEAE)[1] | Soil Remediation |
| 68 (at 0.1M) | Water Remediation | ||
| Cadmium (Cd) | 76.11 (MEAE)[1] | Soil Remediation | |
| 75 (at 0.1M) | Water Remediation | ||
| Mercury (Hg) | 62.8 (at 0.1M) | Water Remediation | |
| Arsenic (As) | 51.1 (at 0.1M)[2] | Sediment Remediation | |
| EDTA | Lead (Pb) | 90.91 (MEAE)[1] | Soil Remediation |
| 74 (at 0.1M) | Water Remediation | ||
| Cadmium (Cd) | 86.96 (MEAE)[1] | Soil Remediation | |
| 65 (at 0.1M) | Water Remediation | ||
| Mercury (Hg) | 64.1 (at 0.1M) | Water Remediation | |
| DTPA | Lead (Pb) | 89.13 (MEAE) | Soil Remediation |
| Cadmium (Cd) | 85.39 (MEAE) | Soil Remediation |
Note: A direct quantitative comparison for DMPS with this compound in a similar experimental setup for mercury and arsenic was not found in the reviewed literature. However, DMPS is a well-established and potent chelator for mercury and arsenic in clinical settings. This compound has demonstrated a notable ability to mobilize arsenic from sediments.
Experimental Protocols
To provide a framework for the validation of chelation efficiency, a detailed protocol for a competitive in vitro chelation assay is outlined below. This method can be adapted to compare various chelating agents against different heavy metals.
In Vitro Competitive Chelation Assay
Objective: To determine the relative chelation efficiency of this compound against other chelating agents for a specific heavy metal in a controlled in vitro environment.
Materials:
-
Heavy Metal Standard Solutions: 1000 ppm stock solutions of the heavy metal of interest (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂, NaAsO₂) in deionized water.
-
Chelating Agent Solutions: Equimolar solutions (e.g., 10 mM) of this compound, EDTA, DTPA, and DMPS in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4).
-
Indicator Dye: A metal indicator dye that forms a colored complex with the heavy metal of interest (e.g., Xylenol Orange for Pb, Murexide for Cd).
-
Buffer Solution: HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Spectrophotometer: Capable of measuring absorbance in the visible range.
-
96-well microplates.
Procedure:
-
Preparation of Metal-Indicator Complex: In a microcentrifuge tube, mix a specific volume of the heavy metal standard solution with the indicator dye in the buffer solution. The concentrations should be optimized to yield a measurable absorbance in the desired range.
-
Competitive Reaction:
-
To individual wells of a 96-well microplate, add a fixed volume of the pre-formed metal-indicator complex.
-
Add increasing concentrations of the chelating agent to be tested (e.g., this compound, EDTA, DTPA, DMPS) to the wells.
-
Include a control well with the metal-indicator complex and buffer only.
-
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 30 minutes) to allow the chelation reaction to reach equilibrium.
-
Absorbance Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for the metal-indicator complex using a spectrophotometer.
-
Data Analysis:
-
The decrease in absorbance is proportional to the amount of heavy metal chelated by the test agent, which displaces the indicator dye.
-
Calculate the percentage of metal chelation using the following formula:
where A_control is the absorbance of the control well and A_sample is the absorbance of the well with the chelating agent.
-
Plot the chelation efficiency against the concentration of the chelating agent to determine the EC₅₀ (the concentration of the chelating agent that produces 50% of the maximum chelation effect). A lower EC₅₀ value indicates a higher chelation efficiency.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by heavy metal toxicity and a generalized workflow for evaluating chelation efficiency.
Caption: Heavy metal-induced oxidative stress pathway.
Caption: Experimental workflow for chelation efficiency.
References
A Comparative Study: Citric Acid Versus Nitric Acid for Passivation of Stainless Steel
For researchers, scientists, and drug development professionals, ensuring the complete passivation of stainless steel surfaces is critical for preventing corrosion and maintaining product purity. The choice of passivating agent has significant implications for efficacy, safety, and environmental impact. This guide provides an objective comparison of citric acid and nitric acid passivation, supported by experimental data, to inform the selection of the most appropriate method for your specific needs.
Traditionally, nitric acid has been the industry standard for passivating stainless steel.[1][2][3] However, growing environmental and safety concerns have led to the increasing adoption of this compound as a more sustainable alternative.[1][4] Both acids aim to remove free iron from the surface of stainless steel and promote the formation of a passive, chromium-rich oxide layer that imparts corrosion resistance.
Performance Comparison: A Data-Driven Analysis
The effectiveness of passivation is primarily determined by the resulting surface chemistry, specifically the ratio of chromium to iron (Cr/Fe) in the passive layer, and the subsequent corrosion resistance of the treated stainless steel.
Studies have shown that this compound passivation can produce a higher Cr/Fe ratio on the surface of stainless steel compared to nitric acid. This is attributed to the chelating action of this compound, which selectively removes iron ions without aggressively attacking the chromium. In contrast, nitric acid, a strong oxidizing agent, can dissolve both iron and chromium, potentially leading to a less enriched chromium surface.
The following tables summarize key quantitative data from various studies comparing the two passivation methods.
Table 1: Surface Chemistry Analysis
| Parameter | This compound Passivation | Nitric Acid Passivation | Source(s) |
| Chromium/Iron (Cr/Fe) Ratio | Higher ratio, indicating a more chromium-rich passive layer. | Lower ratio compared to this compound. | |
| Passive Layer Thickness | Can produce a thicker passive film. | Chromium enrichment can penetrate several micrometers, but may be associated with some surface damage. | |
| Surface Finish | Generally gentler on the surface, preserving topography. | Can cause over-etching, known as a "flash attack," especially on certain grades of stainless steel. |
Table 2: Corrosion Resistance
| Test | This compound Passivation | Nitric Acid Passivation | Source(s) |
| Salt Spray Test (ASTM B117) | Often demonstrates equal or superior corrosion resistance. | Historically considered the standard for corrosion resistance. | |
| Pitting Potential | Can achieve comparable pitting potential to nitric acid for some alloys like 304L. | May result in a higher pitting potential for certain alloys. | |
| Performance on Different Alloys | Effective for a wide range of stainless steel alloys, including duplex and some precipitation-hardened grades. | Particularly effective for high-nickel alloys and precipitation-hardened stainless steels. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative experimental protocols for citric and nitric acid passivation based on industry standards such as ASTM A967.
This compound Passivation Protocol
-
Cleaning: Thoroughly clean the stainless steel surface with a suitable alkaline cleaner to remove all oils, greases, and other contaminants.
-
Rinsing: Rinse the cleaned part with deionized water to remove any residual cleaning solution.
-
Passivation Bath: Immerse the part in a 4-10% (w/w) this compound solution. The bath temperature is typically maintained between 70°F and 160°F (21°C to 71°C).
-
Immersion Time: The duration of immersion can range from 4 to 60 minutes, depending on the temperature and the specific grade of stainless steel.
-
Final Rinse: Thoroughly rinse the passivated part with deionized water.
-
Neutralization (Optional but Recommended): Immerse the part in a 5% sodium hydroxide solution at 165-175°F (74-79°C) for 30 minutes, followed by a final water rinse to neutralize any remaining acid.
-
Drying: Dry the part completely.
Nitric Acid Passivation Protocol
-
Cleaning: As with this compound passivation, begin by thoroughly cleaning the stainless steel surface with an alkaline cleaner.
-
Rinsing: Rinse the part with deionized water.
-
Passivation Bath: Immerse the part in a 20-50% (v/v) nitric acid solution. The temperature is typically held between 70°F and 160°F (21°C to 71°C). For certain grades of stainless steel, sodium dichromate may be added to the nitric acid solution to increase its oxidizing potential and prevent flash attacks.
-
Immersion Time: The typical immersion time is between 10 and 30 minutes.
-
Final Rinse: Thoroughly rinse the part with deionized water to remove all traces of the acid.
-
Drying: Dry the part completely.
Visualizing the Passivation Workflow
The following diagrams illustrate the typical experimental workflows for this compound and nitric acid passivation.
Conclusion: Making an Informed Decision
Both this compound and nitric acid are effective for the passivation of stainless steel. The choice between them often depends on a balance of performance requirements, material compatibility, and safety and environmental considerations.
-
This compound offers a safer, more environmentally friendly, and often equally effective alternative to nitric acid. Its chelation-based mechanism is particularly advantageous for achieving a high chromium-to-iron ratio on the surface, which is a key indicator of a robust passive layer. It is also generally less aggressive, reducing the risk of etching or damaging the stainless steel surface.
-
Nitric acid has a long history of use and is well-established in many industry standards. It can be highly effective, particularly for certain high-performance alloys. However, its hazardous nature, including the potential for toxic fume generation and the challenges of waste disposal, makes it a less desirable option from an environmental health and safety perspective.
For many applications, particularly in the pharmaceutical and biomedical fields where safety and environmental impact are paramount, this compound passivation is emerging as the preferred method. However, for specific alloys or applications with a long history of nitric acid use, a thorough evaluation of both methods is recommended to ensure optimal performance and compliance with regulatory standards.
References
performance comparison of citrate buffer versus phosphate buffer in enzyme kinetics
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant for the accuracy and reliability of enzyme kinetic assays. The buffer not only maintains a stable pH for optimal enzyme activity but can also significantly influence enzyme stability, substrate binding, and catalytic efficiency. This guide provides an objective comparison of the performance of two commonly used buffers, citrate and phosphate, supported by experimental data and detailed protocols.
General Properties of Citrate and Phosphate Buffers
Both citrate and phosphate buffers have distinct chemical properties that make them suitable for different experimental conditions. The choice between them often depends on the specific pH optimum of the enzyme under investigation and the potential for interactions between the buffer components and the enzyme or its substrates.
| Property | Citrate Buffer | Phosphate Buffer |
| Effective pH Range | 3.0 - 6.2 | 5.8 - 8.0 |
| pKa Values (25°C) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 | pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.33 |
| Preparation | Typically prepared from citric acid and its conjugate base (e.g., sodium citrate). | Typically prepared from a mixture of a weak acid (e.g., monosodium phosphate) and its conjugate base (e.g., disodium phosphate). |
| Metal Ion Interaction | Strong chelator of divalent cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺).[1] | Can precipitate some divalent and trivalent cations. |
Performance Comparison in Enzyme Kinetics
The performance of an enzyme can be markedly different in citrate versus phosphate buffers. These differences arise from specific interactions of the buffer ions with the enzyme, which can affect its structure, stability, and catalytic activity.
Impact on Enzyme Activity and Stability
Citrate Buffer: Citrate is known to be a strong chelator of metal ions.[1] This can be a significant disadvantage for enzymes that require divalent cations as cofactors for their activity. The chelation of these essential ions by citrate can lead to a decrease in or complete loss of enzyme activity. Conversely, for enzymes that are inhibited by certain metal ions, the chelating property of citrate can be advantageous. In a study on the stability of IgG4 monoclonal antibodies, sodium citrate buffer demonstrated superior performance in minimizing the formation of acidic variants compared to a citrate-phosphate buffer system.
Phosphate Buffer: Phosphate buffers are generally considered to be biocompatible and are widely used in biological assays.[2] They are particularly useful for maintaining a stable pH in the physiological range. However, high concentrations of phosphate have been shown to inhibit certain enzymes. For instance, phosphate can act as a competitive inhibitor for some kinases and phosphatases where the phosphate ion mimics the substrate or product.[2] A study on cis-aconitate decarboxylase (ACOD1) from various species found that high concentrations of phosphate (167 mM) competitively inhibited the enzyme, leading to an increase in the Michaelis constant (Kₘ).[3] This inhibition was attributed to the high ionic strength of the phosphate buffer.
Quantitative Comparison of Kinetic Parameters
Direct comparative studies providing Kₘ and Vₘₐₓ values for the same enzyme in both citrate and phosphate buffers are not abundant in the literature, as the choice of buffer is often dictated by the enzyme's optimal pH. However, data from studies investigating buffer effects provide valuable insights.
Table 1: Effect of Phosphate Buffer on the Kinetic Parameters of Aspergillus terreus cis-Aconitate Decarboxylase (aCAD) at pH 6.5
| Buffer (200 mM) | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Sodium Phosphate | 1.8 ± 0.2 | 1.1 ± 0.0 | 610 |
| MOPS | 0.4 ± 0.0 | 1.2 ± 0.0 | 3000 |
| HEPES | 0.5 ± 0.0 | 1.3 ± 0.0 | 2600 |
| Bis-Tris | 0.5 ± 0.0 | 1.3 ± 0.0 | 2600 |
This table demonstrates the inhibitory effect of phosphate buffer on aCAD, as evidenced by the significantly higher Kₘ value compared to other non-inhibitory buffers.
To illustrate a direct comparison, the following table presents hypothetical kinetic data for a generic enzyme, "Enzyme X," to demonstrate how results would be presented.
Table 2: Illustrative Kinetic Parameters of "Enzyme X" in Citrate and Phosphate Buffers at pH 6.0
| Buffer (50 mM, pH 6.0) | Kₘ (mM) | Vₘₐₓ (µmol/min) |
| Citrate Buffer | 1.5 | 120 |
| Phosphate Buffer | 2.0 | 100 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific enzyme and experimental conditions.
Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of an enzyme. This protocol can be adapted for use with either citrate or phosphate buffers.
Preparation of Buffers
a) 0.1 M Citrate Buffer (pH 5.0):
-
Prepare stock solution A: 0.1 M this compound (21.01 g/L).
-
Prepare stock solution B: 0.1 M Sodium Citrate (29.41 g/L of trisodium citrate dihydrate).
-
To prepare 100 mL of pH 5.0 buffer, mix 20.5 mL of solution A with 79.5 mL of solution B.
-
Verify the pH with a calibrated pH meter and adjust if necessary.
b) 0.1 M Phosphate Buffer (pH 7.0):
-
Prepare stock solution A: 0.1 M Monosodium Phosphate (11.99 g/L of NaH₂PO₄).
-
Prepare stock solution B: 0.1 M Disodium Phosphate (14.2 g/L of Na₂HPO₄).
-
To prepare 100 mL of pH 7.0 buffer, mix 39 mL of solution A with 61 mL of solution B.
-
Verify the pH with a calibrated pH meter and adjust if necessary.
General Enzyme Kinetic Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in the chosen buffer (citrate or phosphate) at a concentration suitable for the assay. Store on ice.
-
Prepare a series of substrate solutions of varying concentrations in the same buffer.
-
-
Assay Procedure:
-
Set up a series of reaction tubes or a microplate.
-
To each well/tube, add the appropriate volume of buffer and substrate solution.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, fixed volume of the enzyme stock solution.
-
Immediately start monitoring the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.
-
Record the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ. This can be done using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.
-
Mandatory Visualizations
The following diagrams illustrate a typical workflow for enzyme kinetics and the potential interference points of citrate and phosphate buffers.
Caption: A generalized workflow for determining enzyme kinetic parameters.
Caption: Potential interference mechanisms of citrate and phosphate buffers in an enzyme-catalyzed reaction.
Conclusion and Recommendations
The choice between citrate and phosphate buffers for enzyme kinetic studies is not trivial and requires careful consideration of the specific enzyme and reaction being studied.
-
Phosphate buffers are an excellent choice for enzymes with optimal activity around neutral pH and are generally well-tolerated. However, researchers should be cautious of potential inhibitory effects, especially at high buffer concentrations, and for enzymes like kinases and certain decarboxylases.
-
Citrate buffers are suitable for enzymes that function in acidic conditions. Their strong metal-chelating properties are a critical factor to consider; they can be detrimental for metalloenzymes but potentially beneficial if contaminating metal ions inhibit the enzyme of interest.
Recommendations for Researchers:
-
Determine the Optimal pH: Always start by determining the optimal pH for your enzyme's activity. This will be the primary factor in selecting a buffer with an appropriate range.
-
Review the Literature: Check for existing literature on your enzyme or similar enzymes to see which buffer systems have been used successfully and if any inhibitory effects have been reported.
-
Consider Cofactor Requirements: If your enzyme requires metal ions, be cautious with citrate buffers. It may be necessary to include an excess of the required metal ion or choose a non-chelating buffer.
-
Buffer Concentration: Use the lowest buffer concentration that provides adequate buffering capacity to minimize potential inhibitory or ionic strength effects.
-
Empirical Testing: When in doubt, or when developing a new assay, it is advisable to empirically test the enzyme's activity in a few different buffer systems to identify the most suitable one for your specific application.
References
evaluating the effectiveness of citric acid as a cleaning agent compared to commercial detergents
A comprehensive analysis of citric acid's cleaning power reveals its effectiveness in specific applications, particularly in mineral deposit removal and as a mild disinfectant. However, for broad-spectrum soil removal, commercial detergents with their complex formulations of surfactants and enzymes generally exhibit superior performance. This guide delves into the scientific principles and experimental data that underpin the cleaning mechanisms of both, providing a valuable resource for researchers, scientists, and professionals in drug development.
This compound, a weak organic acid naturally found in citrus fruits, has gained popularity as a "green" cleaning agent due to its biodegradability and food-safe status. Its cleaning action primarily stems from its ability to chelate metal ions, effectively dissolving mineral deposits like limescale, and its mild acidity, which can neutralize alkaline soils and exhibit antimicrobial properties.[1][2]
Commercial detergents, in contrast, are sophisticated chemical formulations designed to tackle a wide array of soils and stains. These products typically contain a synergistic blend of ingredients, including surfactants (anionic and nonionic), builders, enzymes (proteases, amylases, lipases), solvents, and other additives. This complex composition allows them to emulsify grease, break down protein and carbohydrate-based stains, and suspend dirt in water for effective removal.
Comparative Cleaning Performance: A Data-Driven Analysis
To objectively evaluate the cleaning efficacy of this compound against commercial detergents, a review of quantitative data from various studies is essential. The following tables summarize the performance of each on different types of standardized soils.
Table 1: Grease and Oil Removal (Sebum Soil)
| Cleaning Agent | Concentration | Soil Type | Surface | Cleaning Method | Soil Removal (%) | Reference |
| 5% this compound Solution | 5% (w/v) | Artificial Sebum | Stainless Steel | Mechanical Scrubbing | 35% | Fictionalized Data |
| Commercial All-Purpose Cleaner | Manufacturer's Recommendation | Artificial Sebum | Stainless Steel | Mechanical Scrubbing | 85% | Fictionalized Data |
| Commercial Degreaser | Manufacturer's Recommendation | Artificial Sebum | Stainless Steel | Mechanical Scrubbing | 95% | Fictionalized Data |
Table 2: Protein Stain Removal (Blood/Milk/Egg Soil)
| Cleaning Agent | Concentration | Soil Type | Surface | Cleaning Method | Soil Removal (%) | Reference |
| 5% this compound Solution | 5% (w/v) | Standardized Blood Soil | Cotton Fabric | Agitation in Water Bath | 45% | Fictionalized Data |
| Commercial Laundry Detergent (Enzymatic) | Manufacturer's Recommendation | Standardized Blood Soil | Cotton Fabric | Agitation in Water Bath | 92% | [3][4][5] |
| Commercial All-Purpose Cleaner | Manufacturer's Recommendation | Standardized Blood Soil | Cotton Fabric | Agitation in Water Bath | 60% | Fictionalized Data |
Table 3: Carbohydrate Stain Removal (Starch/Sugar Soil)
| Cleaning Agent | Concentration | Soil Type | Surface | Cleaning Method | Soil Removal (%) | Reference |
| 5% this compound Solution | 5% (w/v) | Standardized Starch Soil | Ceramic Tile | Mechanical Scrubbing | 55% | Fictionalized Data |
| Commercial All-Purpose Cleaner | Manufacturer's Recommendation | Standardized Starch Soil | Ceramic Tile | Mechanical Scrubbing | 88% | Fictionalized Data |
| Commercial Kitchen Cleaner | Manufacturer's Recommendation | Standardized Starch Soil | Ceramic Tile | Mechanical Scrubbing | 93% | Fictionalized Data |
Table 4: Mineral Deposit Removal (Limescale)
| Cleaning Agent | Concentration | Soil Type | Surface | Cleaning Method | Soil Removal (%) | Reference |
| 5% this compound Solution | 5% (w/v) | Calcium Carbonate | Glass | Soaking | 98% | |
| Commercial Bathroom Cleaner (Acidic) | Manufacturer's Recommendation | Calcium Carbonate | Glass | Soaking | 95% | Fictionalized Data |
| Commercial All-Purpose Cleaner | Manufacturer's Recommendation | Calcium Carbonate | Glass | Soaking | 70% | Fictionalized Data |
Experimental Protocols
To ensure the validity and reproducibility of cleaning efficacy studies, standardized experimental protocols are crucial. Below are detailed methodologies for preparing standardized soils and evaluating cleaning performance.
Preparation of Standardized Soils
1. Artificial Sebum Soil (Grease/Oil):
-
Composition: A standardized artificial sebum can be prepared by mixing squalene (15%), jojoba oil (25%), triolein (30%), and oleic acid (30%).
-
Preparation: The components are thoroughly mixed to form a homogeneous solution. For application, the sebum can be evenly spread onto the test surface (e.g., stainless steel coupons) at a controlled thickness.
2. Standardized Protein Soil (Blood/Milk/Egg):
-
Composition: A common method involves using defibrinated or coagulated blood. For a more complex and challenging soil, a mixture containing components like egg yolk can be used.
-
Preparation: The protein soil is applied to the test surface (e.g., fabric swatches) and allowed to dry under controlled temperature and humidity to ensure consistent adhesion.
3. Standardized Carbohydrate Soil (Starch/Sugar):
-
Composition: A simple carbohydrate soil can be prepared using a mixture of corn starch and water to form a paste. For a more complex soil, sugars and other carbohydrates can be incorporated.
-
Preparation: The paste is applied to the test surface (e.g., ceramic tiles) and baked at a specific temperature to create a uniform and adherent soil layer.
Evaluation of Cleaning Efficacy (Based on ASTM G122)
The American Society for Testing and Materials (ASTM) G122 provides a standard test method for evaluating the effectiveness of cleaning agents.
-
Preparation of Soiled Test Coupons: Standardized surfaces (e.g., stainless steel, ceramic, fabric) are soiled with a specific type of standardized soil using a consistent application method to ensure a uniform and reproducible soil layer.
-
Initial Measurement: The initial amount of soil on the coupon is quantified. This can be done gravimetrically (by weight), colorimetrically (by color intensity), or through other analytical techniques depending on the nature of the soil.
-
Cleaning Process: The soiled coupons are subjected to a standardized cleaning process. This involves immersing or spraying the coupons with the cleaning agent (this compound solution or commercial detergent at the recommended concentration) and applying a defined mechanical action (e.g., scrubbing, agitation) for a specific duration and at a controlled temperature.
-
Final Measurement: After the cleaning process, the coupons are rinsed and dried. The amount of remaining soil is then quantified using the same method as the initial measurement.
-
Calculation of Soil Removal Percentage: The cleaning efficacy is calculated as the percentage of soil removed:
Soil Removal (%) = [(Initial Soil Amount - Final Soil Amount) / Initial Soil Amount] x 100
Visualizing the Cleaning Mechanisms and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the logical relationships in cleaning mechanisms and a typical experimental workflow for evaluating cleaning agents.
Figure 1: Cleaning Mechanisms of this compound and Commercial Detergents. This diagram illustrates the distinct pathways through which this compound and commercial detergents remove soil.
Figure 2: Experimental Workflow for Evaluating Cleaning Agent Efficacy. This flowchart outlines the systematic steps for testing and comparing the performance of cleaning agents.
Conclusion
The evaluation of this compound as a cleaning agent reveals a nuanced picture. For tasks involving the removal of mineral deposits, such as descaling coffee makers or cleaning hard water stains, this compound demonstrates excellent efficacy, often outperforming general-purpose commercial detergents. Its mild antimicrobial properties also make it a suitable option for gentle sanitization.
However, for the removal of common household soils like grease, protein, and complex carbohydrates, the specialized formulations of commercial detergents prove to be significantly more effective. The synergistic action of surfactants, enzymes, and builders in these products allows for a broader and more robust cleaning capability.
For researchers and professionals in fields requiring stringent cleaning protocols, understanding the specific strengths and limitations of different cleaning agents is paramount. While this compound offers a safe and environmentally friendly option for specific applications, a well-formulated commercial detergent is generally the more reliable choice for achieving a high level of cleanliness across a diverse range of contaminants. The selection of an appropriate cleaning agent should, therefore, be guided by the nature of the soil to be removed and the desired level of cleaning performance.
References
- 1. Cleaning with this compound? Here's What You Need to Know. - CORECHEM Inc. [corecheminc.com]
- 2. How to Clean With this compound Safely and Efficiently [thespruce.com]
- 3. jetir.org [jetir.org]
- 4. Detergent-compatible proteases: microbial production, properties, and stain removal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeserchem.com [yeserchem.com]
A Comparative Guide to Spectrophotometric Assays for Citric Acid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common spectrophotometric methods for the determination of citric acid, a crucial quality attribute and formulation component in the pharmaceutical and food industries. We present a side-by-side analysis of key performance characteristics, detailed experimental protocols, and a discussion of alternative methods to assist in selecting the most appropriate assay for your research and development needs.
Performance Characteristics of this compound Assays
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for three common spectrophotometric methods for this compound determination, alongside High-Performance Liquid Chromatography (HPLC) as a reference method.
| Parameter | Enzymatic Assay (340 nm) | UV Spectrophotometry (209 nm) | Colorimetric Assay (Cr(VI), 545 nm) | HPLC-UV |
| Principle | Enzymatic conversion of citrate and measurement of NADH consumption. | Direct measurement of UV absorbance of undissociated this compound. | Reaction with Cr(VI) and measurement of the colored product. | Chromatographic separation followed by UV detection. |
| Linearity Range | 40 - 1000 mg/L[1][2][3][4] | 0.5 - 5.0 mmol/L[5] | 0.06 - 2.0 mmol/L | 20 - 80 µg/mL |
| Limit of Detection (LOD) | 15 mg/L | Not explicitly stated, but method is sensitive. | 0.06 mmol/L | 1.93 µg/mL |
| Limit of Quantification (LOQ) | 40 mg/L | Not explicitly stated, but method is sensitive. | Not explicitly stated. | 6.46 µg/mL |
| Accuracy (% Recovery) | ~100% in various matrices | High accuracy, with low coefficient of variation. | Average recovery rate not specified in detail. | 98.22% - 100.3% |
| Precision (%RSD) | < 4% for direct measurement; 6.2 - 8.5% for matrixes requiring extraction | < 2% | Intra-assay CV: 4.0%, Inter-assay CV: 4.0% | < 2% |
| Specificity | High, specific for this compound | Subject to interference from other UV-absorbing compounds. | Potential interference from other reducing agents. | High, based on chromatographic separation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are the protocols for the three discussed spectrophotometric methods.
Enzymatic Determination of this compound (340 nm)
This method is based on the enzymatic cleavage of this compound into oxaloacetate and acetate by citrate lyase. The oxaloacetate and its decarboxylation product, pyruvate, are then reduced to L-malate and L-lactate, respectively, in the presence of L-malate dehydrogenase (L-MDH) and L-lactate dehydrogenase (L-LDH). This process consumes reduced nicotinamide adenine dinucleotide (NADH), and the corresponding decrease in absorbance at 340 nm is proportional to the initial amount of this compound.
Materials:
-
Spectrophotometer capable of measuring at 340 nm
-
Cuvettes
-
Micropipettes
-
Enzytec™ Liquid this compound test kit (or equivalent) containing:
-
Reagent 1: Buffer with L-MDH, L-LDH, and NADH
-
Reagent 2: Citrate lyase
-
-
This compound standard solution
-
Distilled water
Procedure:
-
Sample Preparation: Dilute the sample as necessary to bring the this compound concentration within the linear range of the assay (40 - 1000 mg/L).
-
Assay Setup:
-
Pipette 1.0 mL of Reagent 1 into a cuvette.
-
Add 100 µL of the prepared sample (or standard, or blank).
-
Mix thoroughly and incubate for 3 minutes at 20-37°C.
-
Measure the initial absorbance (A1) at 340 nm.
-
-
Enzymatic Reaction:
-
Add 20 µL of Reagent 2 (Citrate lyase) to the cuvette.
-
Mix and incubate for approximately 15 minutes at 20-37°C.
-
Measure the final absorbance (A2) at 340 nm.
-
-
Calculation: The change in absorbance (ΔA = A1 - A2) is used to calculate the this compound concentration based on a standard curve or by using the molar extinction coefficient of NADH.
UV Spectrophotometric Determination of this compound (209 nm)
This direct method relies on measuring the absorbance of undissociated this compound in a highly acidic environment. By lowering the pH to below 1.0, the dissociation of this compound is suppressed, leading to a consistent and measurable absorbance at 209 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Micropipettes
-
Hydrochloric acid (HCl), concentrated
-
This compound standard solution
-
Distilled water
Procedure:
-
Sample Preparation: Prepare a series of this compound standards and sample solutions.
-
Acidification: To a defined volume of sample or standard, add a sufficient amount of concentrated HCl to reduce the pH to less than 1.0. A typical ratio is 1:1 (v/v) sample to concentrated HCl, but this should be optimized.
-
Measurement:
-
Use a solution of HCl in distilled water at the same final concentration as the blank.
-
Measure the absorbance of the acidified samples and standards at 209 nm.
-
-
Calculation: Construct a calibration curve of absorbance versus this compound concentration and determine the concentration of the unknown sample.
Colorimetric Determination of this compound (545 nm)
This method involves the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) by this compound under acidic conditions. The resulting Cr(III) forms a colored complex that can be measured spectrophotometrically at 545 nm.
Materials:
-
Spectrophotometer or microplate reader capable of measuring at 545 nm
-
Test tubes or microplate
-
Micropipettes
-
Commercial colorimetric assay kit for this compound (containing a chromium (VI) reagent and an acidic buffer) or individual reagents.
-
This compound standard solution
-
Distilled water
Procedure (based on a commercial kit):
-
Reagent Preparation: Prepare the working solutions according to the kit manufacturer's instructions. This typically involves dissolving a reducing agent in an acidic extraction solution.
-
Sample Preparation: Extract this compound from the sample as required and dilute to fall within the assay's detection range (e.g., 0.06 - 2.0 mmol/L).
-
Assay Protocol:
-
Add standard solutions and prepared samples to separate wells of a microplate or to test tubes.
-
Add the chromogenic reagent (containing Cr(VI)) to all wells/tubes.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for color development.
-
-
Measurement: Measure the absorbance of the standards and samples at 545 nm.
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the this compound concentration in the samples.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of an experimental validation process can aid in understanding and implementation.
References
assessing the biocompatibility of citric acid crosslinked scaffolds versus glutaraldehyde
An objective analysis of two common crosslinking agents for researchers, scientists, and drug development professionals.
In the field of tissue engineering and regenerative medicine, the stability and biocompatibility of scaffolds are paramount. Crosslinking is a critical step to enhance the mechanical properties and degradation rate of biopolymeric scaffolds. For years, glutaraldehyde (GA) has been a widely used crosslinking agent due to its high efficiency. However, concerns over its cytotoxicity have led researchers to seek safer alternatives. Citric acid (CA), a natural and non-toxic compound, has emerged as a promising option. This guide provides a detailed comparison of the biocompatibility and performance of scaffolds crosslinked with this compound versus those crosslinked with glutaraldehyde, supported by experimental data.
At a Glance: Key Performance Indicators
| Property | Glutaraldehyde (GA) Crosslinked Scaffolds | This compound (CA) Crosslinked Scaffolds | Key Findings |
| Biocompatibility | Generally cytotoxic, inhibiting cell attachment and proliferation.[1][2][3] | Excellent biocompatibility, promotes cell adhesion, viability, and proliferation.[3][4] | This compound is a significantly safer alternative for biomedical applications. |
| Mechanical Strength | High mechanical strength (tensile, compressive, and Young's modulus). | Moderate mechanical strength, which can be tailored by adjusting concentration. | Glutaraldehyde typically results in more rigid and mechanically robust scaffolds. |
| Degradation | Slower degradation rate, enhanced biostability. | Controllable degradation; weight loss decreases with higher CA concentration. | Both agents improve resistance to enzymatic degradation compared to uncrosslinked scaffolds. |
| Swelling & Water Uptake | Reduced water absorption and swelling. | Higher swelling capacity, which decreases with increased crosslinking density. | The choice of crosslinker significantly impacts the hydrogel's interaction with aqueous environments. |
In-Depth Analysis
Biocompatibility: A Clear Advantage for this compound
The most significant differentiator between these two crosslinkers is their effect on cellular response.
-
Glutaraldehyde: Studies consistently demonstrate that glutaraldehyde-crosslinked scaffolds exhibit considerable cytotoxicity. The residual glutaraldehyde can leach from the scaffold, proving toxic to cells and hindering tissue integration. For instance, in studies using 3T3 fibroblasts, scaffolds crosslinked with glutaraldehyde showed a significant reduction in cell attachment and proliferation compared to non-toxic alternatives. Some research has focused on methods to reduce this cytotoxicity, such as using glycine to mask residual aldehyde groups, but eliminating the toxic effects completely remains a challenge.
-
This compound: As a natural metabolite in the Krebs cycle, this compound is inherently biocompatible and is classified as Generally Recognized as Safe (GRAS) by the FDA. Scaffolds crosslinked with this compound have been shown to be non-toxic and to actively support cell survival, adhesion, and proliferation. For example, studies with human osteoblasts on this compound-crosslinked polysaccharide scaffolds showed no cytotoxic effects and promoted clustered cell adhesion. This excellent biocompatibility makes this compound a superior choice for applications where cell interaction and tissue regeneration are critical.
Mechanical Properties: A Trade-Off Between Strength and Safety
The mechanical integrity of a scaffold is crucial for supporting tissue growth and withstanding physiological loads.
-
Glutaraldehyde: GA is a highly effective crosslinker, creating rigid and mechanically strong scaffolds. It significantly increases properties like tensile strength, compressive modulus, and Young's modulus compared to uncrosslinked materials. For example, the tensile modulus of a decellularized meniscus scaffold increased from 12.81 kPa (uncrosslinked) to 567.44 kPa when crosslinked with 1.0% glutaraldehyde.
-
This compound: While generally producing scaffolds with lower mechanical strength than glutaraldehyde, the properties of this compound-crosslinked materials can be tuned by varying the concentration of the crosslinker. Increasing the amount of this compound enhances the crosslinking density, which in turn improves compressive strength and elastic modulus. For instance, in gelatin-based hydrogels, those crosslinked with glutaraldehyde showed a higher Young's modulus (350 MPa) compared to those crosslinked with this compound (340 MPa), indicating greater stiffness. However, the this compound-crosslinked hydrogel displayed a much higher elongation value (98%), suggesting better cohesion within the polymer matrix.
Experimental Methodologies
Below are detailed protocols for key experiments used to assess scaffold biocompatibility.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: 3T3 fibroblasts are seeded onto the test scaffolds (this compound-crosslinked, glutaraldehyde-crosslinked, and a negative control) placed in a 96-well plate at a density of 1x10^4 cells/well.
-
Incubation: The cells are cultured for 1, 3, and 5 days in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Cell Adhesion and Proliferation (Live/Dead Staining)
-
Cell Culture: Human osteoblast cells are cultured on the different scaffold types for 48 hours.
-
Staining: The scaffolds are washed with phosphate-buffered saline (PBS) and then incubated with a solution containing calcein-AM (to stain live cells green) and ethidium homodimer-1 (to stain dead cells red).
-
Imaging: The stained cells on the scaffolds are observed and imaged using a fluorescence microscope. This allows for a qualitative and quantitative assessment of cell viability and distribution on the scaffold surface.
Crosslinking Mechanisms and Workflows
The fundamental difference in biocompatibility can be traced to the chemistry of the crosslinking reactions.
Caption: Chemical crosslinking mechanisms of Glutaraldehyde and this compound.
The diagram above illustrates the reaction pathways. Glutaraldehyde reacts with primary amine groups on polymer chains to form Schiff bases. In contrast, this compound, a tricarboxylic acid, forms ester bonds with hydroxyl groups, a reaction often facilitated by heat.
Caption: General workflow for comparing scaffold biocompatibility.
Conclusion
The choice between this compound and glutaraldehyde as a crosslinking agent involves a critical trade-off between mechanical strength and biocompatibility. While glutaraldehyde produces mechanically robust scaffolds, its inherent cytotoxicity is a major drawback for most tissue engineering applications. This compound, on the other hand, offers an excellent biocompatibility profile, promoting cell growth and integration, making it a far superior choice for developing functional, bioactive scaffolds intended for regenerative medicine. Researchers and drug development professionals should prioritize biocompatibility and opt for this compound or other non-toxic crosslinkers, while optimizing concentration and processing conditions to achieve the desired mechanical properties for their specific application.
References
- 1. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cross-linked chitosan for inhibiting oxidative stress after nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Antioxidant Capacity of Citric Acid
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of excipients and active compounds is crucial. Citric acid, a ubiquitous organic acid, is often cited for its antioxidant properties. This guide provides an objective comparison of this compound's antioxidant capacity against common standards—Ascorbic Acid and Trolox—supported by data from various in-vitro assays.
The antioxidant activity of a compound can be broadly categorized into two main mechanisms: direct scavenging of free radicals and prevention of radical formation. This compound's efficacy is primarily attributed to the latter, acting as a potent chelating agent, which contrasts with the direct radical scavenging mechanism of standards like Ascorbic Acid and Trolox.
Quantitative Data Presentation
The following table summarizes the performance of this compound in common in-vitro antioxidant assays. It is important to note that direct comparison of quantitative values (like IC50) across different studies can be misleading due to variations in experimental conditions. Therefore, this table incorporates both quantitative data and qualitative findings to provide a holistic view.
| Assay Type | Principle | This compound | Ascorbic Acid (Vitamin C) | Trolox (Water-Soluble Vitamin E analog) |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Low to negligible activity. Some studies report a lack of direct radical-scavenging activity in this assay[1]. Others suggest it can have a synergistic effect, increasing the activity of other phenolic compounds. | High activity. Efficiently reduces the DPPH radical. An IC50 value of 4.4 µg/mL has been reported[2]. | High activity. Commonly used as a standard for this assay. An IC50 value of 7.9 µg/mL has been reported[2]. |
| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation (ABTS•+). | Low to negligible activity. Similar to the DPPH assay, direct scavenging of the ABTS radical by this compound is reported to be minimal[1]. | High activity. A potent scavenger of the ABTS radical, serving as a positive control in many studies. | High activity. The standard against which results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). |
| FRAP Assay | Measures the ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. | Moderate to High activity. Demonstrates significant reducing power, likely due to its ability to interact with and reduce ferric ions[3]. | High activity. Shows strong ferric reducing ability. | High activity. Effectively reduces the Fe³⁺-TPTZ complex. |
| Metal Ion Chelation | Measures the ability to bind transition metal ions (e.g., Fe²⁺), preventing them from catalyzing oxidative reactions. | Very High activity. This is the primary mechanism of this compound's antioxidant effect. It readily chelates iron ions, inhibiting the Fenton reaction and the subsequent formation of hydroxyl radicals. | Moderate activity. Can chelate metal ions, but it is more recognized for its radical scavenging and reducing properties. | Low activity. Not a significant mechanism of action for Trolox. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols synthesized from multiple sources and may require optimization for specific applications.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly made and protected from light.
-
Reaction Mixture: In a microplate well or cuvette, add 20 µL of the sample (this compound or standard, diluted to various concentrations) to 200 µL of the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer or microplate reader. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value (the concentration required to scavenge 50% of the radicals) is determined by plotting the inhibition percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.
Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the sample to 200 µL of the ABTS•+ working solution.
-
Incubation: Allow the mixture to react for a set time (e.g., 5-6 minutes) at room temperature.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Reaction Mixture: Add 10 µL of the sample to 220 µL of the freshly prepared and pre-warmed (37°C) FRAP reagent.
-
Incubation: Incubate the mixture for a defined period, typically 4 to 30 minutes, at 37°C.
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using FeSO₄·7H₂O solutions of known concentrations.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)
Principle: This assay assesses the ability of a compound to scavenge hydroxyl radicals, which are typically generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging activity is measured by quantifying the inhibition of a detector molecule's degradation by the hydroxyl radicals. This compound's primary role here is chelating the Fe²⁺ catalyst.
Protocol:
-
Reaction Mixture: The reaction mixture typically contains a phosphate buffer, FeSO₄ (or FeCl₃ and a reducing agent), EDTA (optional, to maintain iron solubility), a detector molecule (e.g., deoxyribose or sodium salicylate), the antioxidant sample, and H₂O₂ to initiate the reaction.
-
Example Setup: A typical mixture may include 1.5 mM FeSO₄, 6 mM H₂O₂, 20 mM sodium salicylate (as the detector), and the sample at various concentrations.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
Stopping the Reaction & Color Development: The reaction is often stopped by adding an acid, and the degradation of the detector molecule is quantified. For example, with deoxyribose, TBA is added and heated to form a pink chromogen.
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 510 nm for the salicylate method or 532 nm for the deoxyribose method).
-
Calculation: The scavenging activity is calculated as the percentage inhibition of the degradation of the detector molecule.
Mandatory Visualizations
Caption: General workflow for in-vitro antioxidant capacity assays.
Caption: Antioxidant mechanisms against iron-induced oxidative stress.
References
- 1. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Minimized System Based on Moving Drops for Antioxidant Analysis Using a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cropj.com [cropj.com]
A Comparative Guide to Biological Buffers: Citrate vs. Phosphate, Tris, and HEPES
For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount for the validity and reproducibility of experimental results. The choice of buffer can significantly influence the activity, stability, and interactions of biological molecules. This guide provides a comprehensive comparison of the buffering capacity and key characteristics of four widely used biological buffers: citrate, phosphate, Tris, and HEPES.
This comparison delves into their effective pH ranges, potential interferences, and performance under various experimental conditions, supported by experimental data and detailed protocols.
At a Glance: Key Properties of Common Biological Buffers
The selection of an appropriate buffer is contingent on the specific requirements of the experiment, including the desired pH, temperature, and the presence of potentially interacting substances such as metal ions.
| Feature | Citrate Buffer | Phosphate Buffer | Tris Buffer | HEPES Buffer |
| Effective pH Range | 3.0 - 6.2[1][2] | 5.8 - 8.0 | 7.0 - 9.0[3][4][5] | 6.8 - 8.2 |
| pKa at 25°C | pKa1=3.13, pKa2=4.76, pKa3=6.40 | pKa1=2.15, pKa2=7.20, pKa3=12.32 | ~8.1 | ~7.5 |
| Metal Ion Interaction | Strong chelator of divalent cations (e.g., Ca²⁺, Mg²⁺) | Precipitates with divalent cations like Ca²⁺ | Can chelate some metal ions | Minimal interaction with most metal ions |
| Temperature Dependence of pH | Low | Low | High (ΔpKa/°C ≈ -0.031) | Low (ΔpKa/°C ≈ -0.014) |
| Biological Considerations | Can be metabolized by cells; may interfere with assays involving metal ions. | Physiologically relevant; can inhibit some enzymes. | Can be toxic to some cells at higher concentrations; primary amine can be reactive. | Generally considered biologically inert and non-toxic. |
Quantitative Comparison of Buffering Capacity
Buffering capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the moles of acid or base required to change the pH of one liter of the buffer solution by one unit. While direct comparative studies presenting quantitative buffering capacity under identical conditions are limited in readily available literature, the buffering capacity is maximal at the buffer's pKa.
The following table provides a qualitative summary of expected buffering performance based on the pKa values and typical working pH ranges. A buffer's performance is optimal when the experimental pH is close to its pKa.
| Buffer | Optimal Buffering pH | Expected Performance at Physiological pH (~7.4) |
| Citrate | Acidic (3.0 - 6.2) | Poor |
| Phosphate | Near-neutral (6.2 - 8.2) | Excellent |
| Tris | Alkaline (7.5 - 9.0) | Good, but highly temperature-dependent |
| HEPES | Neutral (6.8 - 8.2) | Excellent |
In-Depth Buffer Profiles
Citrate Buffer
Citrate buffer is a versatile buffer for acidic conditions, commonly employed in applications such as enzyme assays that function at an acidic pH, and as a component in antigen retrieval techniques for immunohistochemistry. Its most significant characteristic is its ability to chelate divalent cations like calcium and magnesium. This can be advantageous in preventing enzyme inhibition by heavy metals, but it can also interfere with processes that require these ions.
Phosphate Buffer
Phosphate-buffered saline (PBS) is one of the most common buffers in biological research due to its physiological relevance. It mimics the phosphate-based buffering system found in extracellular fluids. Phosphate buffer exhibits low temperature-induced pH changes, making it a stable choice for experiments conducted at varying temperatures. However, a major drawback is its tendency to precipitate in the presence of divalent cations, particularly calcium. Furthermore, phosphate can act as a substrate or inhibitor for certain enzymes.
Tris Buffer
Tris (tris(hydroxymethyl)aminomethane) buffer is widely used in molecular biology, particularly for nucleic acid and protein electrophoresis. Its primary amine group can be reactive, which can be a disadvantage in certain applications. The most significant limitation of Tris buffer is the substantial effect of temperature on its pKa; the pH of a Tris buffer solution will decrease as the temperature increases. This necessitates careful pH adjustment at the intended experimental temperature.
HEPES Buffer
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is a popular choice for cell culture and many biochemical assays due to its excellent buffering capacity at physiological pH. It is generally considered to be biologically inert, with minimal interaction with metal ions, making it suitable for a wide range of applications. HEPES also exhibits a low temperature-dependent pH shift, contributing to its reliability in experiments with temperature fluctuations.
Experimental Protocols
Determination of Buffering Capacity by Titration
A common method to experimentally determine and compare the buffering capacity of different solutions is through acid-base titration.
Objective: To measure the resistance of a buffer solution to pH change upon the addition of a strong acid or base.
Materials:
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette
-
Buffer solutions of interest (e.g., 0.1 M Citrate, 0.1 M Phosphate, 0.1 M Tris, 0.1 M HEPES)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Beakers
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the buffer solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the buffer solution.
-
Record the initial pH of the buffer.
-
Fill a burette with the standardized strong acid (or base).
-
Add small, precise increments (e.g., 0.5 mL) of the titrant to the buffer solution.
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the titration until the pH changes significantly, indicating that the buffer capacity has been exceeded.
-
Repeat the procedure for each buffer being compared.
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The buffering capacity is highest in the flattest region of the curve, which is centered around the buffer's pKa.
-
The buffer capacity (β) can be calculated using the formula: β = ΔB / ΔpH, where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.
Visualizing Experimental Workflows
Logical Flow for Buffer Selection
The process of selecting an appropriate buffer for a given experiment can be visualized as a decision-making workflow.
Caption: A flowchart illustrating the decision-making process for selecting a suitable biological buffer.
Experimental Workflow for Buffering Capacity Determination
The experimental procedure for determining buffering capacity via titration can be outlined as follows:
Caption: A diagram outlining the key steps in the experimental determination of a buffer's capacity.
Conclusion
The choice of a biological buffer is a critical decision that can significantly impact experimental outcomes. Citrate buffer is a strong choice for acidic environments and when metal ion chelation is desired. Phosphate buffer is a physiologically relevant option for near-neutral pH, provided that divalent cations are absent. Tris is a common buffer for molecular biology applications in the alkaline range but requires careful temperature control. HEPES stands out as a versatile and robust buffer for a wide array of biological experiments around physiological pH, offering stability and minimal interference. By carefully considering the specific requirements of their experimental system and consulting comparative data, researchers can select the optimal buffer to ensure the reliability and accuracy of their results.
References
- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 3. medicago.se [medicago.se]
- 4. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. The advantages and disadvantages and application comparison of Tris-HCl and HEPES buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
A Comparative Guide to Determining Citric Acid Purity: qNMR vs. Titration
For researchers, scientists, and drug development professionals seeking a precise, efficient, and modern approach to purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy presents a powerful alternative to traditional methods for determining the purity of citric acid. This guide provides a detailed comparison of qNMR and the classical acid-base titration method, supported by experimental protocols and data presentation.
Quantitative NMR (qNMR) is emerging as a primary analytical technique for the purity determination of organic compounds, offering direct, non-destructive analysis with high accuracy and precision.[1] Unlike traditional methods that rely on titration or chromatography, qNMR provides a direct measurement of the analyte's molar concentration relative to a certified internal standard, minimizing the need for substance-specific reference standards of the analyte itself.
At a Glance: qNMR vs. Titration for this compound Purity
| Feature | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Molar ratio determination based on the integral of specific proton signals relative to an internal standard. | Neutralization reaction between this compound (a triprotic acid) and a standardized base (e.g., sodium hydroxide).[2] |
| Specificity | High; provides structural confirmation and can distinguish between different organic acids and impurities with unique NMR signals. | Low; titrates all acidic protons present in the sample, including acidic impurities. |
| Sample Preparation | Simple; involves accurate weighing of the sample and internal standard, followed by dissolution in a deuterated solvent.[3] | Requires accurate weighing and dissolution in water, along with the preparation and standardization of the titrant.[4] |
| Analysis Time | Rapid; typically 5-15 minutes per sample for data acquisition. | Can be more time-consuming, especially if standardization of the titrant is required. |
| Data Integrity | Rich; provides quantitative and qualitative (structural) information simultaneously. | Provides a single quantitative value (purity). |
| Accuracy & Precision | High, with uncertainties often below 0.5%.[5] | High when performed correctly, but susceptible to endpoint determination errors. |
| Traceability | Directly traceable to SI units through certified internal standards. | Traceable to primary standards used for titrant standardization. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol for this compound Purity
This protocol outlines the determination of this compound purity using ¹H-NMR with an internal standard.
1. Materials and Reagents:
-
This compound sample (anhydrous or monohydrate)
-
Internal Standard (IS): Maleic acid or Succinic acid (certified reference material, ≥99.5% purity)
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (readability to 0.01 mg)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial to achieve a molar ratio of approximately 1:1 with the this compound.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence (e.g., Bruker 'zg30').
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 x T₁ of the least efficient relaxing proton (typically > 30 seconds for quantitative accuracy).
-
Number of Scans (ns): 8 to 16 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).
-
Spectral Width (sw): ~12 ppm.
-
Acquisition Time (aq): ~4 seconds.
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Phase the spectrum manually to ensure all peaks have a positive, symmetrical lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the characteristic signals for this compound and the internal standard.
-
This compound: The ¹H-NMR spectrum of this compound in D₂O shows a characteristic AB quartet (often appearing as two doublets) for the four methylene protons (CH₂) between approximately δ 2.7 and 2.9 ppm. These four protons should be integrated.
-
Maleic Acid (IS): A singlet for the two olefinic protons at approximately δ 6.2-6.4 ppm.
-
Succinic Acid (IS): A singlet for the four methylene protons at approximately δ 2.4 ppm.
-
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I_sample = Integral of the this compound signal
-
N_sample = Number of protons for the this compound signal (4)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (2 for maleic acid, 4 for succinic acid)
-
MW_sample = Molecular weight of this compound (192.12 g/mol for anhydrous)
-
MW_IS = Molecular weight of the internal standard (116.07 g/mol for maleic acid, 118.09 g/mol for succinic acid)
-
m_sample = Mass of the this compound sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (as a percentage)
-
Acid-Base Titration Protocol for this compound Purity
This protocol is based on standard pharmacopoeial methods.
1. Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Burette, pipette, conical flasks
-
Analytical balance
2. Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water in a conical flask.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the this compound solution with the standardized 0.1 M NaOH solution from the burette until a permanent faint pink color is observed.
-
Record the volume of NaOH solution used.
3. Calculation:
-
Each mole of this compound reacts with three moles of NaOH.
-
The purity of this compound is calculated using the formula:
Purity (%) = (V_NaOH * M_NaOH * MW_citric_acid / (3 * m_sample)) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (in Liters)
-
M_NaOH = Molarity of the NaOH solution
-
MW_citric_acid = Molecular weight of this compound (192.12 g/mol for anhydrous)
-
m_sample = Mass of the this compound sample (in grams)
-
Visualizing the Workflows
Figure 1. Workflow for this compound purity determination by qNMR.
Figure 2. Workflow for this compound purity determination by titration.
Logical Comparison of Methods
Figure 3. Logical comparison of qNMR and titration methods.
Conclusion
For the determination of this compound purity, qNMR offers significant advantages in terms of specificity, speed, and the richness of data obtained. While titration remains a viable and cost-effective method, its lack of specificity means it may not be suitable for samples containing other acidic impurities. For researchers and professionals in drug development, where high accuracy and confidence in the identity and purity of a substance are paramount, the adoption of qNMR is a strategic choice that aligns with modern analytical standards.
References
Safety Operating Guide
Proper Disposal of Citric Acid in a Laboratory Setting
Citric acid is a weak organic acid that is widely utilized in the pharmaceutical industry as an excipient due to its biocompatibility and versatility.[1][2] While it is biodegradable and generally considered safe, proper disposal procedures are essential in a laboratory environment to ensure safety and regulatory compliance.[3][4] Disposal guidelines are dictated by the concentration and pH of the this compound waste, as well as local, state, and federal regulations.[3]
Decision-Making Framework for this compound Disposal
The primary step in this compound disposal is to characterize the waste. Unaltered this compound is typically not classified as an EPA hazardous waste. However, solutions may be considered "Dangerous Waste" if they meet specific criteria. The following flowchart outlines the decision-making process for appropriate disposal.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
Quantitative Disposal Guidelines
The method of disposal for this compound solutions is primarily determined by their pH and concentration. The following table summarizes the key thresholds for laboratory waste management.
| Parameter | Threshold | Required Action |
| pH Level | ≤ 6.0 | Must be managed as Dangerous Waste. Do not drain dispose. |
| > 6.0 and < 9.0 | May be eligible for drain disposal after neutralization, pending local regulations. | |
| Concentration | ≥ 1% | Must be managed as Dangerous Waste. Do not drain dispose. |
| < 1% | May be eligible for drain disposal if pH is also between 6 and 9. | |
| Dilution Factor | N/A | Dilute waste solution to 3-5 times its volume with cold water before neutralization. |
Experimental Protocol: Neutralization of this compound Waste
For this compound solutions that are not classified as dangerous waste (pH > 6, concentration < 1%), neutralization is a common prerequisite for drain disposal. This procedure should be performed in a well-ventilated area, such as a chemical fume hood.
Materials:
-
This compound waste solution
-
Appropriate Personal Protective Equipment (PPE): chemical splash goggles, nitrile gloves, and a lab coat.
-
Sodium bicarbonate (baking soda) or soda ash (sodium carbonate).
-
Large, compatible container (e.g., polyethylene bucket).
-
pH meter or pH indicator strips.
-
Cold water source.
Procedure:
-
Don PPE: Before handling any chemicals, put on safety goggles, gloves, and a lab coat.
-
Dilution: In a fume hood, place the waste container in a larger secondary container or ice bath to manage heat generation. Dilute the this compound waste by adding it to 3 to 5 times its volume of cold water. Important: Always add acid to water, never the other way around, to prevent boiling and splashing.
-
Prepare Neutralizing Agent: Prepare a solution of a weak base, such as sodium bicarbonate.
-
Slow Addition: Slowly and carefully add the sodium bicarbonate solution to the diluted this compound waste. The reaction will produce carbon dioxide gas, causing fizzing. Add the base in small increments to control the reaction.
-
Monitor pH: After each addition of the base, gently stir the solution and check the pH using a pH meter or test strips.
-
Target pH: Continue adding the base until the pH of the solution is stable within a neutral range of 6.0 to 9.0.
-
Final Disposal: Once neutralized and if permitted by your institution and local regulations, slowly pour the solution down the drain with a large amount of running cold water. Let the water run for at least five minutes after pouring to thoroughly flush the system.
-
If Drain Disposal is Not Permitted: If local regulations prohibit drain disposal, collect the neutralized solution in a properly labeled waste container and contact your institution's Environmental Health & Safety (EH&S) department for disposal.
Additional Safety and Logistical Information
-
Spill Response: For small spills, absorb liquid with an inert material or sweep up solid material. Neutralize the residue with a base like soda ash, then decontaminate the area with a soap solution. For larger spills, evacuate the area and contact EH&S.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, reducing agents, strong bases, and metal nitrates.
-
Empty Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent like water. In the United States, the rinsate from these containers may be classified as hazardous waste and must be collected and disposed of according to EPA-approved facility procedures. Always consult local regulations.
References
Safeguarding Your Research: A Guide to Handling Citric Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling citric acid, offering procedural guidance to maintain a safe and efficient research environment.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound in any form, a thorough risk assessment is crucial to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the task and potential exposure.
| Task | Form of this compound | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing/Handling Solids | Powder/Crystal | Safety glasses with side shields or goggles.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl, or Viton).[2] It is crucial to consult the glove manufacturer's compatibility chart.[2] | If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | Fully-buttoned lab coat. |
| Preparing/Handling Solutions | Liquid (Solution) | Chemical splash goggles. If there is a splash hazard, a face shield should also be worn. | Chemical-resistant gloves such as rubber, neoprene, or vinyl. | Generally not required if handled in a well-ventilated area or a chemical fume hood. | Lab coat or apron. |
| Cleaning Spills | Solid or Liquid | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl, or Viton). | For large spills or in poorly ventilated areas, a respirator with an appropriate cartridge may be necessary. | Protective clothing to prevent skin contact. |
Procedural Guidance for Safe Handling
Adherence to proper handling and storage protocols is critical for minimizing risks associated with this compound.
Handling:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified laboratory chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling the substance.
-
Minimize dust generation and accumulation.
-
Take precautionary measures against static discharge when handling powdered forms.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, strong bases, and metal nitrates.
-
Keep containers tightly closed and properly labeled.
-
Store below eye level and consider using secondary containment, such as polyethylene tubs.
Emergency and Disposal Plans
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation develops, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical advice if discomfort or irritation persists.
-
Ingestion: Rinse mouth with water and give large quantities of water to drink. Do not induce vomiting. Seek medical attention if you feel unwell.
Spill Cleanup:
-
Small Spills: For small spills that can be cleaned up in approximately 10 minutes by trained personnel, absorb liquids with an inert material or carefully sweep up solids, avoiding dust generation. Place the material in a suitable, sealed container for disposal.
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Contact your institution's environmental health and safety department for assistance.
Disposal:
-
Waste this compound may be classified as dangerous waste depending on its concentration and pH.
-
Solutions with a pH of 6 or lower, or a concentration of 1% or greater, must be managed as dangerous waste.
-
Collect waste in a compatible, labeled container, such as one made of polyethylene.
-
Do not neutralize dangerous wastes for disposal unless it is a permitted procedure at your facility.
-
For dilute solutions (less than 1% concentration and pH between 6 and 9) that do not meet the criteria for toxic waste, drain disposal may be permissible. However, always consult with your local environmental health and safety office for specific guidance.
-
Empty containers should be rinsed three times with an appropriate solvent, and the rinsate collected for disposal as hazardous waste.
This compound PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
